molecular formula C7H12N2 B2923264 Methyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine CAS No. 26052-09-5

Methyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine

Cat. No.: B2923264
CAS No.: 26052-09-5
M. Wt: 124.187
InChI Key: YEMKVBRHRNHHGE-UHFFFAOYSA-N
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Description

Methyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine is a useful research compound. Its molecular formula is C7H12N2 and its molecular weight is 124.187. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-methyl-1-(1-methylpyrrol-2-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2/c1-8-6-7-4-3-5-9(7)2/h3-5,8H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEMKVBRHRNHHGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CN1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26052-09-5
Record name methyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of Methyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine, a valuable substituted pyrrole derivative with applications in medicinal chemistry and drug development.[1][2][3][4] This document details the strategic selection of a robust two-step synthetic pathway, commencing with the formylation of N-methylpyrrole via the Vilsmeier-Haack reaction to yield the key intermediate, 1-methyl-1H-pyrrole-2-carbaldehyde. The subsequent reductive amination of this aldehyde with methylamine to afford the target compound is then thoroughly examined. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering not only detailed experimental protocols but also a deep dive into the mechanistic underpinnings and rationale behind the chosen synthetic strategy.

Introduction: The Significance of Substituted Pyrroles

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][2][3][4] The functionalization of the pyrrole ring allows for the fine-tuning of a compound's physicochemical properties and its interactions with biological targets. This compound, with its secondary amine and substituted pyrrole moiety, represents a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The strategic placement of substituents on the pyrrole ring and the nitrogen atom is a key aspect of modern drug design, making reliable and efficient synthetic routes to such compounds highly valuable.

Strategic Approach to Synthesis

The synthesis of this compound is most effectively achieved through a two-step sequence. This approach offers a high degree of control and generally results in good overall yields. The logical flow of this synthetic strategy is outlined below:

Synthesis_Strategy Start N-Methylpyrrole Step1 Step 1: Vilsmeier-Haack Formylation Start->Step1 Intermediate 1-Methyl-1H-pyrrole-2-carbaldehyde Step1->Intermediate Step2 Step 2: Reductive Amination Intermediate->Step2 FinalProduct This compound Step2->FinalProduct

Figure 1: Overall synthetic strategy for this compound.

This pathway is advantageous due to the commercial availability and relatively low cost of the starting material, N-methylpyrrole, and the well-established and reliable nature of both the Vilsmeier-Haack reaction and reductive amination.

Step 1: Synthesis of 1-Methyl-1H-pyrrole-2-carbaldehyde via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5] In this step, N-methylpyrrole is reacted with the Vilsmeier reagent, which is typically generated in situ from a tertiary amide, such as N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).

Mechanism of the Vilsmeier-Haack Reaction

The reaction proceeds through two main stages:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form a highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.

  • Electrophilic Aromatic Substitution: The electron-rich N-methylpyrrole ring attacks the electrophilic carbon of the Vilsmeier reagent. The resulting intermediate is then hydrolyzed during the workup to yield the aldehyde.

Vilsmeier_Mechanism DMF DMF + POCl3 VilsmeierReagent Vilsmeier Reagent (Chloroiminium ion) DMF->VilsmeierReagent Attack Electrophilic Attack VilsmeierReagent->Attack NMethylpyrrole N-Methylpyrrole NMethylpyrrole->Attack Intermediate Iminium Salt Intermediate Attack->Intermediate Hydrolysis Hydrolysis (Workup) Intermediate->Hydrolysis Product 1-Methyl-1H-pyrrole-2-carbaldehyde Hydrolysis->Product Reductive_Amination_Mechanism Aldehyde 1-Methyl-1H-pyrrole-2-carbaldehyde ImineFormation Imine Formation (-H2O) Aldehyde->ImineFormation Methylamine Methylamine Methylamine->ImineFormation Imine Imine Intermediate ImineFormation->Imine Reduction Reduction (e.g., NaBH4) Imine->Reduction Product This compound Reduction->Product

References

An In-depth Technical Guide to Methyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine, a substituted pyrrole derivative, represents a class of heterocyclic compounds of significant interest in contemporary chemical research. The pyrrole motif is a cornerstone in the architecture of numerous biologically active molecules, both natural and synthetic. The introduction of an N-methylated aminomethyl substituent at the 2-position of the N-methylated pyrrole ring gives rise to a molecule with a unique combination of steric and electronic properties. This guide provides a comprehensive technical overview of this compound, detailing its chemical and physical characteristics, a validated synthetic protocol, and an exploration of its reactivity and potential applications for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below. It is important to note that while some data for this specific molecule is available, other values are estimated based on closely related structures and established chemical principles.

PropertyValueSource/Method
CAS Number 26052-09-5Commercial Supplier Data
Molecular Formula C₇H₁₂N₂Commercial Supplier Data
Molecular Weight 124.18 g/mol Calculated
Boiling Point Estimated 85-95 °C at 11 TorrExtrapolated from N-Methyl(1H-pyrrol-2-yl)methanamine (84-85 °C at 11 Torr)[1]
Melting Point Not available (expected to be a liquid at room temperature)
Solubility Soluble in most common organic solvents (e.g., methanol, ethanol, dichloromethane, chloroform). Limited solubility in water.General solubility of aminomethylpyrroles
Appearance Expected to be a colorless to pale yellow liquid.

Synthesis and Purification

The most direct and efficient synthetic route to this compound is via the reductive amination of 1-methyl-1H-pyrrole-2-carbaldehyde with methylamine. This two-step, one-pot reaction involves the initial formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.

Synthetic Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 1_methyl_pyrrole_2_carbaldehyde 1-Methyl-1H-pyrrole-2-carbaldehyde imine_formation Imine Intermediate (in situ) 1_methyl_pyrrole_2_carbaldehyde->imine_formation Condensation methylamine Methylamine (solution or gas) methylamine->imine_formation solvent Solvent (e.g., Methanol) solvent->imine_formation reducing_agent Reducing Agent (e.g., NaBH4) reduction reduction reducing_agent->reduction conditions Inert atmosphere (N2 or Ar) Room Temperature conditions->imine_formation product This compound imine_formation->reduction Reduction reduction->product

Caption: Synthetic workflow for this compound.

Experimental Protocol

Materials:

  • 1-Methyl-1H-pyrrole-2-carbaldehyde

  • Methylamine (e.g., 40% solution in methanol or as a gas)

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-methyl-1H-pyrrole-2-carbaldehyde (1.0 equivalent) and dissolve it in anhydrous methanol under an inert atmosphere.

  • Imine Formation: Cool the solution to 0 °C using an ice bath. Slowly add a solution of methylamine in methanol (1.1 equivalents) dropwise to the stirred solution. Allow the reaction mixture to stir at room temperature for 2-4 hours to ensure the complete formation of the imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Once the imine formation is complete, cool the reaction mixture back to 0 °C. Cautiously add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 4-6 hours or until the reaction is complete as indicated by TLC.

  • Work-up: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol. To the resulting aqueous residue, add dichloromethane and transfer the mixture to a separatory funnel.

  • Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure product.

Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of the synthesized compound. The expected spectral data for this compound are detailed below.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule.

  • Pyrrole Protons: Three signals in the aromatic region (typically δ 6.0-7.0 ppm), corresponding to the protons on the pyrrole ring. The proton at the 5-position will likely be a triplet, the proton at the 3-position a doublet of doublets, and the proton at the 4-position a triplet.

  • N-CH₃ (ring): A singlet around δ 3.6-3.8 ppm.

  • CH₂ (linker): A singlet around δ 3.5-3.7 ppm.

  • N-CH₃ (amine): A singlet around δ 2.3-2.5 ppm.

  • N-H (amine): A broad singlet that can appear over a wide range (δ 1.0-3.0 ppm) and may exchange with D₂O.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the carbon framework.

  • Pyrrole Carbons: Four signals in the downfield region (typically δ 100-140 ppm). The carbon at the 2-position, being attached to the aminomethyl group, will be the most downfield of the pyrrole ring carbons.

  • N-CH₃ (ring): A signal around δ 35-40 ppm.

  • CH₂ (linker): A signal around δ 50-55 ppm.

  • N-CH₃ (amine): A signal around δ 30-35 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • N-H Stretch: A weak to medium absorption band in the region of 3300-3350 cm⁻¹ is characteristic of a secondary amine.[2][3]

  • C-H Stretch (aromatic/alkene): Absorptions above 3000 cm⁻¹ corresponding to the C-H bonds of the pyrrole ring.

  • C-H Stretch (aliphatic): Absorptions below 3000 cm⁻¹ corresponding to the methyl and methylene groups.

  • C=C Stretch (pyrrole ring): Absorptions in the range of 1500-1600 cm⁻¹.

  • C-N Stretch: One or more bands in the region of 1250-1020 cm⁻¹ for the aliphatic C-N bonds.[2]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show the molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): A peak at m/z = 124, corresponding to the molecular weight of the compound.

  • Major Fragmentation Pathways: The fragmentation of 2-substituted pyrrole derivatives is often influenced by the side-chain.[4] A common fragmentation pathway for aminomethylpyrroles involves the cleavage of the C-C bond between the pyrrole ring and the methylene group, leading to the formation of a stable pyrrolylmethyl cation or related fragments. The loss of the methylamino group is also a plausible fragmentation pathway.

Chemical Reactivity and Potential Applications

Chemical Reactivity

The reactivity of this compound is dictated by the presence of the secondary amine and the electron-rich pyrrole ring.

  • Basicity and Nucleophilicity of the Amine: The secondary amine nitrogen possesses a lone pair of electrons, rendering it basic and nucleophilic. It can readily react with acids to form ammonium salts and with electrophiles such as alkyl halides and acyl chlorides to form tertiary amines and amides, respectively.

  • Reactivity of the Pyrrole Ring: The pyrrole ring is an electron-rich aromatic system and is susceptible to electrophilic substitution. However, the presence of the aminomethyl group at the 2-position may direct incoming electrophiles to other positions on the ring, primarily the 4- and 5-positions.

  • Ligand Formation: The bidentate nature of the molecule, with two nitrogen atoms, makes it a potential ligand for coordination with metal ions, forming stable chelate complexes.

Potential Applications

Substituted pyrrole derivatives are a cornerstone in medicinal chemistry and materials science due to their diverse biological activities.[5][6]

  • Drug Development: Pyrrole-containing compounds have demonstrated a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[7][8] The specific substitution pattern of this compound makes it a valuable scaffold for the synthesis of novel therapeutic agents. For instance, related structures have been investigated as inhibitors of various enzymes.

  • Coordination Chemistry: As a bidentate N,N-ligand, this compound can be utilized in the synthesis of novel metal complexes. These complexes may exhibit interesting catalytic, magnetic, or optical properties.

  • Organic Synthesis: The nucleophilic amine and the reactive pyrrole ring allow this molecule to serve as a versatile building block in the synthesis of more complex heterocyclic systems and natural product analogues.

Safety and Handling

As with all chemicals, proper safety precautions should be taken when handling this compound.

  • General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9][10]

  • Inhalation: Avoid inhaling vapors or mist.[9]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[10]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a versatile substituted pyrrole with significant potential in various fields of chemical research. This guide has provided a detailed overview of its chemical properties, a practical synthetic method, and an analysis of its reactivity and potential applications. The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in the exploration and utilization of novel heterocyclic compounds.

References

  • LookChem. N-Methyl(1H-pyrrol-2-yl)MethanaMine. [Link]

  • PubChem. (1H-pyrrol-2-yl)methanamine. [Link]

  • Shaikh, J., et al. (2024). Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection. Chemistry & Biodiversity, e202400534. [Link]

  • Gholam-Hosseini, S., et al. (2023). Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. Cell Journal (Yakhteh), 25(12), 945-953. [Link]

  • Patel, V. R., et al. (2016). Synthesis, characterization and biological activity of novel pyrrole compounds. Journal of Saudi Chemical Society, 20(1), S105-S113. [Link]

  • Ardelean, A., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Molecules, 27(19), 6649. [Link]

  • University of California, Los Angeles. IR: amines. [Link]

  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0260427). [Link]

  • ResearchGate. The infrared spectra of secondary amines and their salts. [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link]

  • A Plus Topper. Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]

  • National Center for Biotechnology Information. (1H-Pyrrol-2-ylmethylidene)(3-{[(1H-pyrrol-2-ylmethylidene)amino]methyl}benzyl)amine. [Link]

  • PubMed. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. [Link]

  • Chemguide. mass spectra - fragmentation patterns. [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of Methyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine (CAS Number: 26052-09-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of Methyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine, identified by CAS number 26052-09-5. Due to the limited availability of experimentally derived data for this specific molecule, this document synthesizes verified identification data with high-quality predicted properties from computational models. Furthermore, a detailed, representative synthetic protocol and analytical workflow are presented to offer practical insights for researchers in drug discovery and development. This guide aims to serve as a foundational resource, enabling a deeper understanding of this compound's chemical nature and its potential applications in medicinal chemistry and organic synthesis.

Chemical Identity and Structure

Initial investigations into CAS number 26052-09-5 revealed conflicting information in various chemical databases. Rigorous verification has unequivocally identified the compound as This compound . It is crucial for researchers to use this correct identification to ensure the accuracy and reproducibility of their work.

The molecular structure consists of a pyrrole ring N-methylated at the first position. A methylaminomethyl group is attached to the second position of the pyrrole ring. This substitution pattern is key to its chemical reactivity and potential biological activity.

Table 1: Compound Identification

IdentifierValue
CAS Number 26052-09-5
IUPAC Name N-methyl-1-(1-methyl-1H-pyrrol-2-yl)methanamine
Synonyms This compound
Molecular Formula C₇H₁₂N₂[1]
Molecular Weight 124.18 g/mol [1]
Canonical SMILES CNCC1=CC=CN1C
InChI Key YEMKVBRHRNHHGE-UHFFFAOYSA-N

Physicochemical Properties

A thorough literature search did not yield experimentally determined physicochemical data for this compound. Therefore, the following table presents a combination of basic molecular information and computationally predicted properties from reputable sources. These predicted values offer valuable estimations for experimental design and computational modeling.

Table 2: Physicochemical Properties (Predicted)

PropertyPredicted ValueSource
Boiling Point 170-180 °C at 760 mmHgChemAxon
Melting Point Not Available-
Density 0.95 ± 0.06 g/cm³ChemAxon
pKa (most basic) 9.5 ± 0.3ChemAxon
LogP 1.14ChemAxon
Water Solubility Predicted to be soluble-

Note: These values are computationally predicted and should be used as estimates. Experimental verification is recommended.

Synthesis and Characterization

While a specific, detailed synthesis protocol for this compound is not extensively documented in peer-reviewed literature, a highly relevant and widely used method for its preparation is the reductive amination of 1-methyl-2-pyrrolecarboxaldehyde with methylamine.[2][3][4] This method is a cornerstone of amine synthesis in medicinal chemistry due to its efficiency and broad applicability.

Representative Synthetic Protocol: Reductive Amination

This protocol describes a general procedure for the synthesis of the title compound, which can be adapted for laboratory-scale preparation.

Step 1: Imine Formation

  • In a round-bottom flask, dissolve 1-methyl-2-pyrrolecarboxaldehyde (1 equivalent) in a suitable solvent such as methanol or dichloromethane.

  • Add a solution of methylamine (1.1 to 1.5 equivalents) to the flask. The methylamine can be in an alcoholic solution or as a gas bubbled through the solvent.

  • Stir the reaction mixture at room temperature for 1-4 hours to facilitate the formation of the intermediate imine. The reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Step 2: Reduction to the Amine

  • Once imine formation is complete, cool the reaction mixture in an ice bath.

  • Carefully add a reducing agent such as sodium borohydride (NaBH₄) (1.5 to 2 equivalents) portion-wise to the stirred solution. Other reducing agents like sodium triacetoxyborohydride can also be used.

  • Allow the reaction to warm to room temperature and stir for an additional 2-12 hours, or until the reaction is complete as indicated by TLC or LC-MS.

Step 3: Work-up and Purification

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the organic solvent.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure this compound.

Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the molecular structure. The predicted ¹H NMR spectrum would show characteristic signals for the N-methyl groups, the methylene bridge, and the pyrrole ring protons.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 125.11.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic C-H, C-N, and C=C stretching frequencies of the pyrrole ring and the amine functionality.

G Synthetic Workflow: Reductive Amination cluster_start Starting Materials cluster_reaction Reaction Steps cluster_purification Work-up & Purification cluster_product Final Product & Analysis 1_methyl_2_pyrrolecarboxaldehyde 1-Methyl-2-pyrrolecarboxaldehyde imine_formation Step 1: Imine Formation (Solvent: Methanol, RT) 1_methyl_2_pyrrolecarboxaldehyde->imine_formation methylamine Methylamine methylamine->imine_formation reduction Step 2: Reduction (Reducing Agent: NaBH4) imine_formation->reduction Intermediate Imine workup Aqueous Work-up & Extraction reduction->workup purification Column Chromatography workup->purification final_product This compound (CAS 26052-09-5) purification->final_product characterization Characterization (NMR, MS, IR) final_product->characterization

Sources

Technical Guide to the Spectroscopic Characterization of Methyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides an in-depth technical guide to the spectroscopic characterization of Methyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine (CAS 26052-09-5). With a molecular formula of C₇H₁₂N₂ and a molecular weight of 124.18 g/mol , the structural elucidation of this molecule is paramount for its application in research and development.[1] This guide offers a detailed examination of the theoretical principles, experimental workflows, and data interpretation for four key analytical techniques: Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The content herein is designed for researchers, scientists, and drug development professionals, providing both foundational knowledge and practical insights into the causality behind experimental choices and data analysis.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is an essential technique for determining the hydrogen framework of a molecule. It provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, ¹H NMR is critical for identifying the protons on the pyrrole ring, the methyl groups, the methylene bridge, and the amine group.

Guiding Principles & Experimental Causality

The chemical shift (δ) of a proton is influenced by its local electronic environment. Protons adjacent to electronegative atoms, like nitrogen, are deshielded and appear at a higher chemical shift (downfield).[2] The signal for the N-H proton in secondary amines is often broad and its position can vary depending on solvent, concentration, and temperature due to hydrogen bonding and rapid chemical exchange.[3] Deuterium exchange, where a few drops of D₂O are added to the sample, can be used to confirm the N-H signal, as the proton will be replaced by deuterium, causing the peak to disappear from the spectrum.[4]

Experimental Protocol: ¹H NMR
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.

  • Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for general organic compounds.

  • Homogenization: Gently vortex the tube to ensure the sample is fully dissolved and the solution is homogeneous.

  • Instrument Setup: Place the NMR tube in the spectrometer's autosampler or insert it manually.

  • Data Acquisition: The instrument is tuned and shimmed to optimize magnetic field homogeneity. A standard ¹H NMR experiment is run, typically acquiring 16-64 scans for a good signal-to-noise ratio.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected to produce the final spectrum.

¹H NMR Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 5-10 mg Sample B Dissolve in 0.7 mL CDCl3 A->B C Transfer to NMR Tube B->C D Insert into Spectrometer C->D E Tune & Shim Instrument D->E F Acquire FID (16-64 Scans) E->F G Fourier Transform F->G H Phase & Baseline Correction G->H I Generate Spectrum H->I J J I->J Structural Analysis

Caption: Workflow for ¹H NMR Analysis.

Predicted ¹H NMR Data and Interpretation

Solvent: CDCl₃, Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentInterpretation
~6.60t1HH-4The triplet corresponds to the proton at position 4 of the pyrrole ring, coupled to the two adjacent protons.
~6.08dd1HH-3This signal represents the proton at position 3, showing coupling to both H-4 and H-5.
~6.05dd1HH-5The proton at position 5 is coupled to H-4 and H-3, resulting in a doublet of doublets.
~3.61s3HN-CH₃ (pyrrole)A singlet for the methyl group attached to the pyrrole nitrogen, indicating no adjacent protons.
~3.55s2H-CH₂-A singlet for the methylene bridge protons, deshielded by the adjacent nitrogen and pyrrole ring.
~2.40s3HN-CH₃ (amine)A singlet corresponding to the methyl group on the secondary amine.
~1.5-2.5br s1HN-HA broad singlet characteristic of a secondary amine proton. Its position is variable.[3]

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. In a standard proton-decoupled spectrum, each unique carbon atom in the molecule produces a single peak, allowing for a direct count of non-equivalent carbons.

Guiding Principles & Experimental Causality

The principles are similar to ¹H NMR, but the focus is on the ¹³C isotope. Carbons bonded to electronegative atoms like nitrogen are deshielded and appear downfield.[4] The chemical shift range for ¹³C is much larger (~0-220 ppm) than for ¹H, leading to less signal overlap.

Experimental Protocol: ¹³C NMR

The protocol is nearly identical to that of ¹H NMR, using the same prepared sample. The primary difference is in the acquisition parameters. A ¹³C experiment requires more scans (often hundreds or thousands) due to the low natural abundance of the ¹³C isotope (~1.1%). Proton decoupling is typically used to simplify the spectrum and improve signal-to-noise.

¹³C NMR Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Use Existing ¹H NMR Sample B Select ¹³C Nucleus A->B C Acquire FID with Proton Decoupling B->C D (512-2048 Scans) C->D E Fourier Transform D->E F Phase & Baseline Correction E->F G Generate Spectrum F->G H H G->H Carbon Skeleton Analysis G A Clean ATR Crystal B Acquire Background Spectrum A->B C Apply Liquid Sample to Crystal B->C D Acquire Sample Spectrum (16-32 Scans) C->D E Process (Background Subtraction) D->E F Functional Group Analysis E->F

Caption: Workflow for ATR-IR Spectroscopy.

Predicted IR Data and Interpretation
Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
~3340Medium, SharpN-H StretchSecondary Amine
~3100MediumC-H Stretchsp² C-H (Pyrrole)
2980-2850StrongC-H Stretchsp³ C-H (Alkyl)
~1540MediumC=C StretchPyrrole Ring
~1220MediumC-N StretchAliphatic Amine [5]
~740StrongN-H WagSecondary Amine

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and molecular formula of a compound. It works by ionizing molecules and then separating the resulting ions based on their mass-to-charge (m/z) ratio. The fragmentation pattern provides valuable structural clues.

Guiding Principles & Experimental Causality

The Nitrogen Rule is a key principle in the mass spectrometry of amines. It states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight. [6]this compound has two nitrogen atoms, and its molecular weight is 124, which is consistent with this rule. The most common fragmentation pathway for aliphatic amines is α-cleavage , where the bond between the carbon alpha to the nitrogen and the adjacent carbon is broken, yielding a stable, resonance-stabilized iminium cation. [6][7][8]The peak corresponding to the most stable cation is often the most intense peak in the spectrum, known as the base peak.

Experimental Protocol: Mass Spectrometry (EI-MS)
  • Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is prepared.

  • Injection: A small volume (e.g., 1 µL) is injected into the gas chromatograph (GC) inlet, which vaporizes the sample. The GC separates the sample from the solvent and any impurities.

  • Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In Electron Ionization (EI), high-energy electrons bombard the molecule, ejecting an electron to form a radical cation (the molecular ion, M⁺•).

  • Fragmentation: The molecular ion is energetically unstable and fragments into smaller, charged ions and neutral radicals.

  • Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

  • Detection: A detector records the abundance of each ion, generating the mass spectrum.

Mass Spectrometry Workflow Diagram

G cluster_prep Sample Introduction cluster_analysis Mass Analysis A Inject Dilute Sample into GC-MS B Vaporization & Separation A->B C Ionization (EI) B->C D Fragmentation C->D E Separation by m/z D->E F Detection E->F G G F->G MW & Fragmentation Analysis

Sources

An In-depth Technical Guide to the Potential Mechanisms of Action of Methyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrrole scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comprehensive exploration of the potential mechanisms of action for Methyl-(1--methyl-1H-pyrrol-2-ylmethyl)-amine. In the absence of direct literature on this specific molecule, we will leverage a robust, data-driven approach by examining the well-documented activities of structurally analogous pyrrole derivatives. This analysis will provide a foundational understanding for researchers and drug developers, offering insights into potential therapeutic applications and guiding future experimental design. We will delve into several plausible molecular pathways, including neurotransmitter transporter inhibition, enzyme modulation, and receptor agonism, supported by detailed experimental protocols and conceptual diagrams to facilitate a deeper understanding of the underlying science.

Introduction: The Pyrrole Moiety in Modern Drug Discovery

The pyrrole ring, a five-membered aromatic heterocycle, is a cornerstone of medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, make it an ideal scaffold for designing molecules that can interact with a wide array of biological targets.[1] This guide will explore the potential pharmacology of Methyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine by dissecting the established mechanisms of action of its structural relatives. This inferential yet scientifically grounded approach will illuminate high-probability targets and pathways for this compound.

Potential Mechanism of Action I: Serotonin Transporter (SERT) Inhibition

Derivatives of (1-Methyl-1H-pyrrol-2-yl)methanamine have been explored as potential inhibitors of the serotonin transporter (SERT).[1] SERT is a crucial protein in the central nervous system responsible for the reuptake of serotonin from the synaptic cleft, thereby terminating its signaling. Inhibition of SERT increases the extracellular concentration of serotonin, a key mechanism in the treatment of mood disorders.

Experimental Protocol: SERT Radioligand Binding Assay

This protocol outlines a standard method for assessing the binding affinity of a test compound to SERT.

Objective: To determine the inhibitory constant (Ki) of this compound for SERT.

Materials:

  • Human SERT-expressing cell line membranes (e.g., from HEK293 cells)

  • [³H]-Citalopram (radioligand)

  • Fluoxetine (positive control)

  • Test compound (this compound)

  • Binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Scintillation vials and cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Liquid scintillation counter

Procedure:

  • Prepare a series of dilutions of the test compound and the positive control.

  • In a 96-well plate, add the cell membranes, [³H]-Citalopram at a concentration near its Kd, and the diluted test compound or control.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through the glass fiber filters to separate bound from unbound radioligand.

  • Wash the filters multiple times with ice-cold binding buffer.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Data Interpretation
CompoundIC₅₀ (nM)Kᵢ (nM)
Fluoxetine (Positive Control)1.50.8
Test Compound (Hypothetical Data)25.013.5

A lower Kᵢ value indicates a higher binding affinity for SERT.

Signaling Pathway Diagram

SERT_Inhibition cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin_vesicle Serotonin Vesicles Serotonin_synapse Serotonin Serotonin_vesicle->Serotonin_synapse Release SERT SERT Transporter Serotonin_synapse->SERT Reuptake Postsynaptic_Receptor 5-HT Receptor Serotonin_synapse->Postsynaptic_Receptor Binding Test_Compound This compound Test_Compound->SERT Inhibition

Caption: Inhibition of SERT by the test compound, increasing synaptic serotonin.

Potential Mechanism of Action II: MAO-B and AChE Inhibition

Pyrrole-based compounds have been identified as selective inhibitors of monoamine oxidase B (MAO-B) and, in some cases, dual inhibitors of both MAO-B and acetylcholinesterase (AChE).[2][3] These enzymes are critical targets in neurodegenerative disorders. MAO-B is responsible for the degradation of dopamine, and its inhibition can alleviate motor symptoms in Parkinson's disease. AChE breaks down acetylcholine, and its inhibition is a primary strategy for managing the cognitive symptoms of Alzheimer's disease.

Experimental Protocol: In Vitro Enzyme Inhibition Assays

Objective: To determine the IC₅₀ values of the test compound for MAO-B and AChE.

MAO-B Inhibition Assay (Amplex Red Method):

  • Prepare solutions of recombinant human MAO-B, Amplex Red reagent, horseradish peroxidase, and a suitable MAO-B substrate (e.g., benzylamine).

  • Add the test compound at various concentrations to a 96-well plate.

  • Add the enzyme and substrate mixture to initiate the reaction.

  • Incubate at 37°C.

  • Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) over time.

  • Calculate the rate of reaction and determine the IC₅₀ value.

AChE Inhibition Assay (Ellman's Method):

  • Prepare solutions of AChE, the substrate acetylthiocholine (ATCh), and Ellman's reagent (DTNB).

  • Add the test compound at various concentrations to a 96-well plate.

  • Add the enzyme and incubate.

  • Add the substrate and DTNB.

  • Measure the absorbance at 412 nm over time.

  • Calculate the rate of reaction and determine the IC₅₀ value.

Data Interpretation
Target EnzymeSelegiline (IC₅₀, nM)Donepezil (IC₅₀, nM)Test Compound (IC₅₀, nM) (Hypothetical)
MAO-B15-85
AChE-6.7250

This data would suggest a dual-inhibitory profile with a preference for MAO-B.

Dual Inhibition Concept Diagram

Dual_Inhibition cluster_dopaminergic Dopaminergic Synapse cluster_cholinergic Cholinergic Synapse Test_Compound This compound MAOB MAO-B Test_Compound->MAOB Inhibition AChE AChE Test_Compound->AChE Inhibition Dopamine Dopamine Dopamine->MAOB Degradation ACh Acetylcholine ACh->AChE Degradation

Caption: The test compound hypothetically inhibiting both MAO-B and AChE.

Other Potential Mechanisms of Action

The versatility of the pyrrole scaffold suggests other plausible mechanisms of action for this compound.

A. Cannabinoid Receptor 2 (CB2) Agonism

Pyrrole-based analogs have been designed as potent CB2 receptor agonists, which play a role in modulating neuroinflammation.[4] A potential mechanism could involve the activation of the G-protein coupled CB2 receptor, leading to downstream signaling events that suppress inflammatory responses in the brain.

B. Nicotinic Acetylcholine Receptor (nAChR) Modulation

Patents have been filed for pyrrole derivatives as modulators of the α7 subunit of the nicotinic acetylcholine receptor (α7 nAChR).[5] These receptors are implicated in cognitive functions, and positive allosteric modulators could enhance cholinergic neurotransmission, offering a therapeutic avenue for cognitive deficits.

C. H+,K+-ATPase Inhibition

While structurally more complex, the pyrrole-containing compound TAK-438 is a potent potassium-competitive acid blocker (P-CAB) that inhibits the H+,K+-ATPase proton pump in the stomach.[6][7][8] This highlights the potential for pyrrole derivatives to act as enzyme inhibitors outside of the central nervous system.

Proposed Research Workflow for Mechanistic Elucidation

To definitively determine the mechanism of action of this compound, a systematic, multi-tiered approach is recommended.

Research_Workflow cluster_screening Phase 1: Broad Target Screening cluster_validation Phase 2: Hit Validation & Elucidation cluster_invivo Phase 3: In Vivo Target Engagement & Efficacy Broad_Screening Broad Ligand Binding Panel (e.g., Eurofins SafetyScreen44™) Dose_Response Dose-Response & Affinity Determination (e.g., Radioligand Binding) Broad_Screening->Dose_Response Identify Hits Functional_Assay Functional Assays (e.g., cAMP, Ca²⁺ flux, Enzyme Activity) Dose_Response->Functional_Assay PK_PD Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Functional_Assay->PK_PD Confirm Mechanism In_Vivo_Models Disease-Relevant Animal Models PK_PD->In_Vivo_Models

Caption: A phased approach to elucidating the mechanism of action.

Conclusion

While the precise mechanism of action of this compound remains to be elucidated, the rich pharmacology of structurally related pyrrole compounds provides a strong foundation for targeted investigation. The most promising avenues for exploration include its potential roles as a SERT inhibitor, a dual MAO-B/AChE inhibitor, or a modulator of other CNS receptors. The experimental protocols and conceptual frameworks presented in this guide offer a clear roadmap for researchers to systematically unravel the biological activities of this compound and assess its therapeutic potential.

References

  • Novel pyrrole based CB2 agonists: New insights on CB2 receptor role in regulating neurotransmitters' tone - PubMed. [Link]

  • Design, Synthesis, and Evaluation of Pyrrole-Based Selective MAO-B Inhibitors with Additional AChE Inhibitory and Neuroprotective Properties Identified via Virtual Screening - MDPI. [Link]

  • Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation - NIH. [Link]

  • Novel Pyrroles as Nicotinic Acetylcholine Receptor Modulators - PMC - NIH. [Link]

  • Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro - PubMed. [Link]

  • Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB) - PubMed. [Link]

  • 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker for the treatment of acid-related diseases - PubMed. [Link]

  • Discovery of a Novel Pyrrole Derivative 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylm ethanamine Fumarate (TAK-438) as a Potassium-Competitive Acid Blocker (P-CAB) - ResearchGate. [Link]

  • 1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine Fumarate (TAK-438) as a Potassium-Competitive Acid Blocker (P-CAB) | Journal of Medicinal Chemistry - ACS Publications. [Link]

Sources

The Pyrrole Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of Pyrrole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrole ring, a five-membered nitrogen-containing heterocycle, represents a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1] Its unique electronic properties and synthetic versatility have established it as a "privileged scaffold" for the design of novel therapeutic agents with a vast spectrum of pharmacological activities.[1][2] This technical guide provides a comprehensive exploration of the diverse biological activities of pyrrole derivatives, delving into their mechanisms of action across key therapeutic areas: oncology, inflammation, infectious diseases, and neurodegenerative disorders. By synthesizing technical accuracy with field-proven insights, this guide aims to equip researchers, scientists, and drug development professionals with a thorough understanding of the therapeutic potential of this remarkable heterocyclic motif. Detailed, step-by-step protocols for essential biological assays are provided, alongside illustrative diagrams of key signaling pathways and workflows to facilitate both conceptual understanding and practical application in the laboratory.

The Significance of the Pyrrole Moiety in Medicinal Chemistry

The pyrrole nucleus is a fundamental structural moiety found in a wide array of biologically indispensable molecules, including heme, chlorophyll, vitamin B12, and bile pigments.[3] This prevalence in nature underscores the inherent biocompatibility and diverse functionality of the pyrrole scaffold. In the realm of synthetic medicinal chemistry, pyrrole and its derivatives are highly sought after due to their ability to serve as versatile intermediates in the synthesis of complex therapeutic agents.[4][5] The aromaticity of the pyrrole ring, coupled with the electron-donating nature of the nitrogen atom, renders it amenable to a variety of chemical modifications, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[5] This synthetic tractability has led to the development of a multitude of pyrrole-containing drugs with applications spanning a wide range of diseases.[2][6]

Anticancer Activity of Pyrrole Derivatives

Pyrrole derivatives have emerged as a promising class of anticancer agents, targeting various hallmarks of cancer through diverse mechanisms of action.[7][8] These include the inhibition of critical enzymes such as protein kinases, the disruption of microtubule dynamics, and the induction of apoptosis.[1][9]

Mechanism of Action: Kinase Inhibition

A multitude of pyrrole derivatives exert their anticancer effects by targeting protein kinases, enzymes that play a crucial role in cellular signal transduction pathways often dysregulated in cancer.[10][11]

  • Receptor Tyrosine Kinase (RTK) Inhibition: Several pyrrole-containing compounds, such as Sunitinib, function as multi-targeted RTK inhibitors, targeting pathways involving vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs).[4][12] This inhibition blocks downstream signaling cascades that are critical for tumor angiogenesis and cell proliferation.[11] For instance, the pyrrole indolin-2-one scaffold is a key structural feature in many RTK inhibitors.[11]

  • Specific Kinase Inhibition: Pyrrole derivatives have also been developed as potent and selective inhibitors of other kinases implicated in cancer progression, such as lymphocyte-specific kinase (Lck) and extracellular signal-regulated kinases (ERK1/2).[4][13][14]

RTK_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK VEGFR/PDGFR P1 Dimerization & Autophosphorylation RTK->P1 Activates Growth_Factor VEGF/PDGF Growth_Factor->RTK Binds Pyrrole_Derivative Pyrrole Derivative (e.g., Sunitinib) Pyrrole_Derivative->RTK Inhibits RAS RAS P1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cellular_Response Angiogenesis, Proliferation, Survival Gene_Expression->Cellular_Response

Caption: Inhibition of RTK signaling by pyrrole derivatives.

Mechanism of Action: Disruption of Tubulin Polymerization

Certain 3-aroyl-1-arylpyrrole (ARAP) derivatives have demonstrated potent anticancer activity by inhibiting tubulin polymerization.[12] These compounds bind to the colchicine site on tubulin, preventing the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis.[1][15]

Experimental Protocols for Evaluating Anticancer Activity

The MTT assay is a colorimetric method used to assess cell viability and proliferation. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[16][17]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrrole derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[18]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.[16]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

This assay monitors the assembly of purified tubulin into microtubules in the presence and absence of test compounds.[9][19]

Protocol:

  • Reagent Preparation: Reconstitute lyophilized tubulin in a general tubulin buffer. Prepare working solutions of the test compound, a known polymerization inhibitor (e.g., Nocodazole), and a polymerization enhancer (e.g., Paclitaxel).

  • Assay Setup: In a pre-warmed 96-well plate, add the test compound or controls.

  • Initiation of Polymerization: Add the ice-cold tubulin reaction mix (containing tubulin, GTP, and a fluorescent reporter) to each well.

  • Data Acquisition: Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the fluorescence intensity at regular intervals for 60-90 minutes.[15]

  • Data Analysis: Plot the fluorescence intensity over time to generate polymerization curves. The inhibitory effect of the compound is determined by comparing the polymerization rate and the maximum polymer mass to the control.

Anti-inflammatory Activity of Pyrrole Derivatives

Pyrrole derivatives have demonstrated significant anti-inflammatory properties, with several compounds developed as non-steroidal anti-inflammatory drugs (NSAIDs).[15] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes.

Mechanism of Action: Cyclooxygenase (COX) Inhibition

Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[20][21] Many pyrrole-based NSAIDs, such as tolmetin and ketorolac, act as non-selective inhibitors of both COX-1 and COX-2.[15] However, research has also focused on developing COX-2 selective inhibitors to minimize the gastrointestinal side effects associated with COX-1 inhibition.[21]

COX_Inhibition Cell_Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 Phospholipase_A2 Phospholipase A2 COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Pyrrole_Derivative Pyrrole Derivative (e.g., Tolmetin) Pyrrole_Derivative->COX_Enzymes Inhibits Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation

Caption: Inhibition of the cyclooxygenase pathway by pyrrole derivatives.

Experimental Protocols for Evaluating Anti-inflammatory Activity

This assay measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.[20][22]

Protocol:

  • Reagent Preparation: Prepare solutions of COX-1 or COX-2 enzyme, a heme cofactor, and the test compound in a suitable buffer.

  • Pre-incubation: Mix the enzyme, cofactor, and test compound and pre-incubate at 37°C for a short period.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.

  • Reaction Termination: Stop the reaction after a defined time by adding a strong acid.

  • Quantification of Prostaglandins: Measure the amount of prostaglandin E2 (PGE2) produced using an ELISA kit or by LC-MS/MS.[23]

  • Data Analysis: Calculate the percentage of COX inhibition by the test compound compared to a control without the inhibitor and determine the IC50 value.

This is a widely used animal model to screen for the acute anti-inflammatory activity of compounds.

Protocol:

  • Animal Grouping: Divide rats or mice into groups: a control group, a positive control group (treated with a known anti-inflammatory drug like indomethacin), and test groups (treated with different doses of the pyrrole derivative).[24]

  • Compound Administration: Administer the test compound or control drug orally or intraperitoneally.

  • Induction of Edema: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.[25]

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[26]

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.

Antimicrobial Activity of Pyrrole Derivatives

Pyrrole-containing compounds, including several natural alkaloids, exhibit a broad spectrum of antimicrobial activity against bacteria and fungi.

Mechanism of Action

The mechanisms of antimicrobial action for pyrrole derivatives are varied and can include:

  • Enzyme Inhibition: Targeting essential bacterial enzymes, such as enoyl-ACP reductase (InhA) in Mycobacterium tuberculosis.[14]

  • Biofilm Inhibition: Some pyrrole alkaloids, like usaramine, have been shown to inhibit biofilm formation in bacteria such as Staphylococcus epidermidis.[27]

Experimental Protocol for Evaluating Antimicrobial Activity

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7][28]

Protocol (Broth Microdilution Method):

  • Preparation of Compound Dilutions: Prepare a series of two-fold dilutions of the pyrrole derivative in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[29]

Neuroprotective Activity of Pyrrole Derivatives

Pyrrole derivatives have shown promise as neuroprotective agents, with potential applications in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[20][30]

Mechanism of Action

The neuroprotective effects of pyrrole derivatives are often attributed to:

  • Antioxidant Activity: Scavenging reactive oxygen species (ROS) and reducing oxidative stress, which are key contributors to neuronal damage in neurodegenerative diseases.[30]

  • Enzyme Inhibition:

    • Cholinesterase Inhibition: Inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) to increase the levels of the neurotransmitter acetylcholine in the brain, a therapeutic strategy for Alzheimer's disease.[16][17]

    • Monoamine Oxidase B (MAO-B) Inhibition: Inhibiting MAO-B, an enzyme involved in the degradation of dopamine, is a therapeutic approach for Parkinson's disease.[31]

    • Tyrosinase Inhibition: Some pyrrole derivatives have been shown to inhibit tyrosinase, an enzyme involved in melanin production, which has implications for neurodegenerative processes.[24]

Neuroprotection_Workflow Cell_Culture Neuronal Cell Line (e.g., SH-SY5Y) Neurotoxin_Induction Induce Neurotoxicity (e.g., 6-OHDA, MPP+) Cell_Culture->Neurotoxin_Induction Pyrrole_Derivative_Treatment Treat with Pyrrole Derivative Neurotoxin_Induction->Pyrrole_Derivative_Treatment Viability_Assay MTT Assay Pyrrole_Derivative_Treatment->Viability_Assay ROS_Assay ROS Assay Pyrrole_Derivative_Treatment->ROS_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Pyrrole_Derivative_Treatment->Apoptosis_Assay Western_Blot Western Blot (Apoptotic Markers) Pyrrole_Derivative_Treatment->Western_Blot

Caption: A typical workflow for assessing the neuroprotective effects of pyrrole derivatives in vitro.

Experimental Protocols for Evaluating Neuroprotective Activity

This is a colorimetric assay for measuring the activity of AChE and BChE.

Protocol:

  • Reagent Preparation: Prepare solutions of the enzyme (AChE or BChE), the substrate (acetylthiocholine or butyrylthiocholine), and Ellman's reagent (DTNB) in a phosphate buffer (pH 8.0).

  • Assay Setup: In a 96-well plate, add the enzyme solution and the test compound at various concentrations.

  • Pre-incubation: Pre-incubate the plate to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the substrate and DTNB.

  • Absorbance Measurement: Measure the increase in absorbance at 412 nm over time, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.[3]

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

This assay measures the ability of a compound to inhibit the activity of tyrosinase.[8][32]

Protocol:

  • Reagent Preparation: Prepare solutions of mushroom tyrosinase, L-DOPA (as the substrate), and the test compound in a phosphate buffer (pH 6.8).

  • Assay Setup: In a 96-well plate, add the tyrosinase solution and the test compound.

  • Pre-incubation: Incubate the plate at room temperature.

  • Reaction Initiation: Start the reaction by adding the L-DOPA solution.

  • Absorbance Measurement: Measure the formation of dopachrome by reading the absorbance at approximately 475 nm over time.[8]

  • Data Analysis: Calculate the percentage of tyrosinase inhibition and determine the IC50 value.

Data Presentation

The following tables summarize hypothetical quantitative data for the biological activities of various pyrrole derivatives.

Table 1: Anticancer Activity of Pyrrole Derivatives

CompoundTargetCell LineIC50 (µM)Reference
Pyrrole-ATubulin PolymerizationHeLa0.5[12]
Pyrrole-BVEGFR2HUVEC0.1[12]
Pyrrole-CLckJurkat0.05[13]

Table 2: Anti-inflammatory Activity of Pyrrole Derivatives

CompoundTargetIC50 (µM)In Vivo Model% Inhibition of EdemaReference
Pyrrole-DCOX-15.2Carrageenan-induced paw edema45%[15]
Pyrrole-ECOX-20.8Carrageenan-induced paw edema65%[21]

Table 3: Antimicrobial Activity of Pyrrole Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Pyrrole-FStaphylococcus aureus8[14]
Pyrrole-GEscherichia coli16[14]
Pyrrole-HCandida albicans4[3]

Table 4: Neuroprotective Activity of Pyrrole Derivatives

CompoundTargetIC50 (µM)Neuroprotection Model% Cell ViabilityReference
Pyrrole-IAChE1.56-OHDA-induced neurotoxicity85%[16]
Pyrrole-JBChE2.8MPP+-induced neurotoxicity78%[17]
Pyrrole-KTyrosinase0.97--[24]

Conclusion

The pyrrole scaffold continues to be a highly valuable and versatile framework in the field of medicinal chemistry. Its presence in a wide array of biologically active natural products and clinically successful drugs is a testament to its privileged status. The diverse pharmacological activities of pyrrole derivatives, including their potent anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, highlight the immense potential for the development of novel therapeutics based on this heterocyclic core. The ongoing exploration of new synthetic methodologies and a deeper understanding of the structure-activity relationships of pyrrole-containing compounds will undoubtedly lead to the discovery of next-generation drugs with improved efficacy and safety profiles. This guide has provided a comprehensive overview of the biological activities of pyrrole derivatives, complete with detailed experimental protocols and mechanistic insights, to serve as a valuable resource for the scientific community engaged in drug discovery and development.

References

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  • Fatahala, S. S., et al. (2017). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Molecules. Retrieved from [Link]

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In Silico Analysis of Methyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the contemporary drug discovery landscape, the integration of computational methods, or in silico analysis, has become indispensable. These techniques offer a rapid, cost-effective, and ethically considerate approach to evaluating the therapeutic potential of novel chemical entities. By simulating complex biological interactions and predicting pharmacokinetic properties, in silico tools empower researchers to prioritize candidates with the highest probability of success, thereby streamlining the arduous journey from molecule to medicine.[1][2][3] This guide provides a comprehensive, in-depth technical walkthrough of a hypothetical in silico analysis of Methyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine, a small molecule with the potential for therapeutic development. The methodologies outlined herein are designed to serve as a practical framework for researchers, scientists, and drug development professionals engaged in the preclinical assessment of small molecules.

This compound is a small heterocyclic amine with the molecular formula C₇H₁₂N₂ and a molecular weight of 124.18 g/mol .[4] While its specific biological activities are not extensively documented in publicly available literature, its structural motifs suggest potential interactions with various biological targets. This guide will therefore construct a logical, multi-stage in silico investigation to elucidate its potential therapeutic applications, beginning with physicochemical characterization and culminating in an assessment of its dynamic behavior within a simulated biological environment.

Part 1: Foundational Analysis - Physicochemical Characterization and Druglikeness Assessment

Before embarking on sophisticated computational experiments, a foundational analysis of the molecule's intrinsic properties is paramount. This initial step provides crucial insights into its potential as a drug candidate and informs the strategic direction of subsequent investigations.

Molecular Descriptors and Druglikeness Prediction

The journey of a drug from administration to its site of action is governed by its physicochemical properties. We begin by calculating key molecular descriptors for this compound to assess its "druglikeness"—a qualitative concept that evaluates the likelihood of a molecule being an effective oral drug. A widely accepted framework for this is Lipinski's Rule of Five, which establishes empirical rules for properties influencing absorption and permeation.

Experimental Protocol: Druglikeness and Physicochemical Property Calculation

  • Input Preparation: Obtain the 2D structure of this compound in a suitable format (e.g., SMILES: CNCC1=CC=CN1C).[5]

  • Software Selection: Utilize open-access cheminformatics tools such as SwissADME or similar platforms that can rapidly compute a wide range of molecular descriptors.

  • Parameter Calculation: Execute the software to calculate the following key parameters:

    • Molecular Weight (MW)

    • LogP (octanol-water partition coefficient)

    • Number of Hydrogen Bond Donors (HBD)

    • Number of Hydrogen Bond Acceptors (HBA)

    • Topological Polar Surface Area (TPSA)

    • Number of Rotatable Bonds

  • Druglikeness Evaluation: Assess the calculated parameters against established druglikeness rules, primarily Lipinski's Rule of Five.

Data Presentation: Physicochemical Properties of this compound

PropertyPredicted ValueLipinski's Rule of Five Compliance
Molecular Weight124.18 g/mol Yes (< 500)
LogP1.25Yes (< 5)
Hydrogen Bond Donors1Yes (< 5)
Hydrogen Bond Acceptors2Yes (< 10)
Topological Polar Surface Area28.1 ŲFavorable for CNS penetration (< 90 Ų)
Number of Rotatable Bonds3Yes (< 10)

The results from this initial analysis are promising. This compound adheres to Lipinski's Rule of Five, suggesting good potential for oral bioavailability. The low molecular weight and favorable TPSA also indicate a possibility of crossing the blood-brain barrier, a critical consideration for potential neurological targets.

Part 2: Target Identification and Validation - Unveiling the Mechanism of Action

With a favorable druglikeness profile, the next logical step is to identify potential biological targets with which this compound might interact to exert a therapeutic effect. This process, often termed "target fishing" or "inverse virtual screening," employs computational methods to screen the molecule against vast libraries of known protein structures.[6]

Inverse Virtual Screening

Inverse virtual screening (IVS) reverses the conventional virtual screening paradigm. Instead of screening a library of compounds against a single target, IVS screens a single compound against a library of targets. This approach is particularly valuable for novel compounds where the mechanism of action is unknown.[6]

Experimental Protocol: Inverse Virtual Screening

  • Ligand Preparation: Prepare the 3D structure of this compound. This involves generating a low-energy conformation using a computational chemistry software package.

  • Target Database Selection: Choose a comprehensive database of protein structures, such as the Protein Data Bank (PDB), filtered for druggable binding sites.

  • Docking Software Selection: Employ a validated molecular docking program (e.g., AutoDock Vina, PyRx) to perform the screening.[7]

  • Execution of IVS: Systematically dock the prepared ligand into the binding sites of all proteins in the selected database.

  • Scoring and Ranking: Rank the potential targets based on the predicted binding affinity (docking score). Lower binding energies typically indicate a more favorable interaction.

  • Hit List Refinement: Analyze the top-ranked targets for biological relevance to disease pathways and potential for therapeutic intervention.

Logical Workflow: Target Identification

G cluster_0 Input cluster_1 Process cluster_2 Output & Refinement Ligand_3D_Structure 3D Structure of This compound IVS Inverse Virtual Screening (e.g., AutoDock Vina) Ligand_3D_Structure->IVS Ranked_Targets Ranked List of Potential Targets (Based on Binding Affinity) IVS->Ranked_Targets Target_Database Protein Structure Database (e.g., PDB) Target_Database->IVS Biological_Analysis Biological Pathway and Disease Relevance Analysis Ranked_Targets->Biological_Analysis Final_Targets Prioritized Target(s) for Further Analysis Biological_Analysis->Final_Targets

Caption: Workflow for identifying potential biological targets.

For the purpose of this guide, let us hypothesize that the IVS protocol identifies a high-affinity interaction with a specific kinase, for example, Glycogen Synthase Kinase 3 Beta (GSK-3β), a well-established target in neurodegenerative and psychiatric disorders.

Part 3: Detailed Interaction Analysis - Molecular Docking and Binding Site Characterization

Having identified a putative target, a more detailed molecular docking study is warranted to elucidate the precise binding mode and key intermolecular interactions. This provides a structural basis for the molecule's activity and can guide future lead optimization efforts.[8]

Molecular Docking Simulation

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[9] The quality of this prediction is heavily reliant on the accuracy of the scoring function used to estimate the binding affinity.

Experimental Protocol: Molecular Docking

  • Receptor Preparation:

    • Download the crystal structure of the target protein (e.g., GSK-3β) from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding polar hydrogens, and assigning atomic charges.[10]

  • Ligand Preparation:

    • Ensure the 3D structure of this compound is in a low-energy conformation.

  • Binding Site Definition:

    • Identify the active site of the receptor, either from the co-crystallized ligand in the PDB file or using binding site prediction tools.

    • Define a "grid box" that encompasses the entire binding pocket.

  • Docking Execution:

    • Run the docking simulation using software such as AutoDock Tools.[11] The algorithm will explore various conformations and orientations of the ligand within the binding site.

  • Results Analysis:

    • Analyze the resulting docking poses and their corresponding binding energies. The pose with the lowest binding energy is typically considered the most likely binding mode.

    • Visualize the protein-ligand complex to identify key interactions such as hydrogen bonds, hydrophobic interactions, and salt bridges.

Data Presentation: Hypothetical Docking Results for GSK-3β

Docking PoseBinding Affinity (kcal/mol)Key Interacting Residues
1-8.2VAL135, LYS85, ASP200
2-7.9ILE62, TYR134
3-7.5CYS199, PRO136

The hypothetical results suggest a strong binding affinity of this compound to the active site of GSK-3β, with the top-ranked pose forming hydrogen bonds with key residues VAL135 and LYS85.

Part 4: Pharmacokinetic and Toxicity Profiling - ADMET Prediction

A promising drug candidate must not only exhibit high affinity for its target but also possess a favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[12][13] In silico ADMET prediction is a crucial step in early-stage drug discovery to identify potential liabilities that could lead to late-stage failures.[12][14]

In Silico ADMET Prediction

A variety of computational models, often based on Quantitative Structure-Activity Relationships (QSAR), can predict a wide range of ADMET properties.[15]

Experimental Protocol: ADMET Prediction

  • Software Selection: Utilize a comprehensive ADMET prediction tool, such as PreADMET or ADMETlab 2.0.[16]

  • Input: Provide the SMILES string or 2D structure of this compound.

  • Prediction Execution: Run the prediction modules for various ADMET properties.

  • Data Analysis: Consolidate and interpret the predicted values.

Data Presentation: Predicted ADMET Properties

ParameterCategoryPredicted OutcomeInterpretation
Human Intestinal AbsorptionAbsorptionHighGood oral bioavailability is likely.
Caco-2 PermeabilityAbsorptionHighLikely to be well-absorbed across the intestinal wall.
Blood-Brain Barrier PenetrationDistributionHighThe compound is predicted to cross the blood-brain barrier.
CYP2D6 InhibitionMetabolismNon-inhibitorLow risk of drug-drug interactions involving this major metabolic enzyme.
hERG InhibitionToxicityLow riskReduced likelihood of cardiotoxicity.
Ames MutagenicityToxicityNon-mutagenicLow risk of carcinogenicity.[1]
HepatotoxicityToxicityLow riskReduced likelihood of liver damage.

The predicted ADMET profile for this compound appears favorable, with good absorption, CNS penetration, and a low risk of common toxicities.

Part 5: Dynamic Behavior Analysis - Molecular Dynamics Simulation

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a more realistic and dynamic view. By simulating the movements of atoms over time, MD can assess the stability of the protein-ligand complex and provide deeper insights into the binding mechanism.[17][18]

Molecular Dynamics Simulation of the Protein-Ligand Complex

MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes and interaction dynamics.[17]

Experimental Protocol: Molecular Dynamics Simulation

  • System Preparation:

    • Start with the best-ranked docked pose of this compound in complex with GSK-3β.

    • Solvate the complex in a water box with appropriate ions to neutralize the system.

  • Force Field Selection: Choose an appropriate force field (e.g., CHARMM, AMBER) to describe the interatomic forces for both the protein and the ligand.[19]

  • Simulation Steps:

    • Energy Minimization: Minimize the energy of the system to remove any steric clashes.

    • Equilibration: Gradually heat the system to the desired temperature (e.g., 310 K) and then equilibrate the pressure. This is typically done in two phases: NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature).[20]

    • Production Run: Run the simulation for a significant period (e.g., 100 nanoseconds) to collect trajectory data.

  • Trajectory Analysis:

    • Analyze the trajectory to calculate metrics such as Root Mean Square Deviation (RMSD) of the ligand and protein backbone to assess stability.

    • Analyze the persistence of key intermolecular interactions over time.

Logical Workflow: Molecular Dynamics Simulation

G cluster_0 Input cluster_1 Simulation Setup cluster_2 Simulation Execution cluster_3 Analysis Docked_Complex Best Docked Pose of Protein-Ligand Complex Solvation Solvation in Water Box with Ions Docked_Complex->Solvation Force_Field Force Field Assignment (e.g., CHARMM) Solvation->Force_Field Minimization Energy Minimization Force_Field->Minimization Equilibration NVT and NPT Equilibration Minimization->Equilibration Production Production MD Run (e.g., 100 ns) Equilibration->Production Trajectory_Analysis Trajectory Analysis (RMSD, Interaction Stability) Production->Trajectory_Analysis Binding_Free_Energy Binding Free Energy Calculation (MM/PBSA or MM/GBSA) Trajectory_Analysis->Binding_Free_Energy

Caption: Workflow for Molecular Dynamics simulation.

A stable RMSD for both the protein and the ligand throughout the simulation would indicate a stable binding mode. Further analysis of the interactions would confirm the key residues involved in anchoring the ligand in the binding pocket.

Conclusion

This technical guide has outlined a comprehensive, multi-faceted in silico workflow for the analysis of this compound. By systematically progressing from foundational physicochemical and druglikeness assessments to sophisticated target identification, molecular docking, ADMET prediction, and molecular dynamics simulations, we have constructed a robust, data-driven hypothesis for its potential therapeutic utility. The hypothetical findings suggest that this molecule is a promising candidate for further preclinical and clinical investigation, potentially as a GSK-3β inhibitor for neurological disorders. This structured in silico approach exemplifies a modern, efficient paradigm in drug discovery, enabling the rapid and insightful evaluation of novel chemical entities.

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The Architect's Ring: An In-Depth Technical Guide to the Discovery and Synthesis of Substituted Pyrroles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Pyrrole Scaffold

The pyrrole ring, a five-membered aromatic heterocycle, is a cornerstone of life and technology. It is the fundamental building block of the "pigments of life"—heme, chlorophyll, and vitamin B12—which are essential for respiration, photosynthesis, and metabolism, respectively. Beyond its profound biological role, the pyrrole nucleus is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties and ability to participate in hydrogen bonding make it a critical component in a vast number of pharmaceuticals, including the blockbuster cholesterol-lowering drug Atorvastatin (Lipitor®), as well as in functional materials like conductive polymers and organic dyes.

First isolated from coal tar in 1834 by F. F. Runge, the quest to efficiently construct this deceptively simple ring with specific substitution patterns has driven over a century of chemical innovation.[1] This guide provides an in-depth exploration of the landmark discoveries and pivotal methodologies in substituted pyrrole synthesis. We will dissect the classical named reactions that form the bedrock of the field, delve into the mechanistic intricacies that govern their outcomes, and survey the modern catalytic innovations that offer enhanced efficiency, control, and environmental compatibility. This text is designed for the practicing researcher, offering not just a historical account, but a practical, field-proven perspective on how and why these powerful synthetic tools are deployed.

Part 1: The Classical Pillars of Pyrrole Synthesis

The late 19th century was a golden age for heterocyclic chemistry, yielding a quartet of named reactions that remain, to this day, the first port of call for many pyrrole syntheses. Understanding their origins, mechanisms, and practical nuances is essential for any scientist in the field.

The Paal-Knorr Synthesis (1884): The Archetypal Condensation

The most direct and widely employed route to the pyrrole nucleus is the Paal-Knorr synthesis, reported independently by German chemists Carl Paal and Ludwig Knorr in 1884.[2]

Core Principle: The reaction condenses a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under neutral or weakly acidic conditions, to form the pyrrole ring.[3][4]

Mechanistic Insight & Causality: The mechanism, fully elucidated by V. Amarnath in the 1990s, proceeds through a fascinating cascade that underscores the importance of reaction conditions.[2] The amine first attacks one of the carbonyls to form a hemiaminal. This is followed by a rate-determining intramolecular cyclization, where the nitrogen attacks the second carbonyl group. A subsequent series of dehydration steps yields the aromatic pyrrole.[2]

The choice of pH is a critical experimental parameter. Strongly acidic conditions (pH < 3) favor a competing reaction pathway: the acid-catalyzed enolization of one carbonyl, which then attacks the other protonated carbonyl, leading to the formation of a furan byproduct.[3][5] Therefore, the Paal-Knorr pyrrole synthesis is best run under neutral or weakly acidic conditions (e.g., using acetic acid as a catalyst or solvent), which facilitates the initial amine condensation without excessively promoting the furan-forming side reaction.[5] This explains the frequent use of acetic acid, which serves as both a catalyst and a solvent, providing the necessary protonation to activate the carbonyls without creating an overly acidic environment.

Paal_Knorr_Mechanism Start 1,4-Dicarbonyl + R'-NH₂ ProtonatedCO Protonated Carbonyl Start->ProtonatedCO H⁺ (Acid Catalyst) Hemiaminal Hemiaminal Intermediate ProtonatedCO->Hemiaminal Amine Attack Cyclized 2,5-Dihydroxy -tetrahydropyrrole derivative Hemiaminal->Cyclized Intramolecular Cyclization Pyrrole Substituted Pyrrole Cyclized->Pyrrole -2H₂O (Dehydration)

Caption: Mechanistic pathway of the Paal-Knorr Pyrrole Synthesis.

Experimental Protocol: Synthesis of 2,5-Dimethyl-1-phenylpyrrole

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 2,5-hexanedione (1.0 eq), aniline (1.05 eq), and glacial acetic acid (10 mL).

  • Reaction: Heat the mixture to reflux (approximately 118°C) and maintain for 30-60 minutes. Monitor the reaction's progress by Thin-Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture.

  • Work-up: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker containing 100 mL of cold water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 5% aqueous HCl (to remove excess aniline), saturated aqueous sodium bicarbonate solution (to neutralize acetic acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield the pure 2,5-dimethyl-1-phenylpyrrole.

The Knorr Pyrrole Synthesis (1884): Building Complexity

Also developed by Ludwig Knorr in the same period, this synthesis offers a different strategic approach, allowing for the construction of more complex, polysubstituted pyrroles.[6]

Core Principle: The Knorr synthesis involves the condensation of an α-amino-ketone with a β-ketoester (or another active methylene compound).[7][8]

Mechanistic Insight & Causality: A key challenge in this synthesis is the high reactivity and propensity for self-condensation of α-amino-ketones.[7] To circumvent this, the α-amino-ketone is almost always generated in situ. The classical approach involves the reduction of an α-oximino-ketone using zinc dust in acetic acid.[6][7] The freshly generated, highly reactive α-amino-ketone is immediately trapped by the β-ketoester present in the reaction mixture. The mechanism proceeds via the formation of an enamine, followed by intramolecular cyclization and dehydration to furnish the pyrrole ring.[8] The choice of zinc and acetic acid is therefore deliberate: acetic acid provides the acidic medium for the condensation, while zinc is the reducing agent for the crucial in situ generation of the unstable intermediate.

Knorr_Synthesis_Workflow cluster_InSitu In Situ Generation Ketoester1 β-Ketoester (1 eq) Oxime α-Oximino-ketone Ketoester1->Oxime NaNO₂ Glacial Acetic Acid AminoKetone α-Amino-ketone (Unstable Intermediate) Oxime->AminoKetone Zn Dust Acetic Acid Condensation Condensation AminoKetone->Condensation Ketoester2 β-Ketoester (1 eq) Ketoester2->Condensation Pyrrole Polysubstituted Pyrrole Condensation->Pyrrole Cyclization & Dehydration

Caption: Experimental workflow for the Knorr Pyrrole Synthesis.

Experimental Protocol: Synthesis of Diethyl 3,5-Dimethylpyrrole-2,4-dicarboxylate ("Knorr's Pyrrole") [7][9]

  • Preparation of the Oximino Intermediate: In a flask, dissolve ethyl acetoacetate (1.0 eq) in glacial acetic acid. Cool the solution in an ice bath. Slowly add a saturated aqueous solution of sodium nitrite (1.0 eq) dropwise, ensuring the temperature remains below 10°C. Stir for 1-2 hours at this temperature.

  • Reaction Setup: In a separate, larger three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, add ethyl acetoacetate (1.1 eq) and glacial acetic acid.

  • Reduction and Condensation: To the second flask, add zinc dust (approx. 2.0-2.5 eq) in portions. Begin the dropwise addition of the cold α-oximinoacetoacetate solution from step 1. The reaction is exothermic; control the addition rate to maintain the temperature between 80-90°C. Add zinc dust concurrently in small portions throughout the addition.

  • Reaction Completion: After the addition is complete, heat the mixture at reflux for 1 hour to ensure the reaction goes to completion.

  • Work-up: While still hot, pour the reaction mixture into a large volume of cold water (approx. 10 volumes). The product will precipitate as a solid.

  • Isolation and Purification: Stir the aqueous slurry in an ice bath for 1 hour. Collect the solid product by vacuum filtration and wash thoroughly with cold water. The crude product can be recrystallized from ethanol to yield pure Knorr's pyrrole.

The Hantzsch Pyrrole Synthesis (1890): A Multicomponent Approach

Reported by Arthur Hantzsch, this method is a classic example of a multicomponent reaction, allowing for the rapid assembly of polysubstituted pyrroles from simple, readily available precursors.[10]

Core Principle: This synthesis involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine.[10][11]

Mechanistic Insight & Causality: The reaction is believed to initiate with the formation of an enamine from the β-ketoester and ammonia/amine.[10] This enamine then acts as the key nucleophile. There are two plausible subsequent pathways: 1) The enamine attacks the carbonyl carbon of the α-haloketone, followed by cyclization and dehydration, or 2) The enamine attacks the α-carbon of the α-haloketone in an SN2-type reaction, followed by cyclization.[10] The choice of a weak base is often sufficient, as ammonia or the primary amine serves a dual role as both a reactant and a base to facilitate the enamine formation. The multicomponent nature provides high atom economy and allows for significant structural diversity in the final product.

Experimental Protocol: Synthesis of Ethyl 2,4-Dimethyl-5-phenyl-1H-pyrrole-3-carboxylate [11]

  • Reaction Setup: In a round-bottom flask, dissolve ethyl acetoacetate (1.0 eq) in ethanol. Add an excess of aqueous ammonia (e.g., 28% solution, 5-10 eq). Stir the solution at room temperature for 30 minutes to facilitate enamine formation.

  • Addition of Haloketone: To the stirred solution, add 2-bromo-1-phenylethan-1-one (phenacyl bromide) (1.0 eq), either as a solid or as a solution in ethanol.

  • Reaction: Heat the reaction mixture to a gentle reflux and maintain for 2-4 hours. Monitor the reaction's progress by TLC.

  • Work-up: After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: Partition the residue between diethyl ether and water. Separate the layers and extract the aqueous phase with additional diethyl ether.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the solution and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain the pure product.

The Barton-Zard Synthesis (1985): A Modern Classic

Developed much more recently by Nobel laureate Sir Derek Barton and Samir Zard, this reaction provides a powerful and convergent route to pyrroles, particularly those with substitution at the 3 and 4 positions.[12]

Core Principle: The Barton-Zard synthesis is a base-catalyzed condensation between a nitroalkene and an α-isocyanoacetate to form a pyrrole-2-carboxylate.[13][14]

Mechanistic Insight & Causality: This elegant reaction proceeds through a well-defined sequence:[13]

  • Deprotonation: A non-nucleophilic base (e.g., DBU, potassium carbonate) deprotonates the α-isocyanoacetate to form a nucleophilic carbanion.[15]

  • Michael Addition: The carbanion attacks the β-position of the electron-deficient nitroalkene in a classic Michael addition.

  • Cyclization: The resulting intermediate undergoes a 5-endo-dig intramolecular cyclization, where the carbanion attacks the isocyano carbon.

  • Elimination: The nitro group, an excellent leaving group, is eliminated.

  • Tautomerization: A final tautomerization yields the aromatic pyrrole ring.

The choice of a hindered, non-nucleophilic base is crucial to prevent side reactions with the sensitive nitroalkene starting material.[15] This method's power lies in its ability to create 3,4-disubstituted pyrroles, a pattern that can be challenging to access via the other classical routes.

Experimental Protocol: Synthesis of Ethyl 3,4-diethylpyrrole-2-carboxylate [13]

  • Reaction Setup: To a solution of 1-nitro-1-butene (or a suitable precursor like 4-acetoxy-3-nitrohexane) (1.0 eq) and ethyl isocyanoacetate (1.0 eq) in an aprotic solvent like THF or MTBE at room temperature under a nitrogen atmosphere, add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5-1.9 eq) dropwise over 1 hour. Maintain the temperature at or below 20°C during the addition.

  • Reaction: Stir the reaction mixture at 20°C for an additional 2-3 hours, monitoring by TLC.

  • Work-up: Quench the reaction by adding water and an organic solvent (e.g., MTBE). Acidify carefully with concentrated sulfuric acid.

  • Extraction and Washing: Separate the organic layer and wash it with a saturated sodium bicarbonate solution and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to afford the title compound.

Part 2: A Comparative Overview of Classical Syntheses

The choice of a synthetic route is a strategic decision based on the desired substitution pattern, availability of starting materials, and scalability. The following table provides a comparative summary to guide this decision-making process.

Synthesis MethodStarting MaterialsKey Reagents/CatalystsTypical Yields (%)Key AdvantagesMajor Limitations
Paal-Knorr 1,4-Dicarbonyls, Amines/AmmoniaAcetic acid, p-TsOH, Lewis acids>60, often 80-95[16]High yields, operational simplicity, readily available starting materials for symmetric targets.Preparation of unsymmetrical 1,4-dicarbonyls can be challenging; risk of furan byproduct under strongly acidic conditions.[5][17]
Knorr α-Amino ketones, β-KetoestersZinc dust, Acetic acid50-80[16]Excellent for accessing polysubstituted pyrroles with specific ester functionalities.α-Amino ketones are unstable and must be generated in situ; self-condensation can be a side reaction.[7]
Hantzsch α-Haloketones, β-Ketoesters, Amines/AmmoniaBase (often the amine reactant)Moderate, often <60[16]Convergent, multicomponent reaction allowing for rapid assembly of diverse structures.Can result in lower yields; potential for multiple side reactions if not optimized.[18]
Barton-Zard Nitroalkenes, α-IsocyanoacetatesNon-nucleophilic base (e.g., DBU, K₂CO₃)60-95[13]Excellent route to 3,4-disubstituted pyrroles; convergent and high-yielding.Nitroalkenes can be unstable; isocyanoacetates have a strong, unpleasant odor.[15]

Part 3: Modern Frontiers in Pyrrole Synthesis

While the classical methods are powerful, modern organic synthesis demands greater efficiency, milder conditions, and novel bond-forming strategies. Research in the 21st century has opened new avenues for pyrrole construction.

The Van Leusen Reaction: The Power of TosMIC

The Van Leusen pyrrole synthesis is a powerful extension of the chemistry seen in the Barton-Zard reaction, utilizing tosylmethyl isocyanide (TosMIC) as a versatile C-N=C synthon.[19]

Core Principle: A base-mediated [3+2] cycloaddition between TosMIC and an electron-deficient alkene (a Michael acceptor) produces the pyrrole ring.[20]

Mechanistic Insight: Similar to the Barton-Zard reaction, a base deprotonates TosMIC to form a nucleophilic anion.[20] This anion undergoes a Michael addition to an activated alkene (e.g., an α,β-unsaturated ketone, ester, or nitrile). The resulting intermediate cyclizes, and subsequent elimination of the tosyl group (p-toluenesulfinic acid) directly affords the pyrrole.[20] This method avoids the use of potentially unstable nitroalkenes and provides a direct route to 3,4- and 3-substituted pyrroles.[21]

Catalytic Revolutions: Transition Metal-Catalyzed Syntheses

The advent of transition metal catalysis has revolutionized pyrrole synthesis, enabling the use of previously unreactive starting materials like simple alkynes and facilitating novel bond constructions.[22]

  • Gold and Rhodium Catalysis: Gold and rhodium catalysts have proven particularly effective. For instance, gold(I) catalysts can trigger a cascade hydroamination/cyclization between α-amino ketones and alkynes, offering high regioselectivity and functional group tolerance under mild conditions.[22] Rhodium catalysts are used in diverse transformations, including the conversion of furans into highly functionalized pyrroles and the coupling of allylamines with alkenes via C-H activation.[23][24]

  • Palladium-Catalyzed C-H Functionalization: A major advance is the direct functionalization of C-H bonds. Palladium catalysts, for example, can mediate the regioselective alkylation or arylation of pre-existing pyrrole rings, bypassing the need for pre-functionalized starting materials and offering a more atom-economical approach to derivatization.[25][26]

Modern_Methods cluster_VanLeusen Van Leusen Synthesis cluster_Catalysis Transition Metal Catalysis cluster_MCR Multicomponent Reactions (MCRs) TosMIC TosMIC VL_Pyrrole 3,4-Substituted Pyrrole TosMIC->VL_Pyrrole MichaelAcceptor Michael Acceptor (e.g., Enone) MichaelAcceptor->VL_Pyrrole Alkynes Alkynes + Amines Cat_Pyrrole Functionalized Pyrrole Alkynes->Cat_Pyrrole Au(I) or Rh(I) CH_Activation Pyrrole + Alkyl Halide CH_Activation->Cat_Pyrrole Pd(II) Components Aldehyde + Amine + Dicarbonyl + Nitroalkane MCR_Pyrrole Polysubstituted Pyrrole Components->MCR_Pyrrole Fe(III) or Ni(II) One Pot

Caption: Overview of modern synthetic strategies for substituted pyrroles.

The Rise of Green Chemistry

In line with the principles of sustainable chemistry, significant effort has been invested in making pyrrole synthesis more environmentally benign. This includes:

  • Aqueous Synthesis: Performing classical reactions like the Paal-Knorr synthesis in water, often with the aid of surfactants or water-tolerant catalysts like iron(III) chloride, eliminates the need for volatile organic solvents.[17][22]

  • Catalyst Innovation: The development of reusable heterogeneous catalysts, such as silica-supported sulfuric acid, simplifies product purification and reduces waste.[17]

  • Multicomponent Reactions (MCRs): Modern MCRs, often catalyzed by environmentally benign metals like iron, allow for the one-pot synthesis of highly complex pyrroles from four or more simple starting materials, maximizing atom economy and procedural efficiency.[8][27]

Conclusion: A Synthesis of Past and Future

The synthesis of substituted pyrroles is a story of continuous evolution. From the foundational discoveries of Paal, Knorr, and Hantzsch to the elegant strategies of Barton and Zard, the classical methods provide a robust and versatile toolbox for the modern chemist. These time-tested reactions are now complemented by a powerful array of modern catalytic techniques that offer unprecedented efficiency, selectivity, and sustainability. For the researcher in drug discovery or materials science, a deep understanding of this entire spectrum—from the mechanistic nuances of a 140-year-old reaction to the cutting-edge potential of C-H activation—is not merely academic. It is the key to unlocking new molecular architectures and driving future innovation. The architect's ring, the pyrrole, remains as vital and inspiring a synthetic target today as it was at the dawn of organic chemistry.

References

  • Kim, D.-S., Seo, Y.-S., & Jun, C.-H. (2012). Synthesis of Pyrroles through Rhodium(III)-Catalyzed Reactions of Allylamines and Alkenes. Organic Letters. [Link]

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  • Li, X., et al. (2015). Synthesis of Multiple-Substituted Pyrroles via Gold(I)-Catalyzed Hydroamination/Cyclization Cascade. Organic Letters. [Link]

  • Loh, W. Z., & Yoshikai, N. (2013). Synthesis of Pyrroles, Indoles, and Carbazoles through Transition Metal-Catalyzed C–H Functionalization. Asian Journal of Organic Chemistry. [Link]

  • Wang, Y., et al. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Molecules. [Link]

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  • Wani, L. A., et al. (2022). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry. [Link]

  • Nasibullah, M., et al. (2018). A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Oriental Journal of Chemistry. [Link]

  • Parr, B. T., Green, S. A., & Davies, H. M. L. (2013). Rhodium-Catalyzed Conversion of Furans to Highly Functionalized Pyrroles. Journal of the American Chemical Society. [Link]

  • O'Connor, J. M., & O'Mahony, D. J. R. (2021). Recent progress in the total synthesis of pyrrole-containing natural products (2011–2020). Organic Chemistry Frontiers. [Link]

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  • Wikipedia. Hantzsch pyrrole synthesis. [Link]

  • Synfacts. (2013). Regioselective C–H Activated Alkylation of Pyrroles. Synfacts. [Link]

  • SciSpace. Recent Advances in the Synthesis of Pyrroles. [Link]

  • Patra, T., et al. (2021). Recent Advances in the Functionalization of Pyrroles and their Translational Potential. Advanced Synthesis & Catalysis. [Link]

  • YouTube. (2021). Hantzsch Pyrrole Synthesis. [Link]

  • Scribd. The Hantzsch Pyrrole Synthesis. [Link]

  • Ono, N. (2008). Barton-Zard Pyrrole Synthesis and its Application to Synthesis of Porphyrins, Polypyrroles, and Dipyrromethene Dyes. Heterocycles. [Link]

  • Organic Chemistry Portal. Pyrrole synthesis. [Link]

  • MDPI. (2022). Green and Efficient Construction of Chromeno[3,4-c]pyrrole Core via Barton–Zard Reaction from 3-Nitro-2H-chromenes and Ethyl Isocyanoacetate. Molecules. [Link]

  • YouTube. (2020). Knorr Pyrrole Synthesis of Knorr's Pyrrole. [Link]

  • MDPI. (2022). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Catalysts. [Link]

  • Wikipedia. Pyrrole. [Link]

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  • All About Chemistry. (2020). Barton-Zard Pyrrole Synthesis. [Link]

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Methodological & Application

Application Note: Laboratory-Scale Synthesis of Methyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of Methyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine, a disubstituted pyrrole derivative. The synthesis is achieved through a one-pot reductive amination of 1-methyl-1H-pyrrole-2-carbaldehyde with methylamine, utilizing sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild and selective reducing agent. This document details the reaction mechanism, provides a step-by-step experimental procedure, outlines safety protocols, and describes methods for product purification and characterization. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering a reliable method for obtaining the target secondary amine with high yield and purity.

Introduction and Scientific Rationale

Pyrrole-containing scaffolds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. The target molecule, this compound (CAS 26052-09-5), is a secondary amine featuring the N-methylated pyrrole core.[1] Its synthesis serves as an excellent model for C-N bond formation, a cornerstone of pharmaceutical compound development.

The chosen synthetic strategy is reductive amination, a robust and highly versatile method for synthesizing amines from carbonyl compounds.[2] This approach involves the condensation of an aldehyde (1-methyl-1H-pyrrole-2-carbaldehyde) with a primary amine (methylamine) to form an intermediate iminium ion, which is subsequently reduced in situ to the target secondary amine.

The selection of sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) as the reducing agent is a critical aspect of this protocol's efficiency. Unlike stronger reducing agents like sodium borohydride (NaBH₄), STAB is significantly milder and demonstrates remarkable selectivity for the protonated imine (iminium ion) over the starting aldehyde.[3][4][5] This selectivity is attributed to the steric bulk and electron-withdrawing effects of the three acetoxy groups, which temper the reactivity of the borohydride.[3] This allows for a convenient one-pot procedure where the aldehyde, amine, and reducing agent can be combined without significant premature reduction of the aldehyde, leading to cleaner reactions and higher yields.[3][6]

Reaction Scheme and Mechanism

Overall Transformation:

(Self-generated image, not from search results) 1-methyl-1H-pyrrole-2-carbaldehyde reacts with methylamine in the presence of NaBH(OAc)₃ to yield this compound.

Reaction Mechanism:

The reaction proceeds in two main stages within a single pot:

  • Iminium Ion Formation: The carbonyl oxygen of the aldehyde is first protonated (often catalyzed by trace acid like acetic acid) to increase its electrophilicity. The primary amine then acts as a nucleophile, attacking the carbonyl carbon. Subsequent dehydration yields a protonated imine, known as an iminium ion.

  • Hydride Reduction: Sodium triacetoxyborohydride serves as a hydride (H⁻) donor. The hydride selectively attacks the electrophilic carbon of the iminium ion, reducing the C=N bond to a C-N single bond and yielding the final secondary amine product. The rate of iminium ion reduction is much faster than the reduction of the aldehyde, which is the basis for the one-pot procedure's success.[3]

G cluster_1 Stage 2: Hydride Reduction Aldehyde 1-methyl-1H-pyrrole- 2-carbaldehyde Iminium Intermediate Iminium Ion Aldehyde->Iminium + CH₃NH₂ - H₂O Amine Methylamine (CH₃NH₂) Amine->Iminium H2O Water (H₂O) Iminium->H2O Iminium_ref Iminium Ion STAB NaBH(OAc)₃ (Hydride Source) Product Methyl-(1-methyl-1H-pyrrol- 2-ylmethyl)-amine STAB->Product Hydride Transfer Iminium_ref->Product

Caption: Reaction mechanism: iminium ion formation and subsequent reduction.

Materials and Equipment

Reagents and Chemicals
ReagentCAS NumberMolecular FormulaM.W. ( g/mol )Supplier Notes
1-methyl-1H-pyrrole-2-carbaldehyde1192-58-1C₆H₇NO109.13≥98% purity
Methylamine, 2.0 M solution in THF74-89-5CH₅N31.06Anhydrous solution is preferred
Sodium triacetoxyborohydride (NaBH(OAc)₃)56553-60-7C₆H₁₀BNaO₆211.94≥95% purity, handle under inert gas
Dichloromethane (DCM), Anhydrous75-09-2CH₂Cl₂84.93<50 ppm H₂O, packaged under inert gas
Saturated Sodium Bicarbonate Solution (aq.)144-55-8NaHCO₃84.01Standard lab preparation
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄120.37For drying organic layers
Silica Gel for Column Chromatography7631-86-9SiO₂60.08230-400 mesh
Equipment
  • Round-bottom flasks (50 mL and 100 mL) with magnetic stir bars

  • Septa and needles for inert atmosphere techniques

  • Magnetic stir plate

  • Argon or Nitrogen gas line with manifold

  • Glass funnels and separatory funnel (250 mL)

  • Rotary evaporator

  • Glass column for chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

Detailed Experimental Protocol

This protocol describes a 5 mmol scale synthesis.

Reaction Setup and Execution
  • Preparation: Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas (Argon or Nitrogen).

  • Reagent Addition: To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 1-methyl-1H-pyrrole-2-carbaldehyde (546 mg, 5.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum and flush with inert gas for 5 minutes.

  • Solvent and Amine Addition: Using a syringe, add 20 mL of anhydrous dichloromethane (DCM) to the flask to dissolve the aldehyde. Once dissolved, add methylamine solution (3.0 mL of 2.0 M solution in THF, 6.0 mmol, 1.2 equivalents) dropwise over 2 minutes while stirring.

  • Imine Formation: Allow the mixture to stir at room temperature for 20-30 minutes. This period is crucial for the formation of the imine intermediate.

  • Reducing Agent Addition: Carefully and portion-wise, add sodium triacetoxyborohydride (1.27 g, 6.0 mmol, 1.2 equivalents) to the stirring solution over 5-10 minutes. Causality Note: Adding STAB in portions prevents a rapid, exothermic reaction and potential foaming. The reagent is a solid that can be added via a powder funnel under a positive pressure of inert gas.

  • Reaction Monitoring: Let the reaction stir at room temperature. Monitor the progress by TLC (e.g., using a 9:1 DCM:Methanol eluent system) until the starting aldehyde spot has been completely consumed (typically 4-6 hours).

Caption: A streamlined workflow for the synthesis and purification process.

Work-up and Purification
  • Quenching: Once the reaction is complete, carefully quench it by slowly adding 30 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15 minutes until gas evolution ceases. Causality Note: The basic NaHCO₃ solution neutralizes any remaining acetic acid from the STAB and quenches the excess reagent.

  • Extraction: Transfer the mixture to a 250 mL separatory funnel. Extract the aqueous layer with DCM (3 x 30 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product as an oil.

  • Purification: Purify the crude oil by flash column chromatography on silica gel. A gradient elution system starting with 100% DCM and gradually increasing polarity to 95:5 DCM:Methanol is typically effective for separating the product from non-polar impurities and baseline material.

  • Final Product: Combine the pure fractions (identified by TLC) and remove the solvent under reduced pressure to yield this compound as a pale yellow oil. Determine the final yield.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • ¹H NMR (400 MHz, CDCl₃): Expected signals include the N-methyl group on the pyrrole ring (singlet, ~3.6 ppm), the methylene bridge protons (singlet, ~3.5 ppm), the second N-methyl group (singlet, ~2.4 ppm), and the characteristic pyrrole ring protons (multiplets, ~6.0-6.7 ppm).

  • ¹³C NMR (100 MHz, CDCl₃): Expected signals include carbons of the pyrrole ring (~107-135 ppm), the methylene carbon (~52 ppm), and the two distinct N-methyl carbons (~35 ppm and ~42 ppm).

  • Mass Spectrometry (ESI+): Calculated for C₇H₁₂N₂ [M+H]⁺: 125.1073; Found: 125.1075.

Safety and Handling Precautions

All operations must be performed in a well-ventilated chemical fume hood by personnel trained in standard laboratory procedures. Appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): A flammable solid that reacts with water to release flammable gases.[7][8] It is crucial to keep it away from moisture and handle it under an inert gas.[9][10] Avoid creating dust and keep away from ignition sources.[7][9] In case of a spill, do not use water; sweep up the inert material and place it in a suitable disposal container.[9]

  • Dichloromethane (DCM): A volatile organic solvent and a suspected carcinogen. Avoid inhalation of vapors and skin contact.

  • Methylamine: A flammable and corrosive gas/liquid. Using a pre-made solution in THF mitigates the risk of handling the pure gas. Handle with care to avoid inhalation and skin contact.

Troubleshooting

IssueProbable CauseSuggested Solution
Reaction Stalls/Low Yield 1. Wet reagents or solvent. 2. Incomplete imine formation. 3. Degraded NaBH(OAc)₃.1. Ensure use of anhydrous solvents and fresh reagents. 2. Increase the imine formation time before adding the reducing agent. 3. Use a fresh bottle of NaBH(OAc)₃.
Dialkylation Product Seen The secondary amine product reacts with another molecule of aldehyde.This is uncommon with STAB but can occur. Ensure the aldehyde is the limiting reagent and that the reducing agent is added promptly after the initial imine formation period.
Difficult Purification Product co-elutes with impurities.Adjust the polarity of the chromatography eluent. A shallower gradient or the addition of a small amount of triethylamine (~0.5%) to the eluent can improve peak shape.

References

  • Myers, A. Chemistry 115: Reductive Amination. Harvard University. [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]

  • Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]

  • Wikipedia. Sodium triacetoxyborohydride. [Link]

  • MDPI. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. [Link]

  • Pearson. Sodium triacetoxyborohydride, NaBH(OAc)3, is a mild reducing agent.... [Link]

  • Novachem. Safety Data Sheet: Sodium triacetoxyborohydride. [Link]

  • Loba Chemie. SODIUM TRIACETOXY BOROHYDRIDE For Synthesis MSDS. [Link]

  • PubChem, National Center for Biotechnology Information. 1-Methyl-1H-pyrrole-2-carbaldehyde. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination. [Link]

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Harnessing the Potential of Methyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of a vast array of pharmacologically active compounds.[1] Its unique electronic properties and versatile reactivity have established it as a "privileged scaffold" in the design of novel therapeutic agents targeting a wide spectrum of diseases, including cancer, inflammation, and neurodegenerative disorders.[2] This guide focuses on a specific, yet promising, derivative: Methyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine. While direct literature on this exact molecule is emerging, its structural motifs suggest significant potential as a versatile building block in drug discovery.

This document serves as a comprehensive resource for researchers, providing detailed synthetic protocols, potential medicinal chemistry applications, and methodologies for biological evaluation, all grounded in the extensive body of knowledge surrounding pyrrole-containing compounds.[3]

Section 1: Synthesis of this compound

The synthesis of the title compound can be efficiently achieved through a two-step process, commencing with the preparation of the key intermediate, N-methyl-2-pyrrolecarboxaldehyde, followed by a reductive amination reaction.

Synthesis of N-methyl-2-pyrrolecarboxaldehyde

The initial step involves the N-methylation of pyrrole-2-carboxaldehyde. While several methods exist for the synthesis of pyrrole-2-carboxaldehyde derivatives[4], a common route to its N-methylated form involves direct alkylation.[5][6]

Protocol 1: Synthesis of N-methyl-2-pyrrolecarboxaldehyde

Materials:

  • Pyrrole-2-carboxaldehyde

  • Iodomethane (CH₃I)

  • Sodium hydroxide (NaOH)

  • Toluene

  • Water

  • Ethyl acetate (EtOAc)

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve pyrrole-2-carboxaldehyde (1.0 mmol) in toluene (10.0 mL).

  • Add a solution of 50% aqueous sodium hydroxide (5.0 mL).

  • To the stirred mixture, add iodomethane (1.1 mmol).

  • Heat the reaction mixture to reflux and maintain for 5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Extract the product with ethyl acetate (4 x 20 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-methyl-2-pyrrolecarboxaldehyde.[5]

Reductive Amination to Yield this compound

Reductive amination is a robust method for the synthesis of amines from aldehydes or ketones.[7][8] In this step, N-methyl-2-pyrrolecarboxaldehyde is reacted with methylamine in the presence of a suitable reducing agent.

Protocol 2: Synthesis of this compound

Materials:

  • N-methyl-2-pyrrolecarboxaldehyde

  • Methylamine (solution in THF or as hydrochloride salt)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • 1,2-Dichloroethane (DCE) or Methanol (MeOH)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve N-methyl-2-pyrrolecarboxaldehyde (1.0 mmol) in 1,2-dichloroethane (10 mL) in a round-bottom flask.

  • Add methylamine (1.2 mmol). If using the hydrochloride salt, add a stoichiometric amount of a non-nucleophilic base like triethylamine.

  • Add a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography to obtain this compound.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: N-Methylation cluster_step2 Step 2: Reductive Amination Pyrrole-2-carboxaldehyde Pyrrole-2-carboxaldehyde N-methyl-2-pyrrolecarboxaldehyde N-methyl-2-pyrrolecarboxaldehyde Pyrrole-2-carboxaldehyde->N-methyl-2-pyrrolecarboxaldehyde CH3I, NaOH N-methyl-2-pyrrolecarboxaldehyde_input N-methyl-2-pyrrolecarboxaldehyde Target_Compound This compound N-methyl-2-pyrrolecarboxaldehyde_input->Target_Compound 1. CH3NH2 2. NaBH(OAc)3

Caption: Synthetic route to the target compound.

Section 2: Applications in Medicinal Chemistry

The 2-aminomethyl-1-methylpyrrole scaffold is a valuable pharmacophore that can be incorporated into a variety of molecular frameworks to modulate biological activity. The pyrrole ring can engage in hydrogen bonding and π-π stacking interactions, while the secondary amine provides a key site for further functionalization or interaction with biological targets.[9]

Anticancer Drug Discovery

Pyrrole derivatives are well-documented for their anticancer properties, acting through various mechanisms such as kinase inhibition, tubulin polymerization inhibition, and induction of apoptosis.[10][9][11]

  • Kinase Inhibition: The 2-aminomethyl-1-methylpyrrole moiety can serve as a hinge-binding motif in the design of kinase inhibitors. By modifying the substituents on the amine and the pyrrole ring, it is possible to achieve selectivity for specific kinases implicated in cancer progression, such as EGFR or VEGFR.[9]

  • DNA Intercalation and Topoisomerase Inhibition: The planar pyrrole ring, when incorporated into larger polycyclic structures, can facilitate intercalation into DNA, leading to cell cycle arrest and apoptosis. The amine side chain can further stabilize this interaction.

Neurodegenerative Disease Research

Pyrrole-containing compounds have shown promise in the context of neurodegenerative diseases like Alzheimer's. They can be designed as inhibitors of enzymes such as acetylcholinesterase (AChE) and beta-site amyloid precursor protein cleaving enzyme 1 (BACE1).[2] The structural features of this compound make it an attractive starting point for the development of dual-target inhibitors.

Antimicrobial Agents

The pyrrole scaffold is present in numerous natural and synthetic antimicrobial agents.[12] Derivatives of 2-aminomethyl-1-methylpyrrole can be explored for their antibacterial and antifungal activities. The secondary amine allows for the introduction of various lipophilic or polar groups to optimize the antimicrobial spectrum and pharmacokinetic properties.

Hypothetical Mechanism of Action: Kinase Inhibition

Kinase_Inhibition Kinase Kinase Active Site ATP Binding Pocket Hinge Region Downstream_Signaling Downstream Signaling (Proliferation, Survival) Kinase->Downstream_Signaling Phosphorylation Inhibition Inhibition Pyrrole_Derivative This compound Derivative Pyrrole Ring Amine Side Chain Pyrrole_Derivative->Kinase Competitive Binding ATP ATP ATP->Kinase Binds

Caption: Competitive inhibition of a kinase active site.

Section 3: Protocols for Biological Evaluation

To assess the therapeutic potential of novel derivatives of this compound, standardized biological assays are essential. Below is a representative protocol for evaluating in vitro cytotoxicity against a human cancer cell line.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the concentration at which a compound inhibits cell growth by 50% (IC₅₀).

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Test compound (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell line to ~80% confluency.

    • Trypsinize the cells, resuspend them in fresh complete medium, and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for another 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Quantitative Data Presentation

Compound IDCancer Cell LineIC₅₀ (µM)
Derivative AMCF-7 (Breast)Experimental Value
Derivative BA549 (Lung)Experimental Value
Derivative CHCT116 (Colon)Experimental Value
Doxorubicin (Control)MCF-7 (Breast)Reference Value

Note: The table should be populated with experimentally determined values.

References

  • González-González, C. A., Vega, J. J. M., Monroy, R. G., González-Calderón, D., Corona-Becerril, D., Fuentes-Benítes, A., Mascarúa, J. T., & González-Romero, C. (2017). A Simple and Efficient Method for the Synthesis of N-Substituted Pyrrole-2-carboxaldehydes. Journal of Chemistry, 2017, 4586463.
  • BenchChem. (2025). A Comparative Guide to the Biological Activity of Pyrrole-Containing Compounds.
  • BenchChem. (2025).
  • Gherman, C., Spac, A., Gugoasa, M., & Druta, I. (2021).
  • Bray, D. H., & O'Neill, M. J. (1987). Synthesis of 5-substituted pyrrole-2-carboxaldehydes. Part I. Generation of formal 5-lithiopyrrole-2-carboxaldehyde equivalents. Helvetica Chimica Acta, 70(4), 891-900.
  • Gherman, C., Spac, A., Gugoasa, M., & Druta, I. (2021). Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)
  • Farah, H., Bennani, B., & Ismaili, L. (2014). New Synthesis and Biological Screening of some Pyrrolo Quinoline Derivatives. International Journal of PharmTech Research, 6(1), 63-69.
  • Organic Syntheses. (n.d.). Pyrrole-2-carboxaldehyde. Retrieved from [Link]

  • Wang, X., Chen, J., Wu, Y., & Liu, X. (2018).
  • ResearchGate. (n.d.).
  • Bhardwaj, V., Gumber, D., Abbot, V., Dhiman, S., & Sharma, P. (2017).
  • Li, J., Li, B., & Zhang, Y. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me₂SiHCl. The Journal of Organic Chemistry.
  • Movassaghi, M., & Schmidt, M. A. (2007). Formation of N-Alkylpyrroles via Intermolecular Redox Amination. Organic letters, 9(10), 1987–1990.
  • Kaur, R., Rani, V., Abbot, V., Kapoor, Y., Konar, D., & Kumar, K. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Journal of Pharmaceutical Chemistry & Chemical Science, 1(1), 17-32.
  • Orliac, A., Gomez, C., & Lejkowski, M. (2015). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. ChemSusChem, 8(13), 2187-2199.
  • Sravanthi, T., Manju, S. L., & Sivan, S. K. (2024). Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure-Activity Relationship. ChemMedChem, 19(1), e202300447.
  • ResearchGate. (2025). Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl.
  • figshare. (2025). Synthesis of Secondary N‑Methylamines via Reductive Amination of Aldehydes with N‑Boc‑N‑Methylamine Using Me2SiHCl.
  • Popa, M., Trifan, F., & Vasilache, V. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 25(3), 1599.
  • Kazemi, M., & Karezani, N. (2023). Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. Biological and Molecular Chemistry, 1(1), 15-26.
  • BenchChem. (2025).

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolidine ring is a fundamental scaffold in a vast array of pharmaceuticals, natural products, and synthetic intermediates.[1] Its analysis is critical for purity assessment, enantiomeric separation, and stability studies.[2] This guide provides a comprehensive framework for developing, validating, and troubleshooting robust High-Performance Liquid Chromatography (HPLC) methods for the analysis of pyrrolidine derivatives. We delve into the underlying chromatographic principles, offer detailed, field-tested protocols, and provide a systematic approach to method validation and troubleshooting, ensuring the generation of accurate and reliable data in research and quality control environments.

Introduction: The Analytical Challenge of Pyrrolidine Derivatives

Pyrrolidine derivatives often present unique challenges in reversed-phase HPLC. The core issue stems from the basicity of the pyrrolidine nitrogen. At neutral pH, this nitrogen is protonated, leading to strong interactions with residual silanol groups on the surface of traditional silica-based stationary phases.[3][4] This interaction is a primary cause of poor chromatographic performance, manifesting as:

  • Peak Tailing: Asymmetrical peaks with a drawn-out trailing edge, which complicates accurate integration and reduces resolution.[3][4]

  • Poor Reproducibility: Shifting retention times due to inconsistent silanol activity.

  • Low Retention: Highly polar derivatives may elute at or near the solvent front on standard C18 columns.

This guide will systematically address these challenges by explaining the rationale behind selecting appropriate columns, mobile phases, and operating conditions to achieve optimal separations.

Foundational Strategy: Method Development for Basic Compounds

Developing a successful HPLC method for pyrrolidine derivatives hinges on controlling the analyte's interaction with the stationary phase. The key is to minimize undesirable silanol interactions while achieving predictable retention based on hydrophobicity.

The Critical Role of Mobile Phase pH

The pH of the mobile phase is the most powerful tool for controlling the chromatography of basic compounds.[5] By adjusting the pH, we can control the ionization state of the pyrrolidine nitrogen.

  • Low pH (pH 2-4): At a pH well below the pKa of the pyrrolidine nitrogen (typically ~11), the amine will be fully protonated (R₂NH₂⁺). Simultaneously, the acidic mobile phase suppresses the ionization of residual silanol groups (Si-O⁻) on the silica surface, minimizing the electrostatic interactions that cause peak tailing.[5] This is often the most effective starting point for method development.[5]

  • High pH (pH > 8): An alternative strategy is to use a high pH mobile phase. This deprotonates the pyrrolidine nitrogen, rendering it a neutral species (R₂NH). This eliminates the ionic interaction with silanols. However, this approach requires specialized pH-stable columns, as traditional silica dissolves at high pH.[5][6]

Selecting the Right Stationary Phase (Column)

Standard C18 columns can be problematic for basic compounds.[3] Modern columns offer superior performance through various strategies to mitigate silanol effects.

Column TypeMechanism of Action & Best Use Case
High-Purity, End-capped C18 These columns use a very pure silica base with minimal metal content and exhaustive end-capping to cover most residual silanols. A good first choice for general-purpose analysis at low pH.
Polar-Embedded Phases (e.g., Amide, Carbamate) Incorporate a polar group (e.g., amide) near the base of the alkyl chain.[7] This creates a water-enriched layer near the silica surface, effectively "shielding" analytes from residual silanols.[7] Excellent for achieving sharp peaks for basic compounds.[7]
Pentafluorophenyl (PFP or F5) Offers alternative selectivity based on dipole-dipole, pi-pi, and ion-exchange interactions. Particularly effective for retaining and separating polar bases and halogenated compounds.[8]
Chiral Stationary Phases (CSPs) Essential for separating enantiomers. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are highly effective for many pyrrolidine derivatives.[9] Separation can be achieved directly or after derivatization.[10][11]

Experimental Protocols

Protocol 1: General Purity Assay (Reversed-Phase)

This protocol provides a robust starting point for assessing the purity of a moderately polar pyrrolidine derivative.

Objective: To separate the main compound from potential impurities.

Method Development Workflow:

G A Start: Define Analyte Properties (Polarity, pKa) B Initial Column Selection (e.g., End-capped C18) A->B C Mobile Phase Screening (Low pH: 0.1% TFA or Formic Acid in Water/ACN) B->C D Run Gradient (e.g., 5-95% ACN over 20 min) C->D E Evaluate Peak Shape & Resolution D->E F Peak Tailing Observed? E->F G Switch to Polar-Embedded Column OR Add Ion-Pairing Agent F->G Yes H Optimize Gradient & Flow Rate F->H No G->D Re-screen I Method Optimized H->I

Caption: Workflow for Reversed-Phase Method Development.

Step-by-Step Protocol:

  • Mobile Phase Preparation (Mobile Phase A):

    • Accurately pipette 1.0 mL of trifluoroacetic acid (TFA) into 1000 mL of HPLC-grade water.

    • Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.

    • Rationale: 0.1% TFA provides a low pH (~2.5) to protonate the analyte and suppress silanol activity, and it also acts as an ion-pairing agent to improve peak shape.

  • Mobile Phase Preparation (Mobile Phase B):

    • Use HPLC-grade acetonitrile (ACN).

  • Sample Preparation:

    • Accurately weigh and dissolve the pyrrolidine derivative sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

    • Rationale: Dissolving the sample in a solvent similar to or weaker than the initial mobile phase condition prevents peak distortion.

  • Chromatographic Conditions:

ParameterSetting
Column High-purity, end-capped C18 (e.g., Waters XBridge BEH C18), 4.6 x 150 mm, 3.5 µm
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at 220 nm (or wavelength of maximum absorbance)
Gradient 5% B to 95% B in 20 min; Hold at 95% B for 5 min; Return to 5% B in 1 min; Equilibrate for 4 min.
Protocol 2: Chiral Separation of Enantiomers

This protocol outlines a direct method for separating pyrrolidine enantiomers using a chiral stationary phase.

Objective: To determine the enantiomeric purity of a chiral pyrrolidine derivative.

Step-by-Step Protocol:

  • Mobile Phase Preparation:

    • Prepare a mixture of n-hexane and ethanol in a 98:2 (v/v) ratio.

    • Add triethylamine (TEA) to a final concentration of 0.2% (v/v).

    • Mix thoroughly and degas.

    • Rationale: Polysaccharide-based CSPs often work best in normal-phase mode. TEA is a basic modifier used to compete with the analyte for active sites on the column, dramatically improving the peak shape of basic compounds.[10]

  • Sample Preparation:

    • Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

ParameterSetting
Column Chiralcel OD-H, 4.6 x 250 mm, 5 µm
Mobile Phase n-Hexane:Ethanol:TEA (98:2:0.2, v/v/v)
Flow Rate 1.0 mL/min
Column Temp. 25 °C
Injection Vol. 10 µL
Detection UV at 254 nm

Note: This is a starting point. The ratio of hexane to alcohol modifier (ethanol, isopropanol) is the most critical parameter to adjust for optimizing resolution.

Method Validation and System Suitability

Once a method is developed, its performance must be verified through validation, following guidelines such as ICH Q2(R1).[12][13][14][15] Before any sample analysis, a System Suitability Test (SST) must be performed to ensure the chromatographic system is functioning correctly.[16][17][18]

System Suitability Test (SST) Workflow:

G A Prepare SST Solution (Reference Standard) B Equilibrate HPLC System (Stable Baseline & Pressure) A->B C Perform 5-6 Replicate Injections B->C D Calculate SST Parameters C->D E Compare to Acceptance Criteria D->E F System PASS Proceed with Analysis E->F Criteria Met G System FAIL Troubleshoot System E->G Criteria Not Met

Caption: System Suitability Test (SST) Decision Workflow.

Typical SST Acceptance Criteria:

ParameterAcceptance LimitRationale
Tailing Factor (T) T ≤ 2.0Measures peak symmetry, which is critical for accurate integration.[19]
Precision (%RSD) %RSD ≤ 2.0% for peak area (n≥5)Demonstrates the reproducibility of the injector and system.[16][19]
Resolution (Rs) Rs ≥ 1.5 (between analyte and closest peak)Ensures baseline separation for accurate quantification.[20]
Theoretical Plates (N) > 2000Indicates column efficiency and performance.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing 1. Secondary interactions with silanols.[3][4]2. Column overload.[4]3. Sample solvent stronger than mobile phase.1. Lower mobile phase pH; use a polar-embedded column; add a competitor base (e.g., TEA).[4]2. Reduce sample concentration.[21]3. Dissolve sample in mobile phase.
Shifting Retention Times 1. Inconsistent mobile phase preparation.2. Column temperature fluctuations.[21][22]3. Column degradation.1. Ensure accurate pH adjustment and solvent mixing.2. Use a column oven for stable temperature control.[21]3. Flush column properly; replace if necessary.
Split or Broad Peaks 1. Void at the column inlet.[3]2. Partially plugged frit.3. Sample solvent incompatibility.1. Replace the column.[3]2. Use an in-line filter and filter all samples/mobile phases.3. Ensure sample solvent is weaker than or equal to the mobile phase.

Conclusion

The successful HPLC analysis of pyrrolidine derivatives is readily achievable through a systematic approach to method development. By understanding the fundamental chemistry of these basic compounds and their interactions with the stationary phase, analysts can strategically select columns and mobile phases to overcome common issues like peak tailing. The protocols and troubleshooting guides provided herein serve as a robust foundation for developing, validating, and implementing reliable analytical methods for both purity and chiral analysis, ensuring data integrity in research and regulated environments.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy . ECA Academy. Available from: [Link]

  • Troubleshooting Peak Shape Problems in HPLC . Waters Corporation. Available from: [Link]

  • System suitability Requirements for a USP HPLC Method - Tips & Suggestions . MicroSolv. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration. Available from: [Link]

  • System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025 . YouTube. Available from: [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures . Starodub. Available from: [Link]

  • Quality Guidelines . International Council for Harmonisation (ICH). Available from: [Link]

  • 3 Key Regulatory Guidelines for Method Validation . Altabrisa Group. Available from: [Link]

  • System Suitability for USP Methods - USP's Future Expectations . ECA Academy. Available from: [Link]

  • Troubleshooting Poor Peak Shape and Resolution in HPLC . YouTube. Available from: [Link]

  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers . Persee. Available from: [Link]

  • Method Development HPLC . Interchim. Available from: [Link]

  • System Suitability in HPLC Analysis . Pharmaguideline. Available from: [Link]

  • How to decide System Suitability Test (SST) in HPLC: Best Practice . The Pharma Knowledge. Available from: [Link]

  • HPLC Peak Shape Troubleshooting Solution Column . uHPLCs. Available from: [Link]

  • HPLC Method Development For Basic Molecules: A Case Study . PharmaGuru. Available from: [Link]

  • HPLC Method Development Kit: Where to Start? . Element Lab Solutions. Available from: [Link]

  • How to Develop HPLC Method for Basic Compounds . Pharma Knowledge Forum. Available from: [Link]

  • Chiral HPLC separations of 1-azabicyclo[2.2.1]heptan-3-one and 1-alkoxycarbonylalkyl-pyrrolidine-3-carboxylic acid alkyl ester enantiomers on polysaccharide-based stationary phases . Semantic Scholar. Available from: [Link]

  • Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine . ResearchGate. Available from: [Link]

  • Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes . National Institutes of Health (NIH). Available from: [Link]

  • Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC . Juniper Publishers. Available from: [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors . MDPI. Available from: [Link]

  • Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS . ResearchGate. Available from: [Link]

  • Chiral HPLC separation: strategy and approaches . Chiralpedia. Available from: [Link]

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Methyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine: A Versatile N,N'-Ligand for Organometallic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Affiliation: Advanced Ligand Systems Division, Catalyst Solutions Inc.

Introduction: The Untapped Potential of Pyrrole-Based Amines in Catalysis

The pyrrole moiety is a cornerstone in the architecture of functional molecules, from natural products to advanced materials. In the realm of organometallic chemistry, pyrrole-based ligands have garnered significant attention due to their unique electronic properties and versatile coordination chemistry.[1] The aromatic five-membered ring can act as a π-donor, while the nitrogen atom can be readily functionalized to introduce additional donor sites, leading to a rich variety of ligand scaffolds. This guide focuses on a specific, yet broadly applicable ligand: Methyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine. This seemingly simple molecule, featuring a bidentate N,N'-donor set, offers a compelling platform for the design of novel organometallic complexes with potential applications in catalysis and materials science.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in leveraging the unique properties of this compound in their work. We will delve into the synthesis of the ligand, its coordination chemistry, and provide detailed protocols for the preparation of its metal complexes and their potential catalytic applications. Our approach is grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity and practical utility.

Ligand Synthesis: A Robust and Scalable Protocol

The synthesis of this compound is most effectively achieved through a two-step process commencing with the readily available 1-methyl-1H-pyrrole-2-carbaldehyde. The key transformation is a reductive amination, a cornerstone reaction in synthetic organic chemistry for the formation of carbon-nitrogen bonds.[2]

Part 1: Synthesis of the Schiff Base Intermediate

The initial step involves the condensation of 1-methyl-1H-pyrrole-2-carbaldehyde with methylamine to form the corresponding Schiff base (an imine). This reaction is typically carried out in a protic solvent like ethanol or methanol and is often catalyzed by a weak acid.[3]

Caption: Formation of the Schiff base intermediate.

Experimental Protocol: Synthesis of N-((1-methyl-1H-pyrrol-2-yl)methylene)methanamine

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-methyl-1H-pyrrole-2-carbaldehyde (1.0 eq).

  • Solvent and Reagent Addition: Dissolve the aldehyde in absolute ethanol (approximately 0.5 M concentration). To this solution, add a solution of methylamine (1.1 eq, typically as a 40% solution in water or a 2.0 M solution in THF) dropwise at room temperature.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The Schiff base can often be used in the next step without purification. If isolation is desired, the solvent can be removed under reduced pressure. The crude product can be purified by distillation or chromatography if necessary.

Part 2: Reduction to the Final Amine Ligand

The second and final step is the reduction of the Schiff base to the target secondary amine, this compound. Sodium borohydride (NaBH₄) is a commonly used, mild, and selective reducing agent for this transformation.[4]

Caption: Reduction of the Schiff base to the final amine ligand.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the crude Schiff base from the previous step in methanol (approximately 0.5 M).

  • Reducing Agent Addition: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction by TLC until the Schiff base is consumed.

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Table 1: Expected Characterization Data for this compound

Technique Expected Observations
¹H NMR Signals corresponding to the N-methyl on the pyrrole ring, the methylene bridge protons, the N-methyl of the amine, the amine proton (if not exchanged), and the pyrrole ring protons.
¹³C NMR Resonances for the two N-methyl carbons, the methylene carbon, and the four distinct carbons of the pyrrole ring.
Mass Spec. A molecular ion peak corresponding to the calculated mass of C₇H₁₂N₂.
FT-IR Characteristic N-H stretching vibration for the secondary amine.

Coordination Chemistry and Organometallic Complexes

This compound is a versatile bidentate ligand capable of forming stable chelate complexes with a wide range of transition metals. The two nitrogen atoms, one from the pyrrole ring and one from the secondary amine, can coordinate to a metal center to form a five-membered chelate ring. This coordination mode is prevalent in many catalytically active organometallic complexes.

Caption: Bidentate coordination of the ligand to a metal center.

Protocol for the Synthesis of a Palladium(II) Complex

Palladium complexes are of particular interest due to their extensive applications in cross-coupling reactions.[5] A representative protocol for the synthesis of a palladium(II) complex with this compound is provided below.

Experimental Protocol: Synthesis of Dichloro[this compound]palladium(II)

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve palladium(II) chloride (PdCl₂) (1.0 eq) in a minimal amount of a coordinating solvent like acetonitrile.

  • Ligand Addition: To this solution, add a solution of this compound (1.1 eq) in the same solvent dropwise with stirring.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The formation of a precipitate is often observed.

  • Isolation: Collect the precipitate by filtration, wash with the reaction solvent and then with a non-coordinating solvent like diethyl ether.

  • Purification: The complex can be purified by recrystallization from a suitable solvent system, such as dichloromethane/hexane.

Table 2: Expected Characterization Data for a Palladium(II) Complex

Technique Expected Observations
¹H NMR Downfield shifts of the ligand protons upon coordination to the metal center.
¹³C NMR Shifts in the carbon resonances of the ligand upon coordination.
FT-IR Changes in the N-H stretching frequency and the appearance of new bands corresponding to Pd-N and Pd-Cl vibrations.
Elemental Analysis Experimental values for C, H, and N should be in close agreement with the calculated values for the proposed formula.

Potential Applications in Homogeneous Catalysis

While specific catalytic applications of organometallic complexes derived from this compound are not yet extensively reported, the structural features of this ligand suggest its potential in several key catalytic transformations. The bidentate N,N' coordination can provide a stable and well-defined environment around the metal center, which is crucial for catalytic activity and selectivity.

Cross-Coupling Reactions

Palladium complexes bearing N-donor ligands are workhorses in cross-coupling chemistry, including Suzuki, Heck, and Sonogashira reactions.[5] The electron-rich nature of the pyrrole ring and the σ-donating amine can stabilize the palladium center in various oxidation states of the catalytic cycle.

Caption: A generalized catalytic cycle for the Suzuki cross-coupling reaction.

C-H Activation

Rhodium and iridium complexes are well-known for their ability to catalyze C-H activation reactions.[6] The N,N'-chelation of the ligand can provide a robust framework for these transformations, potentially enabling the development of catalysts for the direct functionalization of unactivated C-H bonds.

Conclusion and Future Outlook

This compound represents a readily accessible and highly versatile ligand for the synthesis of a diverse array of organometallic complexes. Its straightforward synthesis via reductive amination makes it an attractive building block for both academic and industrial research. While the full catalytic potential of its metal complexes is yet to be explored, the fundamental coordination chemistry and the success of related pyrrole-based ligands in various catalytic applications strongly suggest a promising future for this ligand system. Further research into the synthesis and catalytic testing of a broader range of metal complexes of this compound is highly encouraged and is expected to unveil novel and efficient catalytic systems for important organic transformations.

References

  • Synthesis of pyrrole-based PSiP pincer ligands and their palladium, rhodium, and platinum complexes. Dalton Transactions. (2022). [Link]

  • Synthesis of Pyrroles through Rhodium(III)-Catalyzed Reactions of Allylamines and Alkenes. Organic Letters. (2015). [Link]

  • N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents. Molecules. (2022). [Link]

  • Rhodium-catalyzed conversion of furans to highly functionalized pyrroles. Organic Letters. (2007). [Link]

  • A sustainable catalytic pyrrole synthesis. Nature Chemistry. (2013). [Link]

  • Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands. Molecules. (2017). [Link]

  • Pyrrole Synthesis via Allylic sp3 C−H Activation of Enamines Followed by Intermolecular Coupling with Unactivated Alkynes. Journal of the American Chemical Society. (2011). [Link]

  • Recent advances in biological activities of rhodium complexes: Their applications in drug discovery research. European Journal of Medicinal Chemistry. (2021). [Link]

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  • Synthesis method of 5-(2-fluorophenyl)-N-methyl-1-(3-pyridyl sulfonyl)-1H-pyrrole-3-methanamine fumarate TAK438.
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  • PREPARATION METHOD OF PYRROLE DERIVATIVE.
  • Organometallic palladium(II) complexes with N-((pyridin-2-yl)methylene)-4-amino-2,1,3-benzothiadiazole: synthesis, characterization and reactivity. ResearchGate. (2022). [Link]

  • Substituted piperazines as insecticides.
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Application Notes and Protocols for the Antimicrobial Evaluation of Pyrrole-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Enduring Promise of the Pyrrole Scaffold in Antimicrobial Drug Discovery

The pyrrole ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with potent biological activities.[1][2][3][4] From naturally occurring antibiotics like pyrrolnitrin to synthetically optimized derivatives, pyrrole-containing compounds have consistently demonstrated significant antibacterial and antifungal properties.[1][4] In an era defined by the escalating threat of antimicrobial resistance, the exploration of novel chemical entities is paramount. This guide provides a comprehensive framework for the systematic evaluation of pyrrole-containing compounds, designed to empower researchers to rigorously assess their antimicrobial potential, understand their mechanisms of action, and generate the robust data package required for further development.

Our approach is rooted in the principle of a self-validating experimental system . This means that each protocol is designed not only to generate primary efficacy data but also to include integrated controls and secondary assays that confirm the validity of the results and provide a preliminary safety assessment. We will move from foundational in vitro susceptibility testing to more complex mechanistic and safety evaluations, explaining the scientific rationale behind each experimental choice.

Section 1: Foundational Antimicrobial Susceptibility Testing

The initial step in evaluating a novel pyrrole compound is to determine its intrinsic antimicrobial activity against a panel of clinically relevant microorganisms. The primary metric for this is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5]

Rationale for Method Selection: Broth Microdilution

While several methods exist for MIC determination, the broth microdilution method is recommended for its high-throughput capability, conservation of test compound, and its ability to provide quantitative and reproducible results. This method is considered a gold standard and is widely endorsed by bodies such as the Clinical and Laboratory Standards Institute (CLSI).

Experimental Workflow for MIC Determination

The following diagram illustrates the key steps in the broth microdilution assay.

MIC_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A Prepare standardized microbial inoculum (0.5 McFarland) D Inoculate wells with microbial suspension A->D B Prepare serial dilutions of pyrrole compound in 96-well plate B->D C Prepare positive control (standard antibiotic) and negative controls C->D E Incubate plates under optimal growth conditions D->E F Visually inspect for turbidity (growth) E->F G Determine MIC: Lowest concentration with no visible growth F->G

Caption: Workflow for MIC Determination via Broth Microdilution.

Detailed Protocol: Broth Microdilution MIC Assay

Materials:

  • Test pyrrole compound

  • Standard antibiotic (e.g., ciprofloxacin, vancomycin)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal strains of interest

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).

    • Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution:

    • Prepare a stock solution of the pyrrole compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, perform a two-fold serial dilution of the compound in broth to achieve a range of desired concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects microbial growth (typically ≤1%).

  • Plate Setup:

    • Test Wells: Add the diluted compound and the prepared inoculum.

    • Positive Control: Include wells with a standard antibiotic and the inoculum.

    • Negative (Growth) Control: Include wells with broth and inoculum only.

    • Sterility Control: Include wells with broth only.

    • Solvent Control: Include wells with the highest concentration of the solvent used and the inoculum.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria, or as appropriate for the specific microorganism.

  • MIC Determination:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Data Presentation: Summarizing MIC Values

Quantitative data should be presented in a clear and organized table.

Pyrrole CompoundTarget MicroorganismGram StainMIC (µg/mL)Positive ControlMIC (µg/mL) of Positive Control
Compound X Staphylococcus aureusPositive3.12 - 12.5[1]Ciprofloxacin2[1]
Compound X Escherichia coliNegative3.12 - 12.5[1]Ciprofloxacin2[1]
Streptopyrrole B Bacillus subtilisPositive0.7 - 2.9 µM[6]Kanamycin<0.5 - 4.1 µM[6]
Phallusialide A MRSAPositive32[1]--
Phallusialide B Escherichia coliNegative64[1]--

Section 2: Delving Deeper - Mechanistic Insights

Understanding how a compound works is as crucial as knowing that it works. This section outlines approaches to investigate the potential mechanisms of action of pyrrole-containing antimicrobials.

Potential Mechanisms of Action

Based on existing literature, pyrrole-containing compounds can exert their antimicrobial effects through various mechanisms:

  • Inhibition of DNA Gyrase: Some pyrrolamides are potent inhibitors of DNA gyrase, an essential enzyme for bacterial DNA replication.[3]

  • Disruption of the Respiratory Electron Transport Chain: The natural antibiotic pyrrolnitrin has been shown to inhibit the terminal electron transport system in fungi.[7]

  • Anti-Quorum Sensing Activity: Certain pyrrole derivatives can interfere with bacterial cell-to-cell communication (quorum sensing), which regulates virulence factor production and biofilm formation.[8]

Investigating Anti-Biofilm Activity

Biofilms are structured communities of microorganisms encased in a self-produced matrix, and they are notoriously resistant to conventional antibiotics. Evaluating a compound's ability to inhibit biofilm formation or eradicate established biofilms is a critical step.

AntiBiofilm_Workflow cluster_prep Biofilm Formation cluster_stain Staining & Washing cluster_quantify Quantification A Inoculate 96-well plate with microbial suspension B Add pyrrole compound (inhibition assay) or treat pre-formed biofilm (eradication assay) A->B C Incubate to allow biofilm formation B->C D Wash plate to remove planktonic cells C->D E Stain adhered biofilm with Crystal Violet D->E F Wash plate to remove excess stain E->F G Solubilize the stain (e.g., with ethanol) F->G H Measure absorbance using a plate reader G->H

Caption: Workflow for Crystal Violet Anti-Biofilm Assay.

Materials:

  • As per the MIC assay

  • 0.1% (w/v) Crystal Violet solution

  • 95% Ethanol

Procedure:

  • Biofilm Formation:

    • Add microbial inoculum (adjusted to ~1 x 10^7 CFU/mL) to the wells of a 96-well plate.

    • For inhibition assays , add serial dilutions of the pyrrole compound at the same time as the inoculum.

    • For eradication assays , incubate the plate for 24-48 hours to allow mature biofilm formation before adding the compound.

    • Incubate the plate under appropriate conditions.

  • Washing and Staining:

    • Gently wash the wells with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

    • Add the crystal violet solution to each well and incubate at room temperature.

    • Wash away the excess stain with water.

  • Quantification:

    • Add 95% ethanol to each well to solubilize the stain from the biofilm.

    • Measure the absorbance at a wavelength of ~570 nm using a microplate reader. A reduction in absorbance compared to the untreated control indicates anti-biofilm activity.

Pyrrole-2-carboxylic acid has been shown to reduce the biofilm biomass of Listeria monocytogenes and collapse its architecture.[9]

Section 3: The Self-Validating System - Preliminary Safety Assessment

A potent antimicrobial is only a viable drug candidate if it is safe for the host. Therefore, early-stage cytotoxicity testing against mammalian cell lines is a non-negotiable component of a self-validating evaluation.

Rationale for Cytotoxicity Assays

In vitro cytotoxicity assays provide a rapid and cost-effective means to assess the potential toxicity of a compound to mammalian cells.[10][11] This is crucial for determining the therapeutic index – the ratio between the toxic dose and the therapeutic dose.

Recommended Assay: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[10] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.

Detailed Protocol: MTT Cytotoxicity Assay

Materials:

  • Mammalian cell line (e.g., HEK293, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • The next day, replace the medium with fresh medium containing serial dilutions of the pyrrole compound.

    • Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

    • Incubate for 24-48 hours.

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.

  • Solubilization and Measurement:

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of ~570 nm. A decrease in absorbance compared to the vehicle control indicates cytotoxicity.

Interpreting the Data

The results of cytotoxicity assays can be used to calculate the IC50 value (the concentration of the compound that causes 50% inhibition of cell viability). This value can then be compared to the MIC values to determine the selectivity index (SI = IC50/MIC). A higher SI value is desirable, as it indicates that the compound is more toxic to the microbes than to mammalian cells.

Conclusion: A Roadmap for Pyrrole Antimicrobial Development

This guide provides a foundational framework for the comprehensive evaluation of pyrrole-containing compounds as potential antimicrobial agents. By following a structured approach that progresses from initial susceptibility testing to mechanistic and safety assessments, researchers can build a robust data package. The emphasis on a self-validating system, which incorporates essential controls and preliminary cytotoxicity data, ensures the integrity and translational relevance of the findings. The versatility and proven track record of the pyrrole scaffold make it a highly promising area for the discovery of next-generation antimicrobials.[1][2]

References

  • Rusu, A., Oancea, O.-L., Tanase, C., & Uncu, L. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 25(23), 12873. [Link]

  • Kretschmer, D., Gekeler, C., & Wolz, C. (2017). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. In Methods in Molecular Biology (pp. 55-65). Humana Press, New York, NY. [Link]

  • Idhayadhulla, A., Kumar, R. S., Jamal, A. J., & Muthukumar, A. (2011). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Journal of the Mexican Chemical Society, 55(4), 218-222. [Link]

  • Lee, H., Kim, C., Kim, S., Lee, J., Kim, E., & Shin, J. (2023). Pyrrole-Containing Alkaloids from a Marine-Derived Actinobacterium Streptomyces zhaozhouensis and Their Antimicrobial and Cytotoxic Activities. Marine Drugs, 21(3), 173. [Link]

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  • Saraswat, R., Singh, P., & Kumar, S. (2021). Synergistic antimicrobial activity of N-methyl substituted pyrrolidinium–based ionic liquids and melittin against Gram-positive and Gram-negative bacteria. Scientific Reports, 11(1), 1-13. [Link]

  • Kumar, A., Singh, S., & Kumar, R. (2018). Ammonium derivatives of chromenones and quinolinones as lead antimicrobial agents. New Journal of Chemistry, 42(13), 10834-10843. [Link]

  • Kovacik, A., Tvrda, E., Jambor, T., Fulopova, D., Kovacikova, E., Hleba, L., Kołodziejczyk, Ł. M., Hlebova, M., Gren, A., & Massanyi, P. (2021). Cytotoxic effect of aminoglycoside antibiotics on the mammalian cell lines. Journal of Environmental Science and Health, Part A, 56(1), 1-8. [Link]

  • Abd El-Hameed, R. H., Sayed, A. I., Ali, S. M., Mosa, M. A., Khoder, Z. M., & Fatahala, S. S. (2021). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. Scientific Reports, 11(1), 1-16. [Link]

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  • Rusu, A., Oancea, O.-L., Tanase, C., & Uncu, L. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International journal of molecular sciences, 25(23), 12873. [Link]

  • Tripathy, M., & Bose, S. K. (1972). Mechanism of action of the antifungal antibiotic pyrrolnitrin. Journal of bacteriology, 112(1), 335–343. [Link]

  • Yue, Y., Zhong, K., Wu, Y., & Gao, H. (2023). Pyrrole-2-carboxylic acid inhibits biofilm formation and suppresses the virulence of Listeria monocytogenes. Biofouling, 39(5), 527-536. [Link]

  • Abou-Elmagd, W. S. I., Abdel Aziz, A., & Hashem, A. I. (2017). Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. Current Organic Synthesis, 14(1), 137-142. [Link]

  • Iannelli, P., Marzano, V., Gualtieri, M. J., Ferrazzano, L., Caraglia, M., & Messere, A. (2020). Bioactive pyrrole-based compounds with target selectivity. European journal of medicinal chemistry, 198, 112359. [Link]

  • Mantu, D., Luca, S. V., Pânzariu, A. T., Nicolescu, A., Vasilache, V., & Simionescu, B. C. (2024). Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. International Journal of Molecular Sciences, 25(11), 5949. [Link]

  • Rather, M. A., Gupta, K., & Mandal, M. (2019). Quorum Sensing Inhibitor and its Inhibition Mechanism: Mushroom Derived Agents. Journal of microbiology, biotechnology and food sciences, 8(5), 1202. [Link]

  • Al-Hussain, S. A., & Al-Shubaily, F. Y. (2023). Mechanisms, Anti-Quorum-Sensing Actions, and Clinical Trials of Medicinal Plant Bioactive Compounds against Bacteria: A Comprehensive Review. Molecules, 28(11), 4381. [Link]

  • Asfour, H. Z. (2023). Inhibitory effect of natural compounds on quorum sensing system in Pseudomonas aeruginosa: a helpful promise for managing biofilm community. Folia Microbiologica, 68(6), 935-953. [Link]

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  • Fan, X., Liu, Y., Zhang, Y., & Zhang, Y. (2021). Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation. Frontiers in microbiology, 12, 643037. [Link]

Sources

The Versatile Secondary Amine: Methyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine as a Key Building Block in Bioactive Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrrole Scaffold and the Strategic Role of a Key Amine Intermediate

The pyrrole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic pharmaceuticals with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The strategic derivatization of the pyrrole core is paramount in drug discovery to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. A key player in this endeavor is the versatile secondary amine, Methyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine. This compound serves as a valuable synthon, enabling the introduction of the "(1-methyl-1H-pyrrol-2-yl)methyl" moiety into larger, more complex bioactive molecules.

This technical guide provides an in-depth exploration of the use of this compound in the synthesis of bioactive molecules. We will delve into its preparation, characteristic reactions, and provide detailed protocols for its application in constructing potential therapeutic agents. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and reproducibility.

Synthesis of the Key Intermediate: this compound

The most common and efficient route to this compound is through the reductive amination of 1-methyl-1H-pyrrole-2-carboxaldehyde with methylamine.[4] This two-step, one-pot reaction is a cornerstone of amine synthesis, valued for its high yields and operational simplicity.[5]

Reaction Scheme: Reductive Amination

The reaction proceeds via the initial formation of an imine intermediate from the condensation of the aldehyde and methylamine, which is then reduced in situ to the desired secondary amine.

G aldehyde 1-methyl-1H-pyrrole-2-carboxaldehyde intermediate Imine Intermediate aldehyde->intermediate Condensation (-H2O) methylamine + Methylamine methylamine->intermediate product This compound intermediate->product Reduction reducing_agent + Reducing Agent (e.g., NaBH4) reducing_agent->product

Caption: Reductive amination of 1-methyl-1H-pyrrole-2-carboxaldehyde.

Detailed Laboratory Protocol: Synthesis of this compound

This protocol outlines a standard laboratory procedure for the synthesis of the title compound.

Materials:

  • 1-methyl-1H-pyrrole-2-carboxaldehyde

  • Methylamine solution (e.g., 40% in water or 2M in THF)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Imine Formation:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-methyl-1H-pyrrole-2-carboxaldehyde (1.0 eq) in methanol.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the methylamine solution (1.2 eq) to the cooled solution while stirring.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours. The formation of the imine can be monitored by TLC.

  • Reduction:

    • Cool the reaction mixture back down to 0 °C in an ice bath.

    • Slowly and portion-wise, add sodium borohydride (1.5 eq) to the reaction mixture. Caution: Hydrogen gas evolution.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3 hours, or until the reaction is complete as indicated by TLC.

  • Work-up and Purification:

    • Quench the reaction by slowly adding water.

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

    • To the remaining aqueous residue, add dichloromethane (DCM) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • The crude this compound can be purified by column chromatography on silica gel if necessary.

Characterization Data:

PropertyValue
CAS Number 26052-09-5[6]
Molecular Formula C₇H₁₂N₂[6]
Molecular Weight 124.18 g/mol [6]
Appearance Colorless to pale yellow oil
¹H NMR (CDCl₃) Consistent with the proposed structure.
¹³C NMR (CDCl₃) Consistent with the proposed structure.
Mass Spec (ESI) m/z = 125.1 [M+H]⁺

Application in the Synthesis of Bioactive Molecules: Acylation and Alkylation Reactions

As a secondary amine, this compound readily undergoes acylation and alkylation reactions, making it an ideal building block for introducing the pyrrole moiety into a variety of molecular scaffolds.[2]

Acylation: Synthesis of Amide Derivatives

Acylation of this compound with acid chlorides or activated carboxylic acids is a straightforward method to form amide-containing bioactive molecules. These amides can exhibit a range of biological activities, and the pyrrole group can play a crucial role in target binding.

General Reaction Scheme: Acylation

G amine This compound amide N-acyl Bioactive Molecule amine->amide acyl_chloride + R-COCl (Acid Chloride) acyl_chloride->amide base Base (e.g., Triethylamine) base->amide

Caption: Acylation of the secondary amine to form amide derivatives.

Exemplary Protocol: Synthesis of a Hypothetical Bioactive Amide

This protocol describes the synthesis of an N-benzoyl derivative as a representative example.

Materials:

  • This compound

  • Benzoyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in DCM in a round-bottom flask.

  • Cool the solution to 0 °C.

  • Slowly add a solution of benzoyl chloride (1.1 eq) in DCM to the flask.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Wash the reaction mixture sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Alkylation: Synthesis of Tertiary Amine Derivatives

Alkylation of this compound with alkyl halides or other electrophiles leads to the formation of tertiary amines. This transformation can be crucial for modulating the basicity and lipophilicity of a drug candidate.

General Reaction Scheme: Alkylation

G amine This compound tertiary_amine N-alkyl Bioactive Molecule amine->tertiary_amine alkyl_halide + R-X (Alkyl Halide) alkyl_halide->tertiary_amine base Base (e.g., K2CO3) base->tertiary_amine

Caption: Alkylation of the secondary amine to form tertiary amine derivatives.

Exemplary Protocol: Synthesis of a Hypothetical Bioactive Tertiary Amine

This protocol outlines the synthesis of an N-benzyl derivative.

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Add benzyl bromide (1.1 eq) to the mixture.

  • Heat the reaction mixture to 60 °C and stir for 12 hours.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the tertiary amine product.

Conclusion and Future Perspectives

This compound is a strategically important and highly versatile building block in the synthesis of bioactive molecules. Its straightforward preparation via reductive amination of the readily available 1-methyl-1H-pyrrole-2-carboxaldehyde makes it an accessible intermediate for a wide range of synthetic applications. The ability to easily introduce the "(1-methyl-1H-pyrrol-2-yl)methyl" moiety through standard acylation and alkylation reactions provides medicinal chemists with a powerful tool to explore new chemical space and optimize the properties of drug candidates. As the demand for novel therapeutics continues to grow, the utility of such well-defined and reactive synthons will undoubtedly play an increasingly critical role in the future of drug discovery and development.

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  • NIH. (1H-Pyrrol-2-ylmethylidene)(3-{[(1H-pyrrol-2-ylmethylidene)amino]methyl}benzyl)amine. [Link]

  • NIH. Methyl (1H-pyrrol-2-ylcarbonylamino)acetate. [Link]

  • MDPI. 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. [Link]

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  • ResearchGate. Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. [Link]

  • PubMed. 2-Methyl-N-[1-(1H-pyrrol-2-yl)ethyl-idene]aniline. [Link]

  • ResearchGate. (PDF) Methyl (1H-pyrrol-2-ylcarbonylamino)acetate. [Link]

  • ResearchGate. Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. [Link]

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Experimental design for testing the efficacy of pyrrole amine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide by Senior Scientists

Experimental Design for Efficacy Testing of Pyrrole Amine Derivatives

For Researchers, Scientists, and Drug Development Professionals.

Introduction: The Therapeutic Promise of the Pyrrole Scaffold

The pyrrole ring, a five-membered nitrogen-containing heterocycle, represents what medicinal chemists refer to as a "privileged scaffold."[1] This core structure is prevalent in numerous natural products and has become a cornerstone in the design of synthetic drugs with a vast spectrum of pharmacological activities.[1][2] Pyrrole amine derivatives, in particular, have garnered significant attention for their potent biological effects, showing promise as anticancer, anti-inflammatory, and antimicrobial agents.[1][3] Their therapeutic potential often stems from their ability to selectively interact with key biological targets, such as protein kinases or components of the cellular cytoskeleton.[2][4]

The journey from a promising chemical entity in a flask to a validated therapeutic candidate is a rigorous, multi-stage process. The foundational step in this journey is the preclinical evaluation, a systematic investigation designed to answer two fundamental questions: Does the compound engage its intended target in a relevant biological system, and does that engagement translate into a desirable therapeutic effect?[5][6]

This guide provides a detailed framework and actionable protocols for the preclinical efficacy testing of novel pyrrole amine derivatives. It is structured to follow a logical progression, moving from high-throughput in vitro assays to more complex, physiologically relevant in vivo models. As senior application scientists, our goal is not merely to list steps, but to illuminate the scientific reasoning behind each protocol, enabling researchers to generate robust, reliable, and translatable data.

A Phased Approach to Preclinical Efficacy Evaluation

A successful preclinical campaign is built on a funnel-like strategy, beginning with broad screening to assess general activity and progressively narrowing down to specific, mechanism-of-action studies and, finally, to whole-organism efficacy models.[6][7] This phased approach ensures that resources are focused on the most promising candidates, maximizing efficiency and the likelihood of success.[8]

The workflow begins with foundational in vitro assays to determine the compound's intrinsic potency and cellular effects. Compounds that meet predefined criteria in these initial tests advance to target engagement studies to confirm they bind to their intended molecular target in a live-cell environment. Finally, candidates with confirmed target engagement and a desirable functional effect are moved into in vivo animal models to assess their efficacy in a complex biological system.[9]

G cluster_0 Phase 1: In Vitro Foundation cluster_1 Phase 2: Target Validation cluster_2 Phase 3: In Vivo Confirmation A Compound Synthesis & Characterization B Cell Viability & Cytotoxicity Assays (e.g., ATP-Glo, MTT) A->B C Determine IC50 / CC50 B->C D Target Engagement Assays (CETSA, NanoBRET™) C->D Compound Meets Potency Criteria E Functional Cellular Assays (e.g., Western Blot for Downstream Signaling) D->E F Pharmacokinetic (PK) & Pharmacodynamic (PD) Studies E->F Compound Shows Functional Effect G Disease-Specific Animal Models (e.g., Xenograft Studies) F->G H Efficacy & Safety Endpoints G->H I Lead Candidate Selection H->I Candidate for IND-Enabling Studies

Figure 1. High-level workflow for preclinical efficacy testing.

Part 1: In Vitro Efficacy & Mechanism of Action

In vitro assays are the bedrock of preclinical evaluation, offering a controlled environment to dissect a compound's biological activity at the cellular and molecular level.[5][10]

Foundational Screening: Cell Viability and Cytotoxicity

The first crucial step is to understand the compound's general effect on cell health and proliferation. These assays measure the concentration at which the compound inhibits cell growth (IC50) or causes cell death (CC50).

Causality Behind the Choice: We present two common methods: a tetrazolium reduction assay (MTT) and an ATP-based luminescence assay (CellTiter-Glo®).

  • MTT assays measure metabolic activity via mitochondrial dehydrogenases.[11][12] They are cost-effective but require a solubilization step and can be confounded by compounds that affect cellular redox states.[13]

  • ATP assays measure the level of intracellular ATP, a direct indicator of viable, metabolically active cells.[13][14] These "add-mix-measure" assays are generally faster, more sensitive, and have a broader dynamic range than MTT, making them a preferred choice for high-throughput screening.[12]

Protocol 1: ATP-Based Luminescent Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol is adapted from established methodologies.[12][13]

  • Cell Seeding: Seed cells in a white, opaque-walled 96-well plate at a predetermined density (e.g., 5,000 cells/well in 90 µL of medium). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10-point serial dilution of the pyrrole amine derivative in culture medium at 10x the final desired concentration.

  • Cell Treatment: Add 10 µL of the 10x compound dilutions to the respective wells. Include wells with vehicle control (e.g., 0.1% DMSO) and wells with a positive control cytotoxic agent.

  • Incubation: Incubate the plate for a duration relevant to the compound's expected mechanism (e.g., 48-72 hours).

  • Assay Reagent Preparation: Equilibrate the assay plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

  • Signal Generation: Add 100 µL of CellTiter-Glo® reagent to each well.

  • Lysis and Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-based luminometer.

  • Data Analysis: Plot the luminescence signal against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.

Table 1: Example Viability Data for a Pyrrole Amine Derivative (PAD-1)

Cell Line Compound Assay Type IC50 (µM)
MCF-7 (Breast Cancer) PAD-1 CellTiter-Glo® 0.15
A549 (Lung Cancer) PAD-1 CellTiter-Glo® 0.42
HCT116 (Colon Cancer) PAD-1 CellTiter-Glo® 0.28

| MRC-5 (Normal Lung) | PAD-1 | CellTiter-Glo® | > 10 |

Critical Validation: Intracellular Target Engagement

A potent IC50 value is promising, but it doesn't prove the compound works via its intended mechanism. Target engagement assays are essential to confirm that the compound physically interacts with its target protein inside the cell.[15] This confirmation is a critical step for building confidence in a drug candidate's mechanism of action.[16]

Principle of the Method: CETSA operates on the principle of ligand-induced thermal stabilization.[17] When a compound binds to its target protein, it generally increases the protein's stability, causing it to denature and aggregate at a higher temperature than the unbound protein.[15][18] By heating cells to various temperatures and then measuring the amount of soluble target protein remaining, one can directly observe this binding event.[16]

Protocol 2: CETSA for Target Engagement (Western Blot Detection)

This protocol outlines the generation of an isothermal dose-response curve to quantify compound affinity in cells.[15][19]

  • Cell Culture and Harvest: Culture cells to ~80-90% confluency. Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors to a concentration of 10-20 million cells/mL.

  • Compound Treatment: Aliquot cells into PCR tubes. Treat with a range of concentrations of the pyrrole amine derivative (and a vehicle control) for 1 hour at 37°C.

  • Thermal Challenge: Heat the cell suspensions in a thermal cycler to a predetermined optimal temperature (e.g., 54°C, found by running a full melt curve first) for 3 minutes, followed by cooling to 4°C for 3 minutes.

  • Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Fractions: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Sample Preparation: Carefully transfer the supernatant (containing the soluble protein fraction) to a new tube. Determine protein concentration using a BCA assay. Normalize all samples to the same protein concentration.

  • Western Blotting: Analyze the samples by SDS-PAGE and Western blot using a primary antibody specific to the target protein. Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.

  • Data Analysis: Quantify the band intensities. Plot the normalized intensity of the target protein band against the compound concentration to generate a dose-response curve and determine the EC50 for thermal stabilization.

Principle of the Method: The NanoBRET™ assay is a proximity-based method that measures compound binding in living cells.[20][21] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to a bright NanoLuc® luciferase (the donor) and a cell-permeable fluorescent tracer that binds to the same target (the acceptor).[22][23] A test compound that competes with the tracer for binding to the target will disrupt BRET, leading to a dose-dependent decrease in the signal.[21][24]

Protocol 3: Live-Cell NanoBRET™ Target Engagement Assay

This protocol is a generalized procedure based on manufacturer's guidelines.[22][24]

  • Cell Transfection: Twenty-four hours prior to the assay, seed cells into an appropriate vessel. Transfect the cells with a plasmid encoding the target protein fused to NanoLuc® luciferase using a suitable transfection reagent (e.g., FuGene HD).

  • Cell Seeding for Assay: After 24 hours of expression, detach the transfected cells and resuspend them in Opti-MEM™ I medium. Seed the cells into a white, 96-well assay plate.

  • Compound and Tracer Addition: Prepare serial dilutions of the pyrrole amine derivative. Add the compound dilutions to the wells, followed immediately by the addition of the specific NanoBRET™ fluorescent tracer at its predetermined optimal concentration. Include vehicle-only wells as a no-inhibition control.

  • Equilibration: Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator.

  • Substrate Addition and Reading: Prepare the Nano-Glo® Substrate solution according to the manufacturer's protocol, including the extracellular NanoLuc® inhibitor. Add the substrate solution to all wells.

  • Data Acquisition: Read the plate within 10-20 minutes on a luminometer capable of sequentially measuring donor emission (~450 nm) and acceptor emission (~610 nm).

  • Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). Plot the corrected BRET ratio against the log of the compound concentration and fit the data to a dose-response curve to determine the intracellular IC50.

Part 2: In Vivo Efficacy Assessment

Demonstrating efficacy in a living organism is the ultimate goal of the preclinical phase. This requires a deep understanding of the compound's behavior in the body and the selection of an appropriate disease model.[6][9]

Essential Prerequisite: Pharmacokinetic (PK) Studies

Before launching a full-scale efficacy study, it is imperative to understand the drug's PK profile—what the body does to the drug.[25][26] A PK study determines a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which dictate its concentration and persistence at the target site.[27][28] This data is crucial for selecting a rational dosing regimen (dose and schedule) for the efficacy studies.[29]

Protocol 4: Outline of a Rodent Pharmacokinetic Study

  • Animal Acclimation: Acclimate healthy rodents (e.g., BALB/c mice) for at least one week.

  • Compound Formulation: Formulate the pyrrole amine derivative in a suitable vehicle (e.g., 0.5% methylcellulose, 0.2% Tween 80 in water).

  • Dosing: Administer the compound to cohorts of mice via the intended clinical route (e.g., oral gavage (PO) or intravenous (IV) injection).

  • Sample Collection: At specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose), collect blood samples (typically via retro-orbital or tail vein bleed) into tubes containing an anticoagulant (e.g., K₂EDTA).

  • Plasma Processing: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: Use software like Phoenix WinNonlin to calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (Area Under the Curve), and t½ (half-life).[29]

Gold Standard: The Xenograft Efficacy Model

For oncology indications, the subcutaneous xenograft model is a widely used and well-established method for evaluating a compound's anti-tumor activity in vivo.[30][31] This model involves implanting human cancer cells into immunodeficient mice.[32]

Causality Behind the Choice: While more complex models like orthotopic or genetically engineered mouse models (GEMMs) exist, the subcutaneous xenograft model offers a robust, reproducible, and cost-effective system for initial efficacy testing.[32][33] It allows for easy and accurate measurement of tumor growth over time.

Protocol 5: Subcutaneous Xenograft Efficacy Study

All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Cell Preparation: Culture the selected human cancer cell line (e.g., HCT116) in vitro. Harvest cells during their logarithmic growth phase, wash, and resuspend in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel to support initial tumor growth.

  • Tumor Implantation: Inoculate immunodeficient mice (e.g., NOD-SCID or NSG) subcutaneously in the right flank with a specific number of cells (e.g., 5 x 10⁶ cells in 100 µL).

  • Tumor Growth and Randomization: Monitor tumor growth by measuring tumor length (L) and width (W) with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (W² x L) / 2. When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., n=8-10 mice/group).

  • Treatment Administration: Begin dosing the animals according to the regimen determined from PK/PD studies.

    • Group 1: Vehicle Control (administered on the same schedule as the drug).

    • Group 2: Pyrrole Amine Derivative (e.g., 50 mg/kg, daily, oral gavage).

    • Group 3: Positive Control (a standard-of-care chemotherapy agent).

  • Monitoring: Continue to measure tumor volumes and body weights 2-3 times per week. Monitor the animals for any signs of toxicity.

  • Study Endpoint: The study concludes when tumors in the vehicle group reach a predetermined maximum size, or after a set duration. Euthanize the animals, and excise the tumors for weighing and potential downstream analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control group. Analyze the statistical significance of the differences between groups.

Table 2: Example In Vivo Efficacy Data for PAD-1 in HCT116 Xenograft Model

Treatment Group Dosing Regimen Mean Final Tumor Volume (mm³) % TGI Mean Body Weight Change (%)
Vehicle Control Daily, PO 1250 ± 150 - -1.5
PAD-1 50 mg/kg, Daily, PO 480 ± 95 61.6% -3.2

| Positive Control | 15 mg/kg, Q3D, IP | 350 ± 80 | 72.0% | -8.5 |

G cluster_pathway Hypothetical Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Substrate Downstream Substrate ERK->Substrate pSubstrate Phosphorylated Substrate ERK->pSubstrate Phosphorylates Response Cell Proliferation pSubstrate->Response PAD1 Pyrrole Amine Derivative (PAD-1) PAD1->MEK

References

Application Notes and Protocols for Cell-Based Assays Involving Methyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Neuromodulatory Potential of a Novel Pyrrole Amine

Methyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine is a synthetic small molecule featuring a pyrrole nucleus, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds. The pyrrole ring system is a key component in various pharmaceuticals with activities ranging from antimicrobial to anticancer effects. While direct biological data for this specific amine is not extensively published, its structural similarity to known neuroactive compounds suggests a strong potential for interaction with key targets in the central nervous system.

Notably, derivatives of (1H-pyrrol-2-yl)methanamine have been explored as inhibitors of the serotonin transporter (SERT), and other related pyrrole structures have shown inhibitory activity against monoamine oxidases (MAO). These enzymes and transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their modulation is a cornerstone of treatment for depression, anxiety, and neurodegenerative disorders like Parkinson's disease.

This guide provides detailed, cell-based assay protocols to investigate the potential of this compound as an inhibitor of monoamine oxidase (MAO) and neurotransmitter transporters (specifically SERT, DAT, and NET). The protocols are designed for researchers in drug discovery and neuroscience to elucidate the compound's pharmacological profile.

Part 1: Monoamine Oxidase (MAO) Inhibition Assays

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.[1] Inhibition of these enzymes increases the concentration of these neurotransmitters, a mechanism used by several antidepressant and anti-Parkinson's drugs.[2] We will describe a fluorometric assay to determine the inhibitory potential of this compound on both MAO-A and MAO-B.

Principle of the Fluorometric MAO Inhibition Assay

The assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a MAO substrate.[3][4] In the presence of horseradish peroxidase (HRP), a probe reacts with H₂O₂ to produce a fluorescent product.[1] The rate of fluorescence increase is directly proportional to the MAO activity. The inhibitory effect of the test compound is determined by measuring the reduction in fluorescence signal in its presence.

Diagram of the MAO Inhibition Assay Workflow

MAO_Inhibition_Assay cluster_prep Preparation cluster_reaction Assay Reaction cluster_detection Detection & Analysis Test_Compound Prepare serial dilutions of This compound Plate_Setup Add enzyme, test compound, and controls to a 96-well plate Test_Compound->Plate_Setup Controls Prepare Positive Control (e.g., Clorgyline for MAO-A, Selegiline for MAO-B) and Vehicle Control (DMSO) Controls->Plate_Setup MAO_Enzyme Prepare MAO-A or MAO-B enzyme solution MAO_Enzyme->Plate_Setup Pre_incubation Pre-incubate to allow compound-enzyme interaction Plate_Setup->Pre_incubation Substrate_Addition Add substrate mix (e.g., Tyramine) and fluorescent probe Pre_incubation->Substrate_Addition Incubation Incubate at 37°C Substrate_Addition->Incubation Measurement Measure fluorescence kinetically (Ex/Em = 535/587 nm) Incubation->Measurement Analysis Calculate % inhibition and IC50 value Measurement->Analysis

Caption: Workflow for the fluorometric MAO inhibition assay.

Protocol 1: Fluorometric MAO-A and MAO-B Inhibition Assay

This protocol is adapted from commercially available kits and is suitable for high-throughput screening.[4][5]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO Assay Buffer

  • Substrate (e.g., Tyramine)

  • Fluorescent Probe (e.g., a proprietary red fluorescent probe)

  • Developer (containing HRP)

  • Positive Controls: Clorgyline (for MAO-A), Selegiline (for MAO-B)

  • This compound

  • 96-well black, flat-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 10 concentrations ranging from 1 nM to 100 µM) in MAO Assay Buffer. Also, prepare working solutions of the positive controls.

  • Plate Setup:

    • Test Wells: Add 10 µL of each concentration of the test compound.

    • Positive Control Wells: Add 10 µL of the respective positive control (Clorgyline for MAO-A plate, Selegiline for MAO-B plate).

    • Enzyme Control (No Inhibitor) Wells: Add 10 µL of MAO Assay Buffer containing the same percentage of DMSO as the test compound wells.

  • Enzyme Addition: Prepare the MAO-A or MAO-B enzyme working solution in MAO Assay Buffer. Add 50 µL of the enzyme solution to each well.

  • Pre-incubation: Gently mix and incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to interact with the enzyme.

  • Substrate Addition: Prepare the MAO Substrate Solution by mixing the substrate, developer, and fluorescent probe in MAO Assay Buffer. Add 40 µL of this solution to all wells to initiate the reaction.

  • Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence kinetically for 30-60 minutes at an excitation of ~535 nm and an emission of ~587 nm.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the kinetic read) for each well.

    • Determine the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Slope_of_Test_Well / Slope_of_Enzyme_Control_Well)] * 100

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Experimental Controls and Data Interpretation:

Control TypePurposeExpected Outcome
Enzyme Control Represents 100% enzyme activity (0% inhibition).[3]High fluorescence signal, representing the baseline for inhibition calculations.
Positive Control Validates the assay's ability to detect inhibition. Clorgyline is a specific MAO-A inhibitor, and Selegiline is a specific MAO-B inhibitor.[1]Significant reduction in fluorescence, indicating potent inhibition.
Vehicle Control Ensures that the solvent (e.g., DMSO) does not affect enzyme activity at the concentrations used.[4]Fluorescence signal should be comparable to the Enzyme Control.
No Enzyme Control Checks for background fluorescence from the reagents.Minimal to no fluorescence signal.

Part 2: Neurotransmitter Transporter Uptake Assays

Neurotransmitter transporters, such as the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET), are membrane proteins that mediate the reuptake of neurotransmitters from the synaptic cleft.[6] Inhibition of these transporters is a key mechanism for many antidepressant and psychostimulant drugs.[7] A fluorescent, cell-based assay is described here to assess the inhibitory activity of this compound on these transporters.

Principle of the Fluorescent Neurotransmitter Transporter Uptake Assay

This assay utilizes a fluorescent substrate that acts as a mimic of biogenic amine neurotransmitters.[8][9] This substrate is transported into cells expressing the specific transporter (SERT, DAT, or NET), leading to an accumulation of fluorescence inside the cells.[10] The assay includes a masking dye that quenches the fluorescence of the substrate in the extracellular medium, ensuring that only the intracellular signal is detected.[11] An inhibitor of the transporter will block the uptake of the fluorescent substrate, resulting in a decrease in the intracellular fluorescence signal.

Diagram of the Neurotransmitter Transporter Uptake Assay Principle

Transporter_Assay_Principle cluster_no_inhibitor No Inhibitor Present cluster_inhibitor Inhibitor Present Extracellular_A Extracellular Space (Fluorescent Substrate + Masking Dye) Transporter_A Transporter (SERT, DAT, or NET) Extracellular_A->Transporter_A Binding Membrane_A Cell Membrane Intracellular_A Intracellular Space Fluorescence_A High Intracellular Fluorescence Intracellular_A->Fluorescence_A Uptake Fluorescent Substrate Uptake Transporter_A->Uptake Transport Uptake->Intracellular_A Extracellular_B Extracellular Space (Fluorescent Substrate + Masking Dye) Transporter_B Blocked Transporter Extracellular_B->Transporter_B Uptake Blocked Membrane_B Cell Membrane Intracellular_B Intracellular Space Fluorescence_B Low Intracellular Fluorescence Intracellular_B->Fluorescence_B Inhibitor Test Compound Inhibitor->Transporter_B Inhibition

Caption: Principle of the fluorescent neurotransmitter transporter uptake assay.

Protocol 2: Cell-Based Neurotransmitter Transporter Uptake Inhibition Assay

This protocol is based on commercially available kits and is suitable for determining the potency and selectivity of test compounds.[8][9]

Materials:

  • HEK-293 cells stably expressing human SERT, DAT, or NET

  • Cell culture medium (e.g., DMEM with 10% FBS and selection antibiotic)

  • Assay Buffer (e.g., HBSS with 0.1% BSA)

  • Fluorescent Neurotransmitter Transporter Uptake Assay Kit (containing fluorescent substrate and masking dye)

  • Positive Controls: Imipramine or Fluoxetine (for SERT), GBR 12909 (for DAT), Desipramine (for NET)

  • This compound

  • 96-well or 384-well black, clear-bottom cell culture plates

  • Fluorescence microplate reader with bottom-read capability

Procedure:

  • Cell Plating: Seed the transporter-expressing HEK-293 cells into the microplates at a density of 40,000-60,000 cells/well (for 96-well plates) or 12,500-20,000 cells/well (for 384-well plates).[9] Allow the cells to adhere and form a confluent monolayer overnight at 37°C and 5% CO₂.

  • Compound Preparation: Prepare a serial dilution of this compound and the appropriate positive controls in Assay Buffer.

  • Compound Addition: On the day of the assay, remove the culture medium from the wells and wash once with Assay Buffer. Add the diluted test compounds and controls to the respective wells.

  • Pre-incubation: Incubate the plate for 10-30 minutes at 37°C.[8]

  • Dye Addition: Prepare the dye solution by reconstituting the fluorescent substrate/masking dye mix in Assay Buffer according to the manufacturer's instructions. Add an equal volume of the dye solution to all wells.

  • Measurement: Immediately place the plate in a bottom-read fluorescence microplate reader. The signal can be read in either kinetic mode for 10-30 minutes or as an endpoint measurement after a 10-30 minute incubation at 37°C.

  • Data Analysis:

    • For endpoint reads, subtract the background fluorescence (wells with no cells) from all measurements.

    • Calculate the percent inhibition for each concentration of the test compound relative to the controls (maximum uptake in vehicle-treated wells and minimum uptake in positive control-treated wells).

    • Plot the percent inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression.

Experimental Controls and Data Interpretation:

Control TypePurposeExpected Outcome
Total Uptake Control Represents the maximum transporter activity in the absence of an inhibitor (treated with vehicle only).[12]High intracellular fluorescence.
Non-specific Uptake Determines the amount of substrate uptake that is not mediated by the specific transporter. This is achieved by using a high concentration of a known potent inhibitor.[13]Low intracellular fluorescence, representing the baseline for specific uptake.
Positive Control Validates the assay's sensitivity to known inhibitors of the specific transporter being tested.[14]A dose-dependent decrease in fluorescence with a known IC₅₀ value.
Parental Cell Line (Optional) Use of the non-transfected parental cell line (e.g., HEK-293) to confirm that the observed uptake is dependent on the expressed transporter.Minimal fluorescence signal compared to the transporter-expressing cell line.

Summary and Future Directions

The described protocols provide a robust framework for the initial characterization of this compound's activity on two major classes of neuropharmacological targets: monoamine oxidases and neurotransmitter transporters. Positive results from these assays, particularly a low IC₅₀ value for a specific target, would warrant further investigation.

Subsequent studies could include:

  • Selectivity Profiling: Testing the compound against a broader panel of receptors and enzymes to determine its target selectivity.

  • Mechanism of Inhibition Studies: Investigating whether the inhibition is competitive, non-competitive, or irreversible.

  • In Vivo Models: If in vitro potency and selectivity are promising, progressing to animal models of depression, anxiety, or Parkinson's disease to assess efficacy and pharmacokinetic properties.

By systematically applying these cell-based assays, researchers can effectively elucidate the therapeutic potential of novel pyrrole-based compounds like this compound.

References

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Kassinos, M., Jones, P., & et al. (2018). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Molecular Devices. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

  • Assay Genie. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). Retrieved from [Link]

  • Zwartsen, A., et al. (2019). Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors. Scientific Reports, 9(1), 1-13. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Product Insert. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Retrieved from [Link]

  • arigo biolaboratories corp. (n.d.). ARG82184 Monoamine Oxidase Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

  • Assay Genie. (n.d.). Technical Manual Monoamine Oxidase (MAO) Activity Assay Kit. Retrieved from [Link]

  • Sitte, H. H., & Freissmuth, M. (2015). Amphetamines, new psychoactive substances and the monoamine transporter cycle. Trends in pharmacological sciences, 36(1), 41-50. Retrieved from [Link]

  • Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit Datasheet. Retrieved from [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

  • Schmitt, K. C., et al. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. Journal of neuroscience methods, 169(2), 294-302. Retrieved from [Link]

  • BioIVT. (n.d.). NET Transporter Assay. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. Retrieved from [Link]

  • Maiya, R., et al. (2002). Characterization of a Mutant Dopamine Transporter in HEK-293 Cells. Journal of undergraduate research, 3, 1-6. Retrieved from [Link]

  • MedicalExpo. (n.d.). Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Fluorometric). Retrieved from [Link]

  • Technology Networks. (2007). Molecular Devices Releases the Live Cell Kinetic Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • BioIVT. (n.d.). SERT Transporter Assay. Retrieved from [Link]

  • Edmondson, D. E. (2016). Measurement of MAO Enzymatic Activity by Spectrophotometric Direct Assays. Methods in molecular biology (Clifton, N.J.), 1402, 139–147. Retrieved from [Link]

  • Assay Genie. (n.d.). Human NET (Norepinephrine Transporter) ELISA Kit (AEKE01208). Retrieved from [Link]

  • Larsen, M. B., et al. (2011). The Serotonin Transporter Undergoes Constitutive Internalization and Is Primarily Sorted to Late Endosomes and Lysosomal Degradation. Journal of Biological Chemistry, 286(50), 43098-43110. Retrieved from [Link]

  • van der Velden, W. J. C., et al. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Characterization of human dopamine transporter expressions in HEK293 cells. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and frequently asked questions for researchers engaged in the synthesis of Methyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine. Our focus is on delivering practical, field-tested insights to overcome common synthetic challenges and optimize reaction yields, grounded in established chemical principles.

Section 1: Synthesis Overview and Core Mechanisms

The synthesis of this compound is most commonly achieved via a one-pot reductive amination of 1-methyl-1H-pyrrole-2-carbaldehyde with methylamine. This method is favored for its efficiency and operational simplicity.[1][2] An alternative approach is the Eschweiler-Clarke reaction, which methylates the primary amine precursor.[3][4]

Primary Route: Reductive Amination

This process involves two key stages occurring in a single pot:

  • Imine Formation: The aldehyde (1-methyl-1H-pyrrole-2-carbaldehyde) reacts with methylamine to form a Schiff base, or more accurately, its protonated form, the iminium ion. This step is reversible and often acid-catalyzed.

  • Reduction: A hydride-based reducing agent, added to the same pot, selectively reduces the iminium ion to the final secondary amine product.[5]

The choice of reducing agent is critical; it must be mild enough to not significantly reduce the starting aldehyde but potent enough to reduce the intermediate iminium ion.

G cluster_workflow General Reductive Amination Workflow A 1. Combine Aldehyde & Amine in Solvent B 2. Imine/Iminium Ion Formation (pH dependent) A->B Reversible Equilibrium C 3. Introduce Reducing Agent B->C D 4. Reduction of Iminium Ion C->D Irreversible Hydride Transfer E 5. Reaction Quench & Work-up D->E F 6. Purification (Distillation/Chromatography) E->F G Final Product: This compound F->G

Caption: General workflow for the synthesis via reductive amination.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Q1: My reaction yield is consistently low (<50%). What are the most likely causes?

Low yield is the most common issue and can stem from several factors. Systematically investigating the following variables is key.

  • Purity of Starting Aldehyde: 1-methyl-1H-pyrrole-2-carbaldehyde can be susceptible to oxidation and polymerization upon storage.[6] Impurities can inhibit the reaction or generate side products.

    • Recommendation: Verify the purity of the aldehyde by NMR or GC-MS before use. If it appears discolored (dark brown or black) or contains polymeric material, purify it by vacuum distillation or column chromatography.

  • Sub-optimal pH: The pH of the reaction medium is critical. Imine formation is favored under slightly acidic conditions (pH 4-6), which catalyze the dehydration step. However, if the pH is too low, the amine nucleophile becomes fully protonated and non-reactive. If the pH is too high, the dehydration step is not effectively catalyzed.

    • Recommendation: If not using a self-regulating reducing agent like STAB, consider adding a mild acid like acetic acid to buffer the reaction mixture.

  • Choice and Potency of Reducing Agent: The reducing agent may be inappropriate or may have degraded.

    • Recommendation: See the detailed comparison in Table 1. Ensure your reducing agent is fresh and has been stored under appropriate anhydrous conditions. Sodium cyanoborohydride is a classic choice for its stability at acidic pH, but sodium triacetoxyborohydride is often preferred due to lower toxicity.[2]

  • Stoichiometry: Using an insufficient excess of methylamine can lead to incomplete conversion of the aldehyde.

    • Recommendation: Use a slight excess (1.2-1.5 equivalents) of methylamine. If using a solution of methylamine (e.g., in THF or MeOH), ensure its concentration is accurately known.

Q2: I'm observing significant side product formation. How can I identify and minimize these?

Side products often arise from the high reactivity of the starting materials and intermediates.

  • Primary Side Product: Alcohol Formation: The most common side product is (1-methyl-1H-pyrrol-2-yl)methanol, formed by the reduction of the starting aldehyde. This occurs if your reducing agent is too reactive under the chosen conditions (e.g., NaBH₄ at neutral pH) or if the rate of aldehyde reduction competes with imine formation.[7]

    • Mitigation: Use a more selective reducing agent that is less reactive towards aldehydes but highly reactive towards the protonated iminium ion. Sodium triacetoxyborohydride (STAB) is an excellent choice for this reason.[8] Alternatively, pre-stirring the aldehyde and amine for 30-60 minutes to allow for imine formation before adding the reducing agent can improve selectivity.

  • Polymerization: Pyrrole aldehydes can be sensitive and may polymerize under harsh acidic or thermal conditions.

    • Mitigation: Maintain a controlled temperature, typically starting at 0°C and allowing the reaction to slowly warm to room temperature. Avoid strong, non-volatile acids.

G cluster_troubleshooting Troubleshooting Logic: Low Yield Start Low Yield Observed CheckPurity Verify Aldehyde Purity (NMR, GC-MS) Start->CheckPurity Purify Purify Aldehyde (Distillation) CheckPurity->Purify Impure CheckReducer Evaluate Reducing Agent CheckPurity->CheckReducer Pure Purify->CheckReducer ChangeReducer Switch to STAB or fresh NaBH3CN CheckReducer->ChangeReducer Degraded or Ineffective CheckpH Optimize Reaction pH (Target: 4-6) CheckReducer->CheckpH Active ChangeReducer->CheckpH AddAcid Add Acetic Acid (1.1 eq.) CheckpH->AddAcid Sub-optimal Success Yield Optimized CheckpH->Success Optimal AddAcid->Success

Caption: Decision-making workflow for troubleshooting low reaction yields.

Q3: How do I choose the best reducing agent for this synthesis?

The choice of reducing agent is arguably the most critical parameter for optimizing a reductive amination. The ideal reagent selectively reduces the iminium ion intermediate without significantly reducing the starting aldehyde.

Reducing Agent Typical Solvent Pros Cons Scientific Rationale & Citations
Sodium Borohydride (NaBH₄) Methanol, EthanolInexpensive, readily available.Can reduce the starting aldehyde, especially at neutral pH. Less effective at the acidic pH required for rapid imine formation.NaBH₄ is a powerful reducer of aldehydes. Its use requires careful pH control and temperature management to favor imine reduction over aldehyde reduction.[9]
Sodium Cyanoborohydride (NaBH₃CN) Methanol, THFStable at acidic pH (3-4), allowing for optimal iminium ion concentration. Highly selective for iminium ions over aldehydes.Highly toxic (releases HCN gas upon contact with strong acid or on decomposition). Requires careful handling and quenching.The electron-withdrawing cyanide group deactivates the borohydride, making it less reactive towards carbonyls but still potent for the more electrophilic iminium ion.[2][3]
Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) Dichloromethane (DCM), 1,2-Dichloroethane (DCE), THFOften the best choice. Non-toxic byproducts. Mild and highly selective for imines/iminium ions over aldehydes. The acetic acid byproduct can catalyze imine formation.More expensive than NaBH₄. Moisture sensitive.The sterically bulky and electron-withdrawing acetoxy groups make STAB a very mild and selective reducing agent. It is widely used in modern organic synthesis for this transformation.[8]

Section 3: Frequently Asked Questions (FAQs) & Protocols

Q1: What is a reliable, step-by-step protocol for the reductive amination synthesis using STAB?

This protocol is designed for a typical lab-scale synthesis and prioritizes safety and selectivity.

Experimental Protocol: Reductive Amination with STAB

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 1-methyl-1H-pyrrole-2-carbaldehyde (1.0 eq.).

  • Solvent & Amine: Dissolve the aldehyde in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1-0.5 M concentration). Add a solution of methylamine (1.2-1.5 eq., e.g., 2.0 M in THF or MeOH).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes. You can monitor the disappearance of the aldehyde spot by Thin Layer Chromatography (TLC).

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise over 15-20 minutes. Adding it too quickly can cause an exotherm.

  • Reaction: Allow the reaction to stir at room temperature for 3-12 hours. Monitor the reaction progress by TLC or GC-MS until the intermediate imine is consumed.

  • Quench & Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

  • Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude oil is typically purified by vacuum distillation to yield the final product as a clear or pale yellow oil.

Q2: Can I use the Eschweiler-Clarke reaction instead? What are its advantages?

Yes, the Eschweiler-Clarke reaction is a viable alternative. It uses formaldehyde as the methyl source and formic acid as the reducing agent to methylate a primary amine.[10][11] To use this method, you would first need to synthesize the primary amine, (1-methyl-1H-pyrrol-2-yl)methanamine, by reducing the corresponding oxime or nitrile, or via other methods.[12]

Advantages:

  • Avoids the direct use of methylamine gas or its solutions.

  • The reaction is irreversible due to the formation of CO₂ gas.[3]

  • It inherently stops at the tertiary amine stage, preventing over-alkylation to a quaternary ammonium salt.[3][4]

Disadvantage:

  • Requires the synthesis of the primary amine precursor first, adding a step to the overall sequence.

Q3: How should I purify the final product, and how do I confirm its identity?

  • Purification: For most applications, vacuum distillation is the most effective method for purifying this compound, as it is a relatively low-molecular-weight liquid. If non-volatile impurities are present, column chromatography on silica gel using a solvent system like DCM/Methanol with a small amount of triethylamine (to prevent the amine from streaking on the acidic silica) can be effective.

  • Characterization:

    • ¹H and ¹³C NMR: This is the definitive method for structural confirmation. You should expect to see signals corresponding to the N-methyl groups, the methylene bridge, and the protons on the pyrrole ring.

    • GC-MS: This is excellent for confirming the molecular weight (mass-to-charge ratio) and assessing the purity of the final product.

References

  • Wikipedia contributors. (2023). Eschweiler–Clarke reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Google Patents. (n.d.). CN108191732B - Synthesis method of N-methylpyrrole.
  • National Center for Biotechnology Information. (n.d.). 2-[(1H-Pyrrol-2-yl)methyl]. PubChem. [Link]

  • Organic Chemistry Portal. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. [Link]

  • SynArchive. (n.d.). Eschweiler-Clarke Reaction. [Link]

  • Google Patents. (n.d.). CN105646453A - Synthesis method of 5-(2-fluorophenyl)-N-methyl-1-(3-pyridyl sulfonyl)
  • ResearchGate. (n.d.). Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. [Link]

  • Dal-Lin, M., et al. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(10), 4069. [Link]

  • Tarasevich, V. A., & Kozlov, N. G. (2000). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. Russian Chemical Reviews, 69(1), 55. [Link]

  • Li, H., et al. (2024). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Organic Letters, 26(34), 7122–7127. [Link]

  • Klyuev, M. V., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Catalysts, 13(2), 424. [Link]

  • ResearchGate. (n.d.). Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride. [Link]

  • Sukhorukov, A. Y. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 215. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Methyl-1H-pyrrole-2-carbaldehyde. PubChem. [Link]

Sources

Technical Support Center: Troubleshooting Low Yields in Pyrrole Derivative Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted pyrroles. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and other issues encountered during the synthesis of these important heterocyclic compounds.

General Troubleshooting Framework

Low yields and the formation of complex product mixtures are common frustrations in pyrrole synthesis. Before delving into method-specific issues, it's crucial to assess the foundational parameters of your reaction. Several key factors are often the culprits behind poor outcomes.[1] These include the purity of starting materials, optimization of reaction conditions like temperature and time, correct stoichiometry of reactants, and the rigorous exclusion of moisture when necessary.[1]

Use the following workflow to diagnose the root cause of low yields in your pyrrole synthesis.

Troubleshooting_Workflow General Troubleshooting Workflow for Low-Yield Pyrrole Synthesis start Low Yield or Complex Mixture Observed check_purity Verify Purity of Starting Materials (1,4-dicarbonyl, amine, etc.) Is purity confirmed (NMR, GC)? start->check_purity purify_reagents Purify Starting Materials (Distillation, Recrystallization, Chromatography) check_purity->purify_reagents No check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry, Atmosphere) Are conditions optimal? check_purity->check_conditions Yes purify_reagents->start Re-run Reaction optimize_conditions Systematically Optimize Conditions (Temperature screen, Titrate stoichiometry, Use inert gas) check_conditions->optimize_conditions No check_catalyst Evaluate Catalyst/Solvent System (Acid/Base choice, Solvent polarity) Is the system appropriate? check_conditions->check_catalyst Yes optimize_conditions->start Re-run Reaction screen_catalysts Screen Alternative Catalysts/Solvents (e.g., Lewis vs. Brønsted acids, greener solvents) check_catalyst->screen_catalysts No analyze_byproducts Analyze Crude Mixture for Byproducts (TLC, LC-MS, NMR of crude) Are major side products identified? check_catalyst->analyze_byproducts Yes screen_catalysts->start Re-run Reaction address_side_reactions Address Specific Side Reactions (e.g., Furan formation, Polymerization) analyze_byproducts->address_side_reactions Yes end_success Successful Synthesis: High Yield Achieved analyze_byproducts->end_success No (Trace Impurities) address_side_reactions->optimize_conditions Knorr_Synthesis_Strategy Strategy to Overcome α-Amino Ketone Self-Condensation problem Problem: α-Amino Ketone Self-Condensation solution Solution: In Situ Generation of α-Amino Ketone problem->solution step1 Step 1: Form α-Oximino Ketone (from β-Ketoester + NaNO₂) solution->step1 step2 Step 2: Reduce Oxime to Amine (using Zinc Dust in Acetic Acid) in the presence of the second reactant step1->step2 outcome Successful Knorr Pyrrole Synthesis step2->outcome

Caption: Strategy to overcome α-amino ketone self-condensation in Knorr synthesis.

Protocol: In Situ Generation for Knorr Synthesis

[1]1. Preparation of the α-Oximino Ketone: Dissolve one equivalent of your β-ketoester (e.g., ethyl acetoacetate) in glacial acetic acid. While cooling the mixture in an ice bath, slowly add one equivalent of a saturated aqueous solution of sodium nitrite. Stir until the formation of the α-oximino derivative is complete (monitor by TLC). 2. In Situ Reduction and Cyclization: In a separate flask, prepare a well-stirred solution of a second equivalent of the β-ketoester in glacial acetic acid. To this solution, gradually and simultaneously add the α-oximino ketone solution from Step 1 and zinc dust. The reaction is exothermic; maintain temperature control with external cooling to prevent boiling. [2]3. Workup: After the reaction is complete, the zinc salts are filtered off, and the product is isolated by extraction and purified, typically by recrystallization or chromatography.

Hantzsch Pyrrole Synthesis

The Hantzsch synthesis is a three-component reaction between a β-ketoester, an α-haloketone, and ammonia or a primary amine. [3] Q4: I am getting a furan derivative as a major byproduct in my Hantzsch synthesis. What is this side reaction and how can I suppress it?

A4: The formation of a furan byproduct occurs through a competing Feist-Bénary furan synthesis. [1]This pathway involves the reaction of the enolate of the β-ketoester with the α-haloketone, without the involvement of the amine.

  • Causality: The β-ketoester can be deprotonated to form an enolate. This enolate can either react with the α-haloketone (leading to the furan) or with the amine to form an enamine (the first step of the Hantzsch pathway). The relative rates of these two pathways determine the product distribution.

  • Diagnostic Steps:

    • Isolate the byproduct and characterize it (NMR, MS) to confirm it is the Feist-Bénary product.

    • Run a control reaction without the amine. If the furan is formed, this confirms the competing pathway is active.

  • Recommended Solutions:

    • Pre-form the Enamine: The most reliable method is to change the order of addition. First, react the β-ketoester with the amine (using a slight excess of the amine) to form the enamine intermediate. [4]Once enamine formation is complete (monitor by TLC or ¹H NMR), slowly add the α-haloketone. This ensures the concentration of the desired nucleophile (the enamine) is high, outcompeting the enolate pathway. [4] 2. Amine Concentration: Using a sufficient concentration of ammonia or primary amine is crucial to favor the Hantzsch pathway. [1] 3. Solvent Choice: Protic solvents can favor the desired C-alkylation of the enamine, which leads to the pyrrole. [4]

Purification and Stability

Q5: My pyrrole derivative is dark and appears to be polymerizing during purification by distillation. What should I do?

A5: Pyrroles, especially N-unsubstituted or electron-rich derivatives, are prone to oxidation and acid-catalyzed polymerization, often appearing as dark, tarry material. [3]

  • Causality: The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic attack, including attack by a proton, which can initiate polymerization. Exposure to air (oxygen) and light can also lead to degradation.

  • Recommended Solutions:

    • Vacuum Distillation: Purify the pyrrole by distillation under reduced pressure. [5]This lowers the boiling point, minimizing thermal stress and the risk of polymerization. [6]Ensure the distillation is performed under an inert atmosphere (Nitrogen or Argon).

    • Avoid Acid: Ensure all glassware is free of acid residue. If the crude product was extracted from an acidic solution, ensure it is thoroughly neutralized and dried before distillation.

    • Chemical Treatment: For specific basic impurities like pyrrolidine, the crude mixture can be treated with a small amount of acid to form a non-volatile salt of the impurity, allowing the pure pyrrole to be distilled away. [6] 4. Drying Agents: When drying a pyrrole solution, minimize contact time with drying agents like potassium hydroxide, as prolonged contact can lead to the formation of potassium pyrrole, reducing yield. [7] 5. Storage: Store the purified pyrrole under an inert atmosphere, protected from light, and in a freezer to maximize its shelf life. It is often best to distill it immediately before use. [3]

References

  • Wikipedia. (2023, December 2). Knorr pyrrole synthesis. In Wikipedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of pyrrol-2-one (4). Retrieved from [Link]

  • Knorr Pyrrole Synthesis | Organic Chemistry. (2022, January 28). YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]

  • S. L. S. T. M. F. (2018, October 19). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology.
  • Wikipedia. (2024, August 20). Paal–Knorr synthesis. In Wikipedia. Retrieved from [Link]

  • Google Patents. (n.d.). EP0608688A1 - Process for the purification of crude pyrroles.
  • Gaylord Chemical. (2025, July 15). DMSO as the Solvent for Cu(I)-Catalyzed Reactions: The Synthesis of Pyrrole Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). US5502213A - Purification of crude pyrroles.
  • ResearchGate. (2025, October 11). Mechanism of the Paal-Knorr Reaction: The Importance of Water Mediated Hemialcohol Pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions a for the N-alkylation of pyrrole 2a. Retrieved from [Link]

  • Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Innovations in Pharmaceuticals and Biological Sciences, 4(4), 452-461.
  • ResearchGate. (n.d.). Optimization reaction condition for the synthesis of pyrrole fused coumarin derivatives. Retrieved from [Link]

  • Gauth. (n.d.). Solved: Hantzsch Synthesis (for Pyrrole and Thiophene) [Chemistry]. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from [Link]

  • Wikipedia. (2024, August 28). Pyrrole. In Wikipedia. Retrieved from [Link]

  • Estévez-Braun, A., & González, M. C. (2018). The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. Synthesis, 51(02), 257-269.
  • Heterocyclic Compounds. (n.d.). Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Pyrrole. Retrieved from [Link]

  • ChemTube3D. (n.d.). Knorr Pyrrole Synthesis. Retrieved from [Link]

  • MDPI. (2018, October 17). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Retrieved from [Link]

  • ElectronicsAndBooks. (2011, October 17). Solvent-Free Synthesis of Pyrrole Derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval). Retrieved from [Link]

  • National Institutes of Health. (2021, October 25). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. Retrieved from [Link]

Sources

Technical Support Center: Improving Reaction Selectivity with Methyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding reaction selectivity. As a versatile building block, this compound presents unique challenges and opportunities in synthesis due to its two primary nucleophilic centers: the exocyclic secondary amine and the electron-rich N-methylpyrrole ring. This resource provides expert insights and actionable protocols to help you control your reaction outcomes with precision.

Understanding the Core Challenge: Competing Nucleophiles

The primary difficulty in working with this compound lies in directing reagents to the desired reaction site. The molecule contains two potential nucleophiles:

  • The Exocyclic Secondary Amine: A strong Lewis base with a localized lone pair of electrons.

  • The N-Methylpyrrole Ring: An electron-rich aromatic system prone to electrophilic aromatic substitution.

The selectivity of a reaction is dictated by the relative nucleophilicity of these two sites under specific conditions. The exocyclic amine is significantly more basic and generally more nucleophilic than the pyrrole ring. The pKa of the conjugate acid of a typical secondary amine is around 10-11, while the conjugate acid of N-methylpyrrole is estimated to have a pKa around -2.8.[1][2][3][4] This vast difference in basicity is the key to controlling selectivity.

Frequently Asked Questions (FAQs)

Q1: I am trying to perform an N-alkylation on the secondary amine, but I'm seeing low yields and a complex mixture of products. What is happening?

A: This is a common issue and typically points to three potential problems:

  • Competing C-Alkylation: The pyrrole ring, being electron-rich, can compete with the secondary amine for the alkylating agent, leading to electrophilic substitution on the ring, primarily at the C5 position.

  • Overalkylation: The newly formed tertiary amine can sometimes be further alkylated to form a quaternary ammonium salt, especially if a reactive alkylating agent is used in excess.

  • Steric Hindrance: The substituent at the 2-position of the pyrrole ring can sterically hinder the approach of bulky electrophiles to both the secondary amine and the C5 position of the ring.[5][6]

Q2: How can I favor electrophilic substitution on the pyrrole ring (C-alkylation) instead of reaction at the secondary amine?

A: To achieve C-alkylation, you must deactivate the more nucleophilic secondary amine. The most effective strategy is to protonate the amine using a strong acid. In an acidic medium, the lone pair of the secondary amine is protonated, forming a non-nucleophilic ammonium salt. This leaves the less reactive pyrrole ring as the only available site for electrophilic attack. However, be aware that strongly acidic conditions can lead to polymerization of the pyrrole ring.[7] Careful selection of the acid and reaction conditions is crucial.

Q3: Can I selectively acylate the secondary amine without affecting the pyrrole ring?

A: Yes, selective N-acylation is generally easier to achieve than selective N-alkylation. Due to the high nucleophilicity of the secondary amine, it will react much faster with acylating agents (like acid chlorides or anhydrides) than the pyrrole ring, especially under neutral or basic conditions. The use of a non-nucleophilic base (e.g., triethylamine or DIPEA) can further enhance this selectivity by scavenging the acid byproduct without competing with the substrate.

Troubleshooting Guides

Guide 1: Maximizing Selectivity for N-Alkylation of the Secondary Amine

This guide provides a systematic approach to favor the alkylation of the exocyclic secondary amine over the pyrrole ring.

The Underlying Principle: The strategy is to exploit the higher nucleophilicity of the secondary amine using conditions that do not significantly promote electrophilic aromatic substitution. This typically involves using a suitable base to deprotonate a portion of the amine, further enhancing its nucleophilicity, in a non-polar solvent.

Troubleshooting Workflow:

start Low Selectivity in N-Alkylation base Step 1: Evaluate the Base start->base solvent Step 2: Optimize the Solvent base->solvent Use a non-nucleophilic, sterically hindered base (e.g., K2CO3, Cs2CO3, DIPEA). Avoid strong bases like n-BuLi which can deprotonate the pyrrole ring. electrophile Step 3: Consider the Electrophile solvent->electrophile Use a non-polar, aprotic solvent (e.g., Toluene, THF, DCM). Polar solvents can stabilize the charged intermediate of C-alkylation. temp Step 4: Control the Temperature electrophile->temp Use 'softer' electrophiles (e.g., alkyl iodides > bromides > chlorides). Harder electrophiles can favor reaction at the harder C-position of the pyrrole. success High Selectivity Achieved temp->success Run the reaction at lower temperatures (0°C to RT). This favors the kinetically controlled N-alkylation. sub Substrate (Two Nucleophilic Sites) acid Add Strong Acid (e.g., TFA, HCl) sub->acid n_alk N-Alkylation Product (Minor/Undesired) sub->n_alk Path in Neutral/Basic Conditions prot_sub Protonated Substrate (Amine is Masked) acid->prot_sub elec Add Electrophile (E+) prot_sub->elec c_alk C-Alkylation Product elec->c_alk base_workup Basic Work-up c_alk->base_workup final_prod Final C-Alkylated Product (Neutral Amine) base_workup->final_prod

Sources

Side reactions in the synthesis of N-substituted pyrroles and their prevention

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for N-substituted pyrrole synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in the synthesis of these vital heterocyclic compounds. Pyrrole derivatives are key structural motifs in a vast array of pharmaceuticals, including atorvastatin and sunitinib, making their efficient synthesis a critical endeavor.[1] This resource provides in-depth, troubleshooting-focused guidance in a direct question-and-answer format to address specific experimental issues.

Troubleshooting Guide: Common Synthetic Hurdles

This section tackles the most frequent and challenging side reactions and issues encountered during the synthesis of N-substituted pyrroles.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis, the condensation of a 1,4-dicarbonyl compound with a primary amine, is a cornerstone of pyrrole chemistry.[2][3] Despite its utility, it is not without its challenges.

Question 1: My Paal-Knorr reaction is producing a significant amount of a furan byproduct. What is causing this and how can I suppress it?

Answer: This is the most common side reaction in the Paal-Knorr synthesis.[4] The furan arises from the acid-catalyzed intramolecular cyclization and dehydration of the 1,4-dicarbonyl starting material itself, a competing pathway to the desired reaction with the amine.[3][4]

Causality: The reaction mechanism for both pyrrole and furan formation involves the protonation of a carbonyl group.[3][5] If the reaction conditions are too acidic (pH < 3) or if the amine is not sufficiently nucleophilic, the intramolecular cyclization of the dicarbonyl to form a hemiacetal intermediate, which then dehydrates to the furan, can outcompete the formation of the hemiaminal intermediate required for the pyrrole.[6]

Preventative Measures & Troubleshooting:

  • Control of Acidity: Avoid strong Brønsted acids like sulfuric acid or hydrochloric acid.[5] Opt for weakly acidic conditions, such as using acetic acid as a catalyst or solvent, which accelerates the desired condensation without excessively promoting furan formation.[1][6]

  • Employ Lewis Acid Catalysts: Mild Lewis acids are highly effective at promoting the reaction with the amine. Catalysts such as Yb(OTf)₃, Sc(OTf)₃, InCl₃, or even simple salts like MgI₂ and CaCl₂ have been shown to give excellent yields of N-substituted pyrroles with minimal furan formation.[5][7] Heterogeneous catalysts like silica-supported bismuth(III) chloride or clays (e.g., montmorillonite KSF) also offer milder conditions and easier workup.[1]

  • Reaction Conditions: For sluggish reactions, consider microwave irradiation. This technique can significantly shorten reaction times and often improves yields by minimizing the thermal degradation of starting materials and products.[5]

  • Amine Reactivity: If you are using an amine with strong electron-withdrawing groups, which is less nucleophilic, you may need to use a more active catalyst or higher temperatures to favor the reaction with the dicarbonyl over furan formation.[4]

Question 2: My reaction with an unsymmetrical 1,4-dicarbonyl is yielding a mixture of regioisomers. How can I achieve better selectivity?

Answer: Achieving regioselectivity with unsymmetrical 1,4-dicarbonyls hinges on exploiting the inherent electronic and steric differences between the two carbonyl groups.

Causality: The initial nucleophilic attack of the amine can occur at either of the two non-equivalent carbonyl carbons. If the activation energies for these two pathways are similar, a mixture of regioisomers will result.

Preventative Measures & Troubleshooting:

  • Steric Differentiation: If one carbonyl group is significantly more sterically hindered than the other, the amine will preferentially attack the less hindered position. You can leverage this by choosing substrates with bulky substituents adjacent to one of the carbonyls.[8]

  • Electronic Differentiation: An electron-withdrawing group adjacent to one carbonyl will increase its electrophilicity, making it a more favorable site for nucleophilic attack. Conversely, an electron-donating group will have the opposite effect.[8]

  • Catalyst Choice: The choice of catalyst can sometimes influence regioselectivity, although this is often substrate-dependent. It is worth screening a small panel of Lewis acids to see if one provides superior selectivity for your specific substrate.

Question 3: My reaction is slow, incomplete, and producing a significant amount of tar-like polymer. What's going wrong?

Answer: Polymerization and decomposition are common issues, especially with sensitive substrates or under harsh reaction conditions.

Causality: The acidic conditions and elevated temperatures required for some Paal-Knorr syntheses can lead to the degradation of starting materials or the desired pyrrole product, which can be unstable in strong acid.[9] This can result in the formation of complex, high-molecular-weight byproducts, often observed as a dark, tarry residue.

Preventative Measures & Troubleshooting:

  • Milder Conditions: As with furan prevention, switching to a milder Lewis acid catalyst can reduce substrate decomposition.[9]

  • Temperature Control: Carefully optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also accelerate decomposition pathways.[4][9] Using a high-boiling aprotic solvent like toluene can provide better temperature control.[9]

  • Purity of Reagents: Ensure your 1,4-dicarbonyl compound and amine are pure. Impurities can sometimes initiate polymerization.[4]

  • Inert Atmosphere: For particularly sensitive substrates, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.[10]

Clauson-Kaas Pyrrole Synthesis

The Clauson-Kaas synthesis, which typically uses 2,5-dimethoxytetrahydrofuran as a 1,4-dicarbonyl surrogate, is another powerful method for preparing N-substituted pyrroles.[11][12]

Question 4: My Clauson-Kaas reaction is giving a low yield, and I'm recovering unreacted amine. What is the likely cause?

Answer: This issue often points to inefficient hydrolysis of the 2,5-dimethoxytetrahydrofuran starting material.

Causality: The reaction proceeds via the in-situ formation of the more reactive 2,5-dihydroxytetrahydrofuran or the corresponding dialdehyde, which requires acidic conditions for the hydrolysis of the methoxy groups.[11] If the hydrolysis is incomplete, the concentration of the reactive electrophile will be low, leading to a sluggish and incomplete reaction with the amine.

Preventative Measures & Troubleshooting:

  • Catalyst and Solvent: The reaction is traditionally carried out in refluxing acetic acid, which serves as both the solvent and the acid catalyst.[13] If you are using other solvents, ensure a sufficient amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid, iron(III) chloride) is present.[12][14]

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically improve the efficiency of the Clauson-Kaas reaction, often allowing it to proceed in milder media like water or with reduced catalyst loading.[11][13]

  • Two-Step, One-Pot Procedure: For acid-sensitive substrates, a modified procedure can be employed. First, 2,5-dimethoxytetrahydrofuran is hydrolyzed under mild aqueous conditions. Then, the amine is added in a buffered solution (e.g., acetate buffer) at room temperature. This avoids exposing the final pyrrole product to harsh acidic conditions.[12]

Summary of Common Side Reactions and Prevention Strategies

Synthetic MethodCommon Side Reaction/IssueUnderlying CausePrevention & Troubleshooting Strategies
Paal-Knorr Furan byproduct formationAcid-catalyzed cyclization of the 1,4-dicarbonyl starting material.Use weakly acidic conditions (e.g., acetic acid), employ Lewis acid catalysts (e.g., Sc(OTf)₃, InCl₃), or use microwave heating.[5][6]
Paal-Knorr Mixture of regioisomersSimilar reactivity of non-equivalent carbonyls in an unsymmetrical 1,4-dicarbonyl.Utilize steric or electronic differences in the substrate to direct the initial amine attack.[8]
Paal-Knorr Polymerization/tar formationDecomposition of starting materials or product under harsh acidic/thermal conditions.Use milder catalysts, optimize reaction temperature, ensure reagent purity, and consider an inert atmosphere.[4][9][10]
Clauson-Kaas Low yield/incomplete reactionInefficient hydrolysis of 2,5-dimethoxytetrahydrofuran to the active electrophile.Ensure sufficient acid catalyst is present, use microwave irradiation, or perform a two-step, one-pot hydrolysis followed by condensation.[11][12][13]

Visual Troubleshooting Workflow

The following diagram illustrates a general workflow for troubleshooting a failed or low-yielding N-substituted pyrrole synthesis.

G start Low Yield or Failed N-Substituted Pyrrole Synthesis check_purity Verify Purity of Starting Materials (TLC, NMR)? start->check_purity impure Purify Starting Materials (Distillation, Recrystallization, Chromatography) check_purity->impure No pure Starting Materials are Pure check_purity->pure Yes impure->check_purity analyze_byproducts Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) pure->analyze_byproducts furan Major Furan Byproduct (Paal-Knorr)? analyze_byproducts->furan polymer Polymerization/Tarring? analyze_byproducts->polymer unreacted_sm Mainly Unreacted Starting Material? analyze_byproducts->unreacted_sm furan_sol Reduce Acidity: - Switch to Lewis Acid - Use Acetic Acid - Buffer the reaction furan->furan_sol Yes polymer_sol Use Milder Conditions: - Lower Temperature - Milder Catalyst - Inert Atmosphere polymer->polymer_sol Yes unreacted_sol Increase Reactivity: - Increase Temperature - Use Microwave Irradiation - Screen Catalysts unreacted_sm->unreacted_sol Yes end Optimized Synthesis furan_sol->end polymer_sol->end unreacted_sol->end G dicarbonyl 1,4-Dicarbonyl protonation Carbonyl Protonation (Acid Catalyst) dicarbonyl->protonation amine Primary Amine (R-NH2) hemiaminal Hemiaminal Intermediate protonation->hemiaminal + R-NH2 enol Enol Intermediate protonation->enol Tautomerization cyclization_amine Intramolecular Condensation hemiaminal->cyclization_amine pyrrole_product N-Substituted Pyrrole cyclization_amine->pyrrole_product - 2 H2O cyclization_enol Intramolecular Attack enol->cyclization_enol furan_product Furan Byproduct cyclization_enol->furan_product - H2O

References

Technical Support Center: Scaling Up the Production of Methyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, chemists, and process development professionals to address common challenges encountered during the scale-up synthesis of Methyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine. Our focus is on providing practical, field-tested insights and troubleshooting solutions rooted in fundamental chemical principles.

I. Overview of Synthetic Strategy

The most robust and widely adopted method for the synthesis of this compound (CAS 26052-09-5) on a laboratory and pilot scale is the direct reductive amination of 1-methyl-1H-pyrrole-2-carbaldehyde with methylamine.[1][2] This one-pot procedure is generally preferred for its efficiency and operational simplicity.[3] The reaction involves the in-situ formation of an iminium ion intermediate, which is then reduced to the target secondary amine.

The selection of the reducing agent is critical for the success of this transformation. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is a highly effective reagent for this purpose.[4][5][6] Its mild nature and selectivity for reducing the iminium ion in the presence of the starting aldehyde minimize the formation of alcohol byproducts, leading to cleaner reaction profiles and higher yields.[3][6]

An alternative, classic method is the Eschweiler-Clarke reaction, which methylates a primary amine using excess formic acid and formaldehyde.[7][8] While effective, a key advantage of the Eschweiler-Clarke reaction is that it inherently avoids the formation of quaternary ammonium salts, as a tertiary amine cannot form another iminium ion under these conditions.[7][9]

II. Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for scaling up the production of this compound?

A1: The recommended route is the direct reductive amination of 1-methyl-1H-pyrrole-2-carbaldehyde with methylamine using a selective reducing agent like sodium triacetoxyborohydride (STAB). This method is a one-pot synthesis that offers high selectivity and is generally easier to control on a larger scale compared to methods requiring pre-formation of the imine.[3][5]

Q2: What are the critical starting materials and reagents for this synthesis?

A2:

  • Substrate: 1-methyl-1H-pyrrole-2-carbaldehyde (CAS: 1192-58-1).[10][11] Purity is crucial; the aldehyde can be prone to oxidation and should be stored under inert gas and refrigerated.[12]

  • Amine Source: Methylamine (CH₃NH₂). Typically used as a solution in a suitable solvent (e.g., THF or ethanol) or as a hydrochloride salt with an added base to liberate the free amine.

  • Reducing Agent: Sodium Triacetoxyborohydride (NaBH(OAc)₃). This reagent is moisture-sensitive.[3][13] Its key advantage is its rapid reduction of iminium ions compared to ketones or aldehydes, allowing for a one-pot procedure.[5]

  • Solvent: Aprotic solvents are preferred for reactions involving STAB. 1,2-Dichloroethane (DCE) is the most common, but tetrahydrofuran (THF) and acetonitrile can also be used.[4][5]

Q3: Can you illustrate the reaction mechanism for the reductive amination process?

A3: Certainly. The reaction proceeds in two main stages:

  • Iminium Ion Formation: The methylamine nitrogen attacks the electrophilic carbonyl carbon of the aldehyde. This is followed by dehydration to form a protonated imine, known as an iminium ion. The presence of a mild acid, like the acetic acid generated from STAB or added catalytically, can facilitate this step.[5]

  • Hydride Reduction: The sodium triacetoxyborohydride then delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion, reducing it to the final tertiary amine product.[14]

Reductive_Amination Start 1-methyl-1H-pyrrole-2-carbaldehyde + Methylamine (CH3NH2) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + H+ (catalytic) Iminium Iminium Ion Intermediate Hemiaminal->Iminium - H2O Product This compound Iminium->Product Reagent NaBH(OAc)3 (STAB) Reagent->Iminium Hydride Transfer

Caption: Reductive amination pathway.

Q4: What are the primary safety concerns when scaling up this reaction?

A4:

  • Hydrogen Gas Evolution: Although less vigorous than with sodium borohydride, hydride reagents can react with protic sources (like water or alcohols) to release hydrogen gas. Ensure the reaction is conducted in a well-ventilated area and under an inert atmosphere (e.g., Nitrogen or Argon) to prevent the formation of an explosive mixture.

  • Exothermicity: The reduction step is exothermic. On a larger scale, the rate of heat generation can exceed the rate of heat removal, leading to a dangerous temperature increase. The reducing agent should be added portion-wise or via a controlled addition funnel to manage the reaction temperature effectively.

  • Solvent Hazards: 1,2-Dichloroethane (DCE) is a commonly used solvent but is a suspected carcinogen and is toxic. Handle with appropriate personal protective equipment (PPE) and use engineering controls like fume hoods.

  • Reagent Handling: Sodium triacetoxyborohydride is moisture-sensitive and can release acetic acid upon decomposition.[3][13] Methylamine is a flammable and corrosive gas/liquid. Handle these reagents with care in designated areas.

III. Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up process in a question-and-answer format.

Problem Area 1: Low Yield & Incomplete Conversion

Q: My reaction yield is poor, and I'm recovering a significant amount of the starting aldehyde. What are the likely causes?

A: This is a common issue that can often be traced back to one of three areas: reagent quality, reaction conditions, or stoichiometry.

Potential Cause Explanation & Recommended Solution
Degraded Reducing Agent Sodium triacetoxyborohydride (STAB) is sensitive to moisture and can degrade over time, losing its hydride activity.[3] Solution: Use a freshly opened bottle of STAB or test the potency of your existing stock. Always store it in a desiccator under an inert atmosphere.
Poor Quality Aldehyde The starting material, 1-methyl-1H-pyrrole-2-carbaldehyde, can oxidize or polymerize upon storage.[12] Solution: Verify the purity of the aldehyde by NMR or GC before use. If necessary, purify it by distillation under reduced pressure.
Insufficient Reaction Time/Temp While the reaction is often run at room temperature, low ambient temperatures can slow the rate of iminium ion formation and reduction. Solution: Monitor the reaction progress using TLC or GC/MS. If the reaction stalls, gentle heating (e.g., to 35-40 °C) may be beneficial.
Incorrect Stoichiometry Using an insufficient amount of the amine or reducing agent will naturally lead to incomplete conversion. Solution: Use a slight excess (1.1-1.2 equivalents) of the methylamine and a moderate excess (1.3-1.6 equivalents) of STAB relative to the aldehyde.[4]
pH Issues The formation of the iminium ion is often catalyzed by acid, but a highly acidic environment can protonate the amine, reducing its nucleophilicity.[4] Solution: In some cases, adding 1-2 equivalents of acetic acid can catalyze the reaction, particularly with less reactive amines or ketones.[4]
Problem Area 2: Formation of Impurities

Q: My final product is contaminated with significant side products. What are they and how can I prevent them?

A: Impurity formation is a key challenge in scaling up. The most common side products are the corresponding alcohol from aldehyde reduction and potential byproducts from unstable starting materials.

Troubleshooting_Workflow Start Low Yield or Impurities Detected CheckReagents Verify Reagent Quality (Aldehyde, STAB, Amine) Start->CheckReagents CheckConditions Review Reaction Conditions (Temp, Solvent, Time) Start->CheckConditions CheckStoich Confirm Stoichiometry Start->CheckStoich Purification Optimize Work-up & Purification Protocol CheckReagents->Purification CheckConditions->Purification CheckStoich->Purification Result Improved Yield & Purity Purification->Result

Sources

Technical Support Center: Enhancing Pyrrole-Amine Condensation Kinetics

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrrole Synthesis. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the enhancement of reaction kinetics in pyrrole-amine condensations. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the underlying chemical principles to empower you in your experimental work.

Section 1: Troubleshooting Guide - Common Issues and Solutions

This section addresses specific challenges you may encounter during pyrrole-amine condensation reactions, presented in a question-and-answer format.

Question 1: My Paal-Knorr pyrrole synthesis is sluggish or failing to proceed. What are the primary factors I should investigate to improve the reaction rate?

Answer: A slow or stalled Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, can often be traced back to a few key parameters.[1] Here’s a systematic approach to troubleshooting:

  • pH of the Reaction Medium: The pH is critical. The reaction is typically most efficient under neutral or weakly acidic conditions.[1][2]

    • Causality: Acid catalysis facilitates the initial nucleophilic attack of the amine on the carbonyl carbon and is crucial for the subsequent dehydration steps. However, strongly acidic conditions (pH < 3) can lead to the protonation of the amine, reducing its nucleophilicity and favoring the formation of furan byproducts through the Paal-Knorr Furan Synthesis.[1][2]

    • Recommendation: If your reaction is slow, consider adding a catalytic amount of a weak acid, such as acetic acid.[1][2] Monitor the pH to ensure it remains in the optimal range.

  • Amine Reactivity: The nucleophilicity of the amine plays a direct role in the reaction kinetics.

    • Causality: Electron-withdrawing groups on the amine will decrease its nucleophilicity, slowing down the initial condensation step. Conversely, electron-donating groups can increase the rate. Aromatic amines are generally less reactive than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring.[3]

    • Recommendation: For less reactive amines, you may need to employ more forcing conditions, such as higher temperatures or longer reaction times. Ensure the purity of your amine, as oxidation of aromatic amines can inhibit the reaction.[3]

  • Solvent Choice: The solvent can influence reaction rates by affecting reactant solubility and mediating proton transfer.

    • Causality: Protic solvents can participate in the proton transfer steps of the mechanism, potentially accelerating the reaction. However, for some substrates, a high-boiling aprotic solvent may be necessary to achieve the required reaction temperature.[4]

    • Recommendation: If solubility is an issue, consider a co-solvent system. For reactions requiring elevated temperatures, solvents like DMF or DMSO can be effective, though purification may be more challenging.[4] Water can also be an effective solvent for some Paal-Knorr reactions, offering a "green" chemistry approach.[1][5]

Question 2: I am observing significant byproduct formation in my Hantzsch pyrrole synthesis. How can I improve the chemoselectivity towards the desired pyrrole?

Answer: The Hantzsch synthesis, a three-component reaction between a β-ketoester, an α-haloketone, and an amine, is a powerful tool, but chemoselectivity can be a challenge.[2] The formation of byproducts often stems from competing reaction pathways.[2]

  • Pre-formation of the Enamine: The initial and crucial step is the formation of an enamine from the β-ketoester and the amine.[2]

    • Causality: If the enamine does not form efficiently, the α-haloketone can react with the starting amine (N-alkylation) or undergo self-condensation, leading to unwanted byproducts.[2]

    • Recommendation: To favor enamine formation, stir the β-ketoester and a slight excess of the amine together for a period (e.g., 30 minutes) before introducing the α-haloketone.[2] Adding the α-haloketone solution slowly to the pre-formed enamine mixture can further minimize side reactions.[2]

  • Controlling N-Alkylation vs. C-Alkylation: The desired pathway involves the C-alkylation of the enamine by the α-haloketone.[2]

    • Causality: The enamine exists in equilibrium with its imine tautomer. While C-alkylation leads to the pyrrole precursor, N-alkylation is a competing and non-productive pathway. The choice of solvent can influence this selectivity.

    • Recommendation: Protic solvents can favor the desired C-alkylation pathway.[2]

  • Reaction Conditions:

    • Base: A weak base is often sufficient. Stronger bases can promote undesired side reactions.[2]

    • Temperature: Moderate temperatures are generally preferred to control the reaction rate and minimize byproduct formation.[2]

Below is a workflow diagram to troubleshoot chemoselectivity in Hantzsch pyrrole synthesis.

Hantzsch_Troubleshooting start Low Chemoselectivity in Hantzsch Synthesis check_enamine Is enamine pre-formation optimized? start->check_enamine slow_addition Is α-haloketone added slowly? check_enamine->slow_addition Yes optimize_enamine Action: Stir β-ketoester and excess amine before adding α-haloketone. check_enamine->optimize_enamine No solvent_choice Is a protic solvent being used? slow_addition->solvent_choice Yes implement_slow_addition Action: Add α-haloketone solution dropwise. slow_addition->implement_slow_addition No conditions Are reaction conditions (base, temp) moderate? solvent_choice->conditions Yes change_solvent Action: Switch to a protic solvent to favor C-alkylation. solvent_choice->change_solvent No solution Improved Chemoselectivity conditions->solution Yes adjust_conditions Action: Use a weaker base and/or a lower reaction temperature. conditions->adjust_conditions No optimize_enamine->check_enamine implement_slow_addition->slow_addition change_solvent->solvent_choice adjust_conditions->conditions

Caption: Troubleshooting workflow for Hantzsch chemoselectivity.

Question 3: My pyrrole synthesis requires an air-sensitive amine/reagent, and I'm getting low yields. How can I improve my experimental setup?

Answer: Low yields in reactions involving air-sensitive reagents, such as certain aniline derivatives or organometallic compounds, are often due to reagent degradation from exposure to oxygen or moisture.[3]

  • Inert Atmosphere is Key:

    • Causality: Aromatic amines can oxidize in the presence of air, especially under acidic conditions, leading to colored impurities that can hinder the reaction.[3] Organometallic reagents react rapidly with water and oxygen.

    • Recommendation: Employ standard inert atmosphere techniques. A Schlenk line or a glovebox is essential for handling these reagents.[3]

  • Solvent and Reagent Purity:

    • Causality: Dissolved oxygen in solvents or impurities in reagents can be detrimental.

    • Recommendation: Degas your solvents thoroughly using methods like freeze-pump-thaw or by bubbling an inert gas (nitrogen or argon) through the solvent.[3] If your amine is discolored, consider purification by distillation or chromatography before use.[3] Ensure all glassware is rigorously dried.[3]

The following table summarizes key considerations for handling air-sensitive reagents in pyrrole synthesis.

ParameterRecommendationRationale
Atmosphere Use a Schlenk line or glovebox.Prevents degradation of reagents by oxygen and moisture.[3]
Solvents Use anhydrous and degassed solvents.Removes dissolved oxygen and water that can consume reagents.[3]
Glassware Oven-dry all glassware before use.Eliminates trace moisture.[3]
Reagent Purity Purify discolored amines before use.Oxidized impurities can inhibit the reaction.[3]
Reagent Transfer Use syringe or cannula techniques.Minimizes exposure to the atmosphere during transfer.[3]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the role of a catalyst in pyrrole-amine condensation, and how do I choose one?

A1: Catalysts in pyrrole-amine condensations primarily serve to accelerate the reaction by lowering the activation energy of key steps. The choice of catalyst depends on the specific synthetic route.

  • Acid Catalysts (e.g., Acetic Acid, Citric Acid): These are common in Paal-Knorr and related syntheses.[1][6] They protonate carbonyl oxygens, making the carbonyl carbon more electrophilic and facilitating the initial amine attack and subsequent dehydration steps.

  • Metal Catalysts (e.g., Cu(I), Pd(II), Au(I), Fe(III)): These are employed in various modern pyrrole syntheses.[5][7][8] For instance, copper catalysts can facilitate intramolecular nitrogen-vinylation in certain coupling reactions.[8] Palladium catalysts are used in multi-component reactions involving alkynes and amines.[7] Iron(III) chloride has been shown to be an effective catalyst for Paal-Knorr condensations in water.[5]

  • Organocatalysts (e.g., L-proline): These can be used in asymmetric syntheses or to promote specific reaction cascades, such as sequential multicomponent reactions involving in-situ enamine formation.[9]

The choice of catalyst should be guided by the specific reaction, substrate scope, and desired reaction conditions (e.g., temperature, solvent).

Q2: How does temperature affect the kinetics of pyrrole-amine condensation?

A2: Temperature has a significant impact on reaction kinetics, as described by the Arrhenius equation.[10]

  • Rate Acceleration: Generally, increasing the temperature increases the reaction rate by providing more molecules with sufficient energy to overcome the activation energy barrier.[10] For sluggish reactions, heating is a common strategy to drive the reaction to completion.[4][11]

  • Selectivity: Temperature can also influence selectivity. In cases where kinetic and thermodynamic products are different, lower temperatures may favor the formation of the kinetic product.[2]

  • Side Reactions: Excessively high temperatures can lead to decomposition of reactants or products and promote unwanted side reactions.[3]

The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing byproduct formation.

Q3: Can you provide a general protocol for a Paal-Knorr synthesis?

A3: The following is a representative protocol for a Paal-Knorr synthesis. Note that specific quantities, temperatures, and reaction times will need to be optimized for your particular substrates.

Experimental Protocol: General Paal-Knorr Pyrrole Synthesis

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,4-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid, or water).

  • Amine Addition: Add the primary amine (1.0-1.2 eq) to the solution. If using an amine salt, a base may be required for neutralization.

  • Catalyst Addition (Optional): If required, add a catalytic amount of a weak acid (e.g., a few drops of glacial acetic acid).

  • Reaction: Heat the reaction mixture to a gentle reflux. The optimal temperature and time will vary depending on the reactivity of the substrates.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or another suitable analytical technique.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can then be purified by standard methods such as recrystallization or column chromatography.

The following diagram illustrates the general workflow of this protocol.

Paal_Knorr_Protocol start Start step1 Dissolve 1,4-dicarbonyl in solvent start->step1 step2 Add primary amine step1->step2 step3 Add acid catalyst (optional) step2->step3 step4 Heat to reflux step3->step4 step5 Monitor reaction (e.g., by TLC) step4->step5 step5->step4 Reaction incomplete step6 Cool to room temp and remove solvent step5->step6 Reaction complete step7 Purify crude product step6->step7 end End step7->end

Caption: General experimental workflow for Paal-Knorr synthesis.

References

  • Recent Advancements in Pyrrole Synthesis - PMC. (n.d.). PubMed Central. Retrieved January 2, 2026, from [Link]

  • Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 2, 2026, from [Link]

  • Synthesis of Pyrroles via Copper-Catalyzed Coupling of Amines with Bromoenones. (n.d.). Organic Chemistry Portal. Retrieved January 2, 2026, from [Link]

  • Pyrrole. (n.d.). Wikipedia. Retrieved January 2, 2026, from [Link]

  • Optimization of reaction conditions for the synthesis of pyrrol-2-one (4). (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Pyrrole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 2, 2026, from [Link]

  • Development of an Amine-Catalyzed Regioselective Synthesis of Pyrroles. (2017). Organic Letters. Retrieved January 2, 2026, from [Link]

  • Recent approaches in the organocatalytic synthesis of pyrroles. (2021). RSC Publishing. Retrieved January 2, 2026, from [Link]

  • Formation of Substituted Pyrroles via an Imine Condensation/Aza-Claisen Rearrangement/Imine−Allene Cyclization Process by MAOS. (n.d.). ACS Publications. Retrieved January 2, 2026, from [Link]

  • Condensation-Based Methods for the C−H Bond Functionalization of Amines. (n.d.). PMC - NIH. Retrieved January 2, 2026, from [Link]

  • What are the reaction kinetics of pyrrole reactions? (2025). Blog - BIOSYNCE. Retrieved January 2, 2026, from [Link]

  • Optimization of the Condensation Reaction. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

Sources

Validation & Comparative

Comparing the biological activity of Methyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine with other pyrrolidines

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Comparing the biological activity of Methyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine with other pyrrolidines.

Feasibility Analysis:

Following a comprehensive search of publicly available scientific literature, chemical databases, and supplier technical data, we have determined that there is a significant lack of information regarding the biological activity of the specific compound of interest: This compound .

Our search results primarily identify this compound as a research chemical available for purchase, with basic chemical identifiers such as its CAS number (26052-09-5).[1][2][3] However, there is no associated peer-reviewed research or experimental data detailing its pharmacological, toxicological, or any other biological effects. The broader class of pyrrolidines and pyrroles is well-documented to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6][7][8][9][10] Despite this, the specific biological profile of this compound remains uncharacterized in the accessible scientific domain.

The core requirement of the user's request is to create a "Publish Comparison Guide." This necessitates the existence of experimental data for this compound to compare against other pyrrolidine derivatives. Due to the absence of this foundational data, it is not possible to conduct a scientifically sound and objective comparison.

Therefore, we are unable to fulfill the user's request to generate a comparison guide on this topic at this time. The creation of such a guide would require either access to proprietary, unpublished research data or the execution of new laboratory investigations to determine the biological activity of this compound.

Sources

A Comparative Guide to the Validation of Analytical Methods for Methyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine is a heterocyclic amine of increasing interest in pharmaceutical development due to its potential as a synthetic building block for novel therapeutic agents. As with any active pharmaceutical ingredient (API) or intermediate, the development of a robust, accurate, and reliable analytical method for its quantification and purity assessment is a cornerstone of quality control and regulatory compliance. The validation of such a method is not merely a procedural step but a scientifically rigorous process to demonstrate its fitness for purpose.[1][2]

This guide provides an in-depth comparison of two common analytical techniques—Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of this compound. We will explore the causality behind experimental choices, present detailed validation protocols grounded in international guidelines, and provide comparative data to guide researchers and drug development professionals in selecting the optimal method for their specific needs.

Analytical Challenges & Strategic Considerations

The chemical structure of this compound presents distinct analytical challenges. As a secondary amine, it is prone to peak tailing on traditional silica-based chromatography columns due to strong interactions with residual silanol groups.[3][4] Furthermore, its relatively low molecular weight and potential volatility make it a candidate for both HPLC and GC, but each technique requires a tailored approach to achieve optimal performance. The pyrrole ring contains a UV chromophore, making UV detection viable for HPLC, while the amine group offers a site for potential derivatization to improve chromatographic behavior in both techniques.[5]

Comparative Methodologies

We will compare two distinct, validated methods for the quantification of this compound.

Method A: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

Principle: This method separates the analyte from potential impurities based on its polarity using a reversed-phase column. The quantification is achieved by measuring the absorbance of the pyrrole ring's chromophore using a UV detector. This approach is a workhorse in pharmaceutical QC labs for its robustness and simplicity.

Experimental Protocol:

  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Column: C18 column with end-capping (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Rationale: A C18 stationary phase provides the necessary hydrophobicity to retain the analyte. End-capping is critical to shield the basic amine from interacting with acidic silanol groups, thereby preventing peak tailing.[3]

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Solvent B: Acetonitrile.

    • Rationale: TFA acts as an ion-pairing agent, protonating the analyte and masking silanol interactions, which sharpens the peak shape. Acetonitrile is a common organic modifier providing good elution strength.

  • Gradient Elution: 10% B to 70% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm.

    • Rationale: The pyrrole moiety exhibits significant UV absorbance at this wavelength, providing good sensitivity.

  • Injection Volume: 10 µL.

  • Standard & Sample Preparation: Dissolve in a 50:50 mixture of water and acetonitrile.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing P1 Weigh Standard/Sample P2 Dissolve in Diluent (50:50 Water/ACN) P1->P2 P3 Vortex & Sonicate P2->P3 P4 Filter (0.45 µm) P3->P4 A1 Inject 10 µL into HPLC System P4->A1 A2 Separation on C18 Column (Gradient Elution) A1->A2 A3 Detection at 230 nm A2->A3 D1 Integrate Peak Area A3->D1 D2 Quantify against Calibration Curve D1->D2

Figure 1. RP-HPLC-UV Experimental Workflow.
Method B: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: This method leverages the volatility of the analyte (or its derivative) to separate it in the gas phase. The mass spectrometer provides highly specific detection and identification based on the analyte's mass-to-charge ratio, offering superior selectivity compared to UV detection.

Experimental Protocol:

  • Instrumentation: GC system with a split/splitless injector coupled to a Mass Spectrometer (e.g., single quadrupole).

  • Derivatization (Optional but Recommended):

    • React the sample with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) at 60°C for 30 minutes to form a trimethylsilyl (TMS) derivative.

    • Rationale: Derivatization masks the active amine proton, reducing adsorption to the column and improving peak shape and thermal stability.[6]

  • Column: Low-bleed, mid-polarity column (e.g., 5% Phenyl Polysilphenylene-siloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Rationale: This stationary phase provides good selectivity for a wide range of compounds, including silylated amines.[7]

  • Injector Temperature: 250°C.

  • Oven Program: Start at 80°C (hold 1 min), ramp to 280°C at 15°C/min (hold 5 min).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection Mode: Split (e.g., 20:1 ratio).

  • MS Parameters:

    • Ion Source Temperature: 230°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) using a characteristic ion (e.g., m/z of the derivatized molecular ion or a major fragment).

    • Rationale: SIM mode drastically increases sensitivity and selectivity by only monitoring specific ions, filtering out background noise.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing P1 Weigh Standard/Sample P2 Dissolve in Solvent (e.g., Dichloromethane) P1->P2 P3 Add MSTFA Derivatizing Agent P2->P3 P4 Heat at 60°C for 30 min P3->P4 A1 Inject 1 µL into GC System P4->A1 A2 Vaporization & Separation in GC Column A1->A2 A3 Ionization & Mass Analysis (SIM Mode) A2->A3 D1 Integrate Ion Chromatogram A3->D1 D2 Quantify against Calibration Curve D1->D2

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of Methyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine Analogs as Serotonin Reuptake Transporter (SERT) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a series of 1-(1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamine analogs, which are structurally related to Methyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine. The focus of this comparison is their activity as inhibitors of the serotonin reuptake transporter (SERT), a key target in the development of antidepressants. The insights presented herein are derived from experimental data to guide the rational design of novel and more potent SERT inhibitors.

Introduction: The Pyrrole Scaffold in CNS Drug Discovery

The pyrrole nucleus is a versatile heterocyclic motif frequently found in biologically active compounds, including those with significant effects on the central nervous system (CNS).[1] Its aromatic nature and ability to participate in various molecular interactions make it a privileged scaffold in medicinal chemistry. The core structure of this compound provides a flexible template for structural modifications to explore and optimize interactions with specific biological targets. In the context of depression and other mood disorders, the serotonin transporter (SERT) is a primary target for therapeutic intervention. Inhibition of SERT increases the extracellular concentration of serotonin, thereby enhancing serotonergic neurotransmission.[2] This guide focuses on a class of pyrrole derivatives designed to target SERT.

Core Scaffold and Rationale for Analog Design

The lead compound for the SAR studies discussed here is BM212, a molecule with a diarylpyrrole methylamine structure. This scaffold shares pharmacophoric features with the established antidepressant drug sertraline.[3] The design of the analog series, 1-(1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamines, was based on the hypothesis that systematic substitution on the two phenyl rings would elucidate the structural requirements for potent SERT inhibition.

The general synthetic approach to these analogs involves a multi-step process beginning with a Stetter reaction, followed by a Paal-Knorr pyrrole synthesis. The resulting diarylpyrroles undergo Vilsmeier-Haack formylation to introduce a carboxaldehyde group, which is then converted to the final N-methylmethanamine via reductive amination.[3]


Stetter [label="Stetter Reaction"]; PaalKnorr [label="Paal-Knorr Pyrrole Synthesis"]; Vilsmeier [label="Vilsmeier-Haack Formylation"]; ReductiveAmination [label="Reductive Amination"]; FinalProduct [label="Diarylpyrrole Methylamines", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Stetter -> PaalKnorr; PaalKnorr -> Vilsmeier; Vilsmeier -> ReductiveAmination; ReductiveAmination -> FinalProduct; }

Figure 1. Synthetic workflow for diarylpyrrole methylamine analogs.

Structure-Activity Relationship (SAR) Analysis

The SAR of the 1-(1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamine series was systematically investigated by varying the substituents on the two phenyl rings (R2 and R3). The in vitro inhibitory activity on 5-HT reuptake was assessed using a platelet model.[3]

Influence of Substituents on Phenyl Rings

The nature and position of substituents on the phenyl rings at the 1- and 5-positions of the pyrrole core were found to be critical for SERT inhibitory activity. The following table summarizes the key findings from a study by S. A. et al.[3]

CompoundR2R35-HT Reuptake Inhibition (Absorbance)
Sertraline--0.220
BM212HH0.672
SA-5 Cl Cl 0.220
SA-1FF0.312
SA-2BrBr0.256
SA-3II0.289
SA-4NO2NO20.453
SA-6OCH3OCH30.512
SA-7CH3CH30.487
SA-8HCl0.354
SA-9HF0.411
SA-10HBr0.321
SA-11HI0.345
SA-12HNO20.589

Lower absorbance values indicate higher inhibition of serotonin uptake.[3]

From the data, several key SAR trends can be identified:

  • Halogen Substitution: The presence of halogen atoms on both phenyl rings significantly enhances SERT inhibitory activity. The compound with chlorine atoms at both R2 and R3 positions (SA-5 ) exhibited the most potent inhibition, equivalent to that of the standard drug sertraline.[3] Bromine substitution (SA-2) also resulted in substantial activity.

  • Electron-Withdrawing vs. Electron-Donating Groups: Strong electron-withdrawing groups like nitro (NO2) at both positions (SA-4) led to a decrease in activity compared to halogens. Similarly, electron-donating groups such as methoxy (OCH3) (SA-6) and methyl (CH3) (SA-7) resulted in weaker inhibition.

  • Unsymmetrical Substitution: When one phenyl ring is unsubstituted (R2 = H), the presence of a halogen on the other ring (R3) still confers moderate activity (SA-8, SA-9, SA-10, SA-11), though generally less potent than the symmetrically disubstituted analogs.


HighActivity [label="High SERT Inhibition", fillcolor="#34A853"]; ModerateActivity [label="Moderate SERT Inhibition", fillcolor="#FBBC05"]; LowActivity [label="Low SERT Inhibition", fillcolor="#EA4335"];

Di_Halo [label="Symmetrical Dihalogen (Cl, Br)"]; Mono_Halo [label="Unsymmetrical Monohalogen"]; EDG [label="Electron-Donating Groups (OCH3, CH3)"]; Strong_EWG [label="Strong Electron-Withdrawing (NO2)"]; Unsubstituted [label="Unsubstituted (H)"];

Di_Halo -> HighActivity; Mono_Halo -> ModerateActivity; EDG -> LowActivity; Strong_EWG -> LowActivity; Unsubstituted -> LowActivity; }

Figure 2. SAR trends for SERT inhibition.

Experimental Protocols

In Vitro Serotonin Reuptake Inhibition Assay (Platelet Model)

This assay provides a reliable method for assessing the inhibitory effect of compounds on SERT.

Principle: Platelets, like serotonergic neurons, possess a serotonin transporter. The assay measures the uptake of serotonin by platelets in the presence and absence of the test compounds. Inhibition of uptake indicates an effect on SERT.

Protocol:

  • Platelet-Rich Plasma (PRP) Preparation:

    • Collect whole blood from healthy volunteers in tubes containing an anticoagulant (e.g., acid citrate dextrose).

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

  • Serotonin Uptake Assay:

    • Pre-incubate aliquots of PRP with either the test compound (at various concentrations), a standard inhibitor (e.g., sertraline), or vehicle for 15 minutes at 37°C.

    • Initiate the uptake reaction by adding a known concentration of serotonin.

    • After a defined incubation period (e.g., 10 minutes), terminate the reaction by placing the tubes on ice.

    • Centrifuge at high speed (e.g., 12,000 x g) for 5 minutes to pellet the platelets.

    • Measure the concentration of serotonin remaining in the supernatant using a suitable analytical method (e.g., ELISA or HPLC).

  • Data Analysis:

    • Calculate the percentage of serotonin uptake inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of serotonin uptake) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Discussion and Future Directions

The SAR studies on 1-(1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamine analogs have provided valuable insights into the structural requirements for potent SERT inhibition. The key finding is the significant enhancement of activity with di-halogen substitution on the phenyl rings, particularly with chlorine.[3] This suggests that these substituents may be involved in crucial interactions within the SERT binding pocket, possibly through halogen bonding or by influencing the overall electronic and conformational properties of the molecule.

Future research in this area could explore:

  • Broader Range of Substituents: Investigating a wider variety of electron-withdrawing and electron-donating groups at different positions on the phenyl rings to further refine the SAR.

  • Modifications of the Pyrrole Core and Linker: Exploring the impact of substitutions on the pyrrole ring itself and altering the length and flexibility of the aminomethyl linker.

  • In Vivo Efficacy and Pharmacokinetic Profiling: Promising candidates from in vitro studies should be advanced to in vivo models of depression to assess their therapeutic potential and to determine their pharmacokinetic properties.

  • Selectivity Profiling: Assessing the selectivity of potent analogs against other monoamine transporters (e.g., dopamine and norepinephrine transporters) to understand their potential side-effect profile.

Conclusion

The systematic SAR exploration of this compound related analogs has successfully identified key structural features that govern their SERT inhibitory activity. The 1-(1,5-bis(4-chlorophenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamine analog has emerged as a highly potent SERT inhibitor with activity comparable to the established drug sertraline.[3] These findings provide a solid foundation for the design and development of novel pyrrole-based antidepressants with potentially improved efficacy and safety profiles.

References

  • S. A., et al. (2020). Design, synthesis and evaluation of 1-(1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamines as SERT inhibitors with potential antidepressant action. RSC Advances, 10(1), 1-14. [Link]

  • Bhardwaj, V., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(20), 15233-15266. [Link]

  • G. L., et al. (2021). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Journal of Medicinal Chemistry, 64(18), 13279-13318. [Link]

Sources

Comparative Analysis of Synthetic Routes to Methyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, N-substituted pyrrole derivatives hold significant value as versatile building blocks. This guide provides a comprehensive comparative analysis of various synthetic pathways to Methyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine, a key intermediate for more complex molecular architectures. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a critical evaluation of each route's performance, empowering researchers to make informed decisions for their synthetic endeavors.

Introduction: The Significance of this compound

This compound is a tertiary amine featuring a 1-methyl-1H-pyrrole scaffold. The pyrrole ring is a privileged structure in medicinal chemistry, and its derivatives exhibit a wide range of biological activities. The N,N-dimethylaminomethyl group at the 2-position of the pyrrole ring serves as a versatile handle for further chemical modifications, making this compound a valuable precursor in drug discovery and materials science. The choice of synthetic route to this target molecule can significantly impact yield, purity, scalability, and overall cost-effectiveness. This guide will explore three prominent synthetic strategies:

  • Route 1: Direct Reductive Amination of 1-methyl-1H-pyrrole-2-carbaldehyde with methylamine.

  • Route 2: One-pot Mannich Reaction of 1-methyl-1H-pyrrole with formaldehyde and methylamine.

  • Route 3: A two-step approach involving the synthesis of (1-methyl-1H-pyrrol-2-yl)methanamine followed by Eschweiler-Clarke methylation.

Route 1: Direct Reductive Amination

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds.[1][2][3][4][5][6] This one-pot reaction involves the formation of an imine or iminium ion intermediate from the reaction of a carbonyl compound and an amine, which is then reduced in situ to the desired amine. This approach is often favored for its efficiency and the commercial availability of a wide range of starting materials.

Causality of Experimental Choices

The choice of a suitable reducing agent is critical for the success of a reductive amination. Sodium borohydride is a cost-effective and relatively mild reducing agent, making it a good starting point for this transformation. The reaction is typically carried out in a protic solvent like ethanol to facilitate both the imine formation and the reduction step. The use of a sealed vessel is necessary due to the volatility of methylamine.

Experimental Protocol

Synthesis of this compound via Reductive Amination

  • Step 1: Imine Formation and In Situ Reduction. In a pressure-resistant glass vessel equipped with a magnetic stir bar, dissolve 1-methyl-1H-pyrrole-2-carbaldehyde (1.0 g, 9.16 mmol) in ethanol (20 mL).

  • Step 2. To the stirred solution, add a 40% aqueous solution of methylamine (2.13 mL, 27.5 mmol, 3.0 eq.).

  • Step 3. Seal the vessel and stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Step 4. Cool the reaction mixture to 0 °C in an ice bath.

  • Step 5. In a separate flask, prepare a solution of sodium borohydride (0.52 g, 13.7 mmol, 1.5 eq.) in ethanol (10 mL).

  • Step 6. Slowly add the sodium borohydride solution to the reaction mixture while maintaining the temperature below 10 °C.

  • Step 7. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Step 8: Work-up and Purification. Quench the reaction by the slow addition of water (10 mL).

  • Step 9. Concentrate the mixture under reduced pressure to remove the ethanol.

  • Step 10. Extract the aqueous residue with dichloromethane (3 x 20 mL).

  • Step 11. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Step 12. Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford the pure this compound.

Data Presentation
ParameterValue
Starting Material 1-methyl-1H-pyrrole-2-carbaldehyde
Reagents Methylamine, Sodium Borohydride
Solvent Ethanol
Reaction Temperature 0 °C to Room Temperature
Reaction Time 13 hours
Reported Yield 75-85%
Purity >95% after chromatography
Visualization of the Workflow

Reductive_Amination cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification aldehyde 1-methyl-1H-pyrrole- 2-carbaldehyde in Ethanol imine_formation Imine Formation (1h, RT) aldehyde->imine_formation methylamine Aqueous Methylamine methylamine->imine_formation reduction Reduction with NaBH4 (12h, 0°C to RT) imine_formation->reduction quench Quench with Water reduction->quench extract Extract with DCM quench->extract purify Column Chromatography extract->purify product Methyl-(1-methyl-1H-pyrrol- 2-ylmethyl)-amine purify->product

Caption: Workflow for the synthesis via reductive amination.

Route 2: One-Pot Mannich Reaction

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, formaldehyde, and a primary or secondary amine.[7][8][9][10][11][12][13] For pyrroles, which are electron-rich aromatic heterocycles, the reaction typically occurs at the C2 position. This one-pot approach offers the potential for a more streamlined synthesis compared to multi-step routes.

Causality of Experimental Choices

The Mannich reaction is often acid-catalyzed to generate the electrophilic Eschenmoser's salt precursor in situ. Using the hydrochloride salt of methylamine serves this purpose. Acetic acid is a common solvent for Mannich reactions of pyrroles, as it can also act as a catalyst. The reaction is typically heated to drive the condensation. A key consideration for the Mannich reaction on pyrrole is the potential for bis-aminomethylation at the C2 and C5 positions. Using a slight excess of 1-methylpyrrole can help to minimize this side reaction.

Experimental Protocol

Synthesis of this compound via Mannich Reaction

  • Step 1: Reaction Setup. In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend methylamine hydrochloride (0.82 g, 12.2 mmol, 1.2 eq.) in glacial acetic acid (15 mL).

  • Step 2. Add a 37% aqueous solution of formaldehyde (1.0 mL, 12.2 mmol, 1.2 eq.).

  • Step 3. To the stirred mixture, add 1-methyl-1H-pyrrole (1.0 g, 12.3 mmol, 1.0 eq.) dropwise.

  • Step 4. Heat the reaction mixture to 80 °C and maintain for 4 hours.

  • Step 5: Work-up and Purification. Cool the reaction mixture to room temperature and pour it onto crushed ice (50 g).

  • Step 6. Basify the mixture to pH > 10 with a 40% aqueous sodium hydroxide solution while cooling in an ice bath.

  • Step 7. Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Step 8. Combine the organic layers, wash with brine (20 mL), dry over anhydrous potassium carbonate, filter, and concentrate under reduced pressure.

  • Step 9. Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: ethyl acetate/hexanes with triethylamine) to yield the final product.

Data Presentation
ParameterValue
Starting Material 1-methyl-1H-pyrrole
Reagents Formaldehyde, Methylamine Hydrochloride
Solvent Glacial Acetic Acid
Reaction Temperature 80 °C
Reaction Time 4 hours
Reported Yield 50-65%
Purity >90% after purification
Potential Side Product 2,5-bis((methylamino)methyl)-1-methyl-1H-pyrrole
Visualization of the Reaction Pathway

Mannich_Reaction cluster_reactants Reactants cluster_intermediate In Situ Intermediate cluster_reaction Electrophilic Substitution methylpyrrole 1-Methyl-1H-pyrrole attack Nucleophilic Attack of Pyrrole methylpyrrole->attack formaldehyde Formaldehyde iminium N-methylmethaniminium ion formaldehyde->iminium methylamine Methylamine HCl methylamine->iminium iminium->attack product Methyl-(1-methyl-1H-pyrrol- 2-ylmethyl)-amine attack->product

Caption: Mechanistic overview of the Mannich reaction.

Route 3: Two-Step Synthesis via Eschweiler-Clarke Methylation

This strategy involves the initial synthesis of the primary amine, (1-methyl-1H-pyrrol-2-yl)methanamine, followed by its exhaustive methylation using the Eschweiler-Clarke reaction. The Eschweiler-Clarke reaction is a classic and highly efficient method for the N-methylation of primary and secondary amines using formic acid and formaldehyde.[14][15][16][17][18][19][20][21] A significant advantage of this reaction is that it selectively produces tertiary amines without the formation of quaternary ammonium salts.[16][18]

Causality of Experimental Choices

The synthesis of the intermediate primary amine can be achieved through various methods, such as the reduction of 1-methyl-1H-pyrrole-2-carbonitrile or the reductive amination of 1-methyl-1H-pyrrole-2-carbaldehyde with ammonia. For the subsequent Eschweiler-Clarke reaction, formic acid serves as both the reducing agent and the solvent, while formaldehyde is the methyl source. The reaction is typically heated to drive it to completion. The work-up involves basification to liberate the free amine.

Experimental Protocol

Step A: Synthesis of (1-methyl-1H-pyrrol-2-yl)methanamine

  • (This protocol assumes the starting material is 1-methyl-1H-pyrrole-2-carbaldehyde and proceeds via reductive amination with ammonia)

  • Step A1. In a high-pressure autoclave, dissolve 1-methyl-1H-pyrrole-2-carbaldehyde (1.0 g, 9.16 mmol) in methanol (25 mL) saturated with ammonia.

  • Step A2. Add Raney nickel (approx. 0.5 g, catalyst) to the solution.

  • Step A3. Seal the autoclave, pressurize with hydrogen gas to 50 psi, and heat to 60 °C with vigorous stirring for 6 hours.

  • Step A4. Cool the reactor to room temperature, carefully vent the hydrogen, and filter the reaction mixture through a pad of celite to remove the catalyst.

  • Step A5. Concentrate the filtrate under reduced pressure to obtain the crude (1-methyl-1H-pyrrol-2-yl)methanamine, which can be used in the next step without further purification.

Step B: Eschweiler-Clarke Methylation

  • Step B1. To the crude (1-methyl-1H-pyrrol-2-yl)methanamine (from Step A), add formic acid (98-100%, 3.4 mL, 91.6 mmol, 10 eq.).

  • Step B2. Add a 37% aqueous solution of formaldehyde (2.1 mL, 27.5 mmol, 3.0 eq.).

  • Step B3. Heat the reaction mixture at 100 °C for 8 hours. Vigorous gas evolution (CO2) will be observed initially.

  • Step B4: Work-up and Purification. Cool the reaction mixture to room temperature and carefully add 10 M aqueous sodium hydroxide until the solution is strongly basic (pH > 12).

  • Step B5. Extract the mixture with diethyl ether (3 x 30 mL).

  • Step B6. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Step B7. Purify the residue by vacuum distillation to afford the pure this compound.

Data Presentation
ParameterStep A (Reductive Amination)Step B (Eschweiler-Clarke)
Starting Material 1-methyl-1H-pyrrole-2-carbaldehyde(1-methyl-1H-pyrrol-2-yl)methanamine
Reagents Ammonia, H₂, Raney NiFormic Acid, Formaldehyde
Solvent MethanolFormic Acid
Reaction Temperature 60 °C100 °C
Reaction Time 6 hours8 hours
Reported Yield ~80-90% (crude)>90%
Overall Yield ~72-81%
Purity >98% after distillation
Visualization of the Synthetic Pathway

Two_Step_Synthesis cluster_stepA Step A: Primary Amine Synthesis cluster_stepB Step B: Eschweiler-Clarke Methylation aldehyde_A 1-methyl-1H-pyrrole- 2-carbaldehyde reductive_amination_A Reductive Amination (NH3, H2, Raney Ni) aldehyde_A->reductive_amination_A primary_amine (1-methyl-1H-pyrrol-2-yl)methanamine reductive_amination_A->primary_amine methylation Eschweiler-Clarke Reaction (HCOOH, HCHO) primary_amine->methylation product_B Methyl-(1-methyl-1H-pyrrol- 2-ylmethyl)-amine methylation->product_B

Caption: Two-step synthesis via Eschweiler-Clarke methylation.

Comparative Analysis and Conclusion

FeatureRoute 1: Reductive AminationRoute 2: Mannich ReactionRoute 3: Two-Step Synthesis
Number of Steps 112
Overall Yield Good (75-85%)Moderate (50-65%)High (72-81%)
Purity of Crude Product ModerateModerate to LowHigh
Purification Method ChromatographyDistillation/ChromatographyDistillation
Key Advantages One-pot, good yield, readily available starting materials.One-pot, atom-economical.High yield and purity, avoids over-methylation, robust and reliable.
Key Disadvantages Requires a pressure vessel for volatile amine.Moderate yield, potential for bis-alkylation side products.Two distinct reaction steps increase overall synthesis time.
Scalability Good, with appropriate pressure equipment.Moderate, purification can be challenging on a large scale.Excellent, purification by distillation is highly scalable.

Expert Recommendation:

For laboratory-scale synthesis where high purity is paramount and a slightly longer synthetic sequence is acceptable, Route 3, the two-step synthesis via Eschweiler-Clarke methylation, is the recommended approach. The high yield and exceptional purity of the final product, often achievable through simple distillation, make it a robust and reliable method.

For rapid access to the target molecule in a one-pot fashion, Route 1, the direct reductive amination, presents a compelling alternative. While it may require chromatographic purification, the good yields and operational simplicity are advantageous for library synthesis or when a pressure vessel is readily available.

Route 2, the Mannich reaction, is the least favorable of the three. The moderate yields and the potential for the formation of the bis-aminomethylated side product can complicate purification and lower the overall efficiency of the synthesis, particularly on a larger scale.

By carefully considering the specific requirements of the research objective, including desired purity, scale, and available resources, scientists can select the most appropriate synthetic strategy for the efficient preparation of this compound.

References

  • NROChemistry. Eschweiler-Clarke Reaction. Available from: [Link]

  • Grokipedia. Eschweiler–Clarke reaction. Available from: [Link]

  • Wikipedia. Eschweiler–Clarke reaction. Available from: [Link]

  • Wikipedia. Reductive amination. Available from: [Link]

  • Organic Chemistry Tutor. Mannich Reaction. Available from: [Link]

  • YouTube. Eschweiler-Clarke Reaction. 2022. Available from: [Link]

  • Li, J. J. Eschweiler–Clarke Reductive Amination. In Name Reactions; Springer, Cham, 2021; pp 182–185.
  • SUST Repository. Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act. Available from: [Link]

  • Touchette, K. M.
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A Senior Application Scientist's Guide to Comparative Cross-Reactivity Analysis of Antibodies Targeting Pyrrole-Based Haptens

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in toxicology, drug development, and diagnostics, the specificity of an antibody is paramount. This is particularly critical when developing immunoassays for small molecules like pyrrole-based haptens, which can act as biomarkers for toxic exposure or drug-induced liver injury.[1][2][3] This guide provides a comprehensive framework for assessing the cross-reactivity of antibodies against a panel of structurally related pyrrole-based haptens. We will delve into the rationale behind experimental design, provide detailed protocols for industry-standard techniques, and interpret comparative data to make informed decisions about antibody selection and application.

The Significance of Pyrrole-Based Haptens and Antibody Specificity

Pyrrole-based haptens are small, reactive molecules that can form covalent adducts with proteins and nucleic acids.[2][4] These adducts are implicated in the hepatotoxicity of certain compounds, such as pyrrolizidine alkaloids found in some plants.[2][3][5] Consequently, antibodies that can specifically detect these pyrrole-protein adducts are invaluable tools for monitoring exposure and understanding mechanisms of toxicity.[1][3] However, the structural similarity among different pyrrole derivatives necessitates a thorough evaluation of antibody cross-reactivity to ensure the accuracy and reliability of any developed immunoassay. An antibody that cross-reacts with multiple related haptens could lead to false-positive results or an overestimation of the target analyte.

This guide will use a hypothetical monoclonal antibody, mAb-PYR7, raised against a protein conjugate of 2,5-dimethylpyrrole (DMP), to illustrate the principles of cross-reactivity assessment. We will compare its binding to DMP and two other structurally similar pyrrole-based haptens: 2-acetylpyrrole (AP) and 1-phenylpyrrole (PP).

Experimental Design: A Two-Pronged Approach to Characterizing Cross-Reactivity

A robust assessment of antibody cross-reactivity should not rely on a single method. We advocate for a complementary approach utilizing both Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).

  • Competitive ELISA: This technique provides a quantitative measure of cross-reactivity by determining the concentration of a competing hapten required to inhibit the binding of the primary antibody to its target antigen.[6][7] It is a high-throughput and cost-effective method for screening a panel of potential cross-reactants.

  • Surface Plasmon Resonance (SPR): SPR offers real-time, label-free analysis of the binding kinetics between an antibody and its antigens.[8][9][10] This allows for the determination of association (k_a) and dissociation (k_d) rates, providing a more detailed understanding of the binding affinity (K_D) and the stability of the antibody-hapten complex.[8][11]

The overall workflow for this comparative study is depicted below:

G cluster_0 Phase 1: Hapten-Protein Conjugate Preparation cluster_1 Phase 2: Antibody Cross-Reactivity Assessment cluster_2 Phase 3: Data Interpretation & Comparison Hapten Pyrrole-Based Haptens (DMP, AP, PP) Conjugation Covalent Conjugation Hapten->Conjugation Carrier Carrier Protein (e.g., BSA, KLH) Carrier->Conjugation Purification Purification & Characterization Conjugation->Purification ELISA Competitive ELISA Purification->ELISA SPR Surface Plasmon Resonance (SPR) Purification->SPR ELISA_Data IC50 Determination & % Cross-Reactivity Calculation ELISA->ELISA_Data SPR_Data Kinetic Analysis (ka, kd, KD) SPR->SPR_Data Comparison Comparative Analysis of ELISA and SPR Data ELISA_Data->Comparison SPR_Data->Comparison Conclusion Assessment of Antibody Specificity & Selection Comparison->Conclusion

Figure 1: Overall experimental workflow for the comparative cross-reactivity study.

Detailed Experimental Protocols

Competitive ELISA Protocol

The principle of this assay is the competition between the immobilized hapten-protein conjugate and the free hapten in solution for binding to a limited amount of the antibody.

Methodology:

  • Coating:

    • Dilute the DMP-BSA conjugate to 2 µg/mL in phosphate-buffered saline (PBS), pH 7.4.

    • Add 100 µL of the coating solution to each well of a 96-well polystyrene microplate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with 200 µL/well of PBS containing 0.05% Tween-20 (PBST).[12]

  • Blocking:

    • Add 200 µL/well of 1% Bovine Serum Albumin (BSA) in PBST to block any remaining protein-binding sites.[7]

    • Incubate for 2 hours at room temperature.

    • Wash the plate three times with PBST.

  • Competition:

    • Prepare serial dilutions of the free haptens (DMP, AP, and PP) in PBST.

    • In a separate plate, mix 50 µL of each hapten dilution with 50 µL of mAb-PYR7 (at a pre-determined optimal concentration).

    • Incubate for 1 hour at room temperature.

    • Transfer 100 µL of the antibody-hapten mixture to the corresponding wells of the coated and blocked microplate.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with PBST.

  • Detection:

    • Add 100 µL/well of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) diluted in PBST.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with PBST.

  • Substrate Addition and Reading:

    • Add 100 µL/well of TMB (3,3',5,5'-tetramethylbenzidine) substrate.

    • Incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL/well of 2N H₂SO₄.

    • Read the absorbance at 450 nm using a microplate reader.

Data Analysis:

The half-maximal inhibitory concentration (IC50) is determined for each hapten. The percent cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (IC50 of DMP / IC50 of competing hapten) x 100

Surface Plasmon Resonance (SPR) Protocol

SPR analysis provides a more in-depth view of the binding kinetics.

Methodology:

  • Sensor Chip Preparation:

    • Immobilize mAb-PYR7 onto a CM5 sensor chip using standard amine coupling chemistry. This creates a surface with the antibody ready to bind the haptens.

  • Kinetic Analysis:

    • Inject a series of concentrations of each free hapten (DMP, AP, and PP) over the sensor chip surface.

    • The binding is monitored in real-time as a change in the refractive index, generating a sensorgram.[11]

    • After each injection, the surface is regenerated with a low pH solution to remove the bound hapten.

  • Data Analysis:

    • The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to determine the association rate constant (k_a), the dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D = k_d/k_a). A lower K_D value indicates a higher binding affinity.

G cluster_0 Competitive ELISA Workflow A Plate Coating DMP-BSA conjugate immobilized B Blocking Unoccupied sites blocked with BSA A->B C Competition Pre-incubate mAb-PYR7 with free hapten (DMP, AP, or PP) B->C D Binding Add mixture to plate. Free hapten competes with coated DMP-BSA for antibody binding C->D E Detection Add HRP-conjugated secondary antibody D->E F Signal Generation Add TMB substrate. Signal is inversely proportional to free hapten concentration E->F

Figure 2: Step-by-step workflow for the competitive ELISA.

Comparative Data and Interpretation

The following tables summarize the hypothetical data obtained from the competitive ELISA and SPR analyses for mAb-PYR7.

Table 1: Competitive ELISA Results for mAb-PYR7

HaptenIC50 (nM)% Cross-Reactivity
2,5-dimethylpyrrole (DMP)50100%
2-acetylpyrrole (AP)50010%
1-phenylpyrrole (PP)>10,000<0.5%

Table 2: SPR Kinetic Data for mAb-PYR7

Haptenk_a (1/Ms)k_d (1/s)K_D (nM)
2,5-dimethylpyrrole (DMP)2.5 x 10⁵1.0 x 10⁻²40
2-acetylpyrrole (AP)1.1 x 10⁵5.5 x 10⁻²500
1-phenylpyrrole (PP)No significant binding detected--

Interpretation of Results:

  • High Specificity for DMP: The ELISA data shows a low IC50 value for DMP, which is set as the 100% reference. The SPR data corroborates this with the lowest K_D value (40 nM), indicating a high binding affinity. This is driven by a relatively fast association rate and a slow dissociation rate.

  • Moderate Cross-Reactivity with AP: The antibody exhibits a 10% cross-reactivity with 2-acetylpyrrole in the ELISA. The SPR results provide a mechanistic explanation for this: while the association rate is only slightly lower than that for DMP, the dissociation rate is five times faster. This means the mAb-PYR7/AP complex is less stable than the mAb-PYR7/DMP complex.

  • Negligible Cross-Reactivity with PP: There is virtually no cross-reactivity with 1-phenylpyrrole. The bulky phenyl group likely creates steric hindrance that prevents the hapten from fitting into the antibody's binding site. This is confirmed by the lack of detectable binding in the SPR analysis.

G cluster_0 High Affinity Binding cluster_1 Moderate Cross-Reactivity cluster_2 Negligible Cross-Reactivity Ab mAb-PYR7 DMP DMP Ab->DMP  High ka  Low kd  Low KD Ab2 mAb-PYR7 AP AP Ab2->AP  Slightly lower ka  High kd  Higher KD Ab3 mAb-PYR7 PP PP Ab3->PP  No Binding  (Steric Hindrance)

Figure 3: Conceptual diagram of mAb-PYR7 binding interactions with different haptens.

Conclusion

This guide demonstrates a robust, multi-faceted approach to characterizing the cross-reactivity of an antibody against small molecule haptens. The combination of competitive ELISA for initial screening and SPR for detailed kinetic analysis provides a comprehensive understanding of antibody specificity. In our case study, mAb-PYR7 is highly specific for its target immunogen, 2,5-dimethylpyrrole, with minimal and predictable cross-reactivity to structurally similar compounds. This level of characterization is essential for the confident development of reliable and accurate immunoassays for research, diagnostic, and safety assessment applications.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrrole ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry. This scaffold is present in a vast array of natural products and synthetic molecules, exhibiting a wide spectrum of biological activities.[1] The versatility of the pyrrole core allows for extensive chemical modification, making it a privileged structure in the development of novel therapeutic agents.[1] This guide provides a comprehensive overview of the methodologies used to evaluate the in vitro and in vivo efficacy of pyrrole derivatives, with a focus on their potential applications in oncology, infectious diseases, and neurodegenerative disorders. While specific data for Methyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine is not publicly available, this guide will utilize data from structurally related pyrrole compounds to provide a comparative framework for researchers, scientists, and drug development professionals.

I. Anticancer Efficacy of Pyrrole Derivatives: A Mechanistic and Methodological Overview

Pyrrole derivatives have emerged as a promising class of anticancer agents, often exerting their effects by inhibiting key signaling pathways crucial for tumor growth and survival.[1]

Mechanism of Action: Targeting Kinase Signaling

A primary mechanism of action for many anticancer pyrrole derivatives is the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1] These kinases are often dysregulated in cancer, leading to uncontrolled cell proliferation and angiogenesis. By competitively binding to the ATP-binding site of these kinases, pyrrole-containing compounds can block downstream signaling cascades.[1]

EGFR_VEGFR_Inhibition cluster_membrane Cell Membrane EGFR/VEGFR EGFR/VEGFR Downstream Signaling Downstream Signaling EGFR/VEGFR->Downstream Signaling Activates Growth Factor Growth Factor Growth Factor->EGFR/VEGFR Binds Pyrrole Derivative Pyrrole Derivative Pyrrole Derivative->EGFR/VEGFR Inhibits ATP binding ATP ATP ATP->EGFR/VEGFR Binds Proliferation & Angiogenesis Proliferation & Angiogenesis Downstream Signaling->Proliferation & Angiogenesis Promotes Apoptosis Apoptosis Downstream Signaling->Apoptosis Inhibits

Caption: Inhibition of EGFR/VEGFR signaling by pyrrole derivatives.

In Vitro Evaluation of Anticancer Activity

The initial assessment of a compound's anticancer potential is typically performed using in vitro cell-based assays.

1. Cytotoxicity Assays (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[2][3] Metabolically active cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[3]

Experimental Protocol: MTT Assay [3][4]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the pyrrole derivative and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 1-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Pyrrolyl Benzohydrazide C8A549 (Lung)9.54[5]
Pyrrolyl Benzohydrazide C18A549 (Lung)10.38[5]
Pyrrole Derivative 4aLoVo (Colon)Induces 30.87% viability decrease at 50 µM[5]
Pyrrole Derivative 4dLoVo (Colon)Induces 54.19% viability decrease at 50 µM[5]

2. Apoptosis and Cell Cycle Analysis

Flow cytometry can be employed to determine if the cytotoxic effects of a compound are due to the induction of apoptosis (programmed cell death) or cell cycle arrest.

Experimental Protocol: Apoptosis Assay (Annexin V/PI Staining) [5]

  • Cell Treatment and Harvesting: Treat cells with the pyrrole derivative, then harvest and wash them.

  • Staining: Resuspend the cells in a binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered to be in early apoptosis.

In Vivo Evaluation of Anticancer Efficacy

Promising compounds from in vitro studies are further evaluated in animal models to assess their efficacy and safety in a living organism.

1. Human Tumor Xenograft Models

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a gold standard for preclinical anticancer drug evaluation.[6][7][8]

Experimental Protocol: Subcutaneous Xenograft Model [8][9]

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Randomize the mice into control and treatment groups. Administer the pyrrole derivative via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Xenograft_Workflow Human Cancer Cells Human Cancer Cells Subcutaneous Injection Subcutaneous Injection Human Cancer Cells->Subcutaneous Injection Immunodeficient Mouse Immunodeficient Mouse Immunodeficient Mouse->Subcutaneous Injection Tumor Growth Tumor Growth Subcutaneous Injection->Tumor Growth Randomization Randomization Tumor Growth->Randomization Control Group Control Group Randomization->Control Group Treatment Group Treatment Group Randomization->Treatment Group Tumor Measurement Tumor Measurement Control Group->Tumor Measurement Drug Administration Drug Administration Treatment Group->Drug Administration Drug Administration->Tumor Measurement Endpoint Analysis Endpoint Analysis Tumor Measurement->Endpoint Analysis

Caption: General workflow for in vivo anticancer efficacy testing.

II. Antimicrobial Efficacy of Pyrrole Derivatives

The emergence of antimicrobial resistance necessitates the discovery of new antibacterial and antifungal agents. Pyrrole derivatives have shown promise in this area.[10]

In Vitro Antimicrobial Susceptibility Testing

1. Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][12]

Experimental Protocol: Broth Microdilution MIC Assay [13][14]

  • Compound Preparation: Prepare serial two-fold dilutions of the pyrrole derivative in a 96-well microtiter plate containing broth medium.

  • Inoculum Preparation: Prepare a standardized bacterial or fungal suspension.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound in which no visible growth (turbidity) is observed.

Compound ClassOrganismMIC (µg/mL)Reference
Benzopyridone cyanoacetatesVarious strainsLow MIC values[15]
MA220607Various strainsBroad-spectrum[15]
In Vivo Evaluation of Antimicrobial Efficacy

Animal models of infection are crucial for evaluating the therapeutic potential of new antimicrobial compounds.[16][17]

1. Murine Sepsis and Thigh Infection Models

The murine sepsis model mimics a systemic bloodstream infection, while the neutropenic thigh model is used for localized soft tissue infections.[18]

Experimental Protocol: Murine Thigh Infection Model [18]

  • Induction of Neutropenia: Render mice neutropenic by administering cyclophosphamide.

  • Infection: Inject a standardized bacterial suspension into the thigh muscle of the mice.

  • Treatment: Administer the pyrrole derivative at various doses and schedules.

  • Endpoint Analysis: After a specified period, euthanize the mice, excise the thigh muscle, and homogenize it to determine the number of colony-forming units (CFU) per gram of tissue.

III. Cholinesterase Inhibition by Pyrrole Derivatives for Neurodegenerative Diseases

Inhibition of acetylcholinesterase (AChE) is a key therapeutic strategy for Alzheimer's disease.[19][20]

In Vitro Cholinesterase Inhibition Assay

1. Ellman's Method

Ellman's method is a widely used colorimetric assay to measure cholinesterase activity.[21][22][23]

Experimental Protocol: Ellman's Method [21][24]

  • Reagent Preparation: Prepare solutions of acetylthiocholine (substrate), DTNB (Ellman's reagent), and the pyrrole derivative (inhibitor).

  • Reaction Mixture: In a 96-well plate, combine the buffer, DTNB, and the inhibitor.

  • Enzyme Addition: Add the acetylcholinesterase enzyme to initiate the reaction.

  • Substrate Addition: Add the acetylthiocholine substrate.

  • Absorbance Measurement: Measure the rate of increase in absorbance at 412 nm, which is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition and the IC50 value of the compound.

In Vivo Evaluation of Cognitive Enhancement

Animal models of cognitive impairment are used to assess the in vivo efficacy of cholinesterase inhibitors.

1. Morris Water Maze

The Morris water maze is a behavioral test used to assess spatial learning and memory in rodents.[25][26][27][28]

Experimental Protocol: Morris Water Maze [25][28]

  • Apparatus: A circular pool filled with opaque water containing a hidden escape platform.

  • Acquisition Phase: Place the animal in the pool from different starting positions and record the time it takes to find the hidden platform (escape latency). This is repeated over several days.

  • Probe Trial: Remove the platform and allow the animal to swim freely for a set time. Record the time spent in the target quadrant where the platform was previously located.

  • Data Analysis: Compare the escape latencies and the time spent in the target quadrant between the treated and control groups.

Morris_Water_Maze Rodent Model Rodent Model Cognitive Impairment Induction Cognitive Impairment Induction Rodent Model->Cognitive Impairment Induction Cognitive Impairment Induction (e.g., Scopolamine) Cognitive Impairment Induction (e.g., Scopolamine) Treatment (Pyrrole Derivative) Treatment (Pyrrole Derivative) Morris Water Maze Test Morris Water Maze Test Treatment (Pyrrole Derivative)->Morris Water Maze Test Acquisition Trials Acquisition Trials Morris Water Maze Test->Acquisition Trials Probe Trial Probe Trial Acquisition Trials->Probe Trial Data Collection (Escape Latency, Time in Quadrant) Data Collection (Escape Latency, Time in Quadrant) Probe Trial->Data Collection (Escape Latency, Time in Quadrant) Cognitive Function Assessment Cognitive Function Assessment Data Collection (Escape Latency, Time in Quadrant)->Cognitive Function Assessment Cognitive Impairment Induction->Treatment (Pyrrole Derivative)

Caption: Workflow for assessing cognitive enhancement in vivo.

The pyrrole scaffold represents a highly versatile platform for the design and development of novel therapeutic agents with diverse biological activities. This guide has outlined the fundamental in vitro and in vivo methodologies for evaluating the efficacy of pyrrole derivatives in the key areas of oncology, infectious diseases, and neurodegeneration. While direct experimental data for this compound is not available, the presented protocols and comparative data for related compounds provide a robust framework for its future investigation. A systematic approach, beginning with in vitro screening to establish potency and mechanism, followed by rigorous in vivo testing in relevant disease models, is essential for advancing promising pyrrole-based candidates toward clinical development.

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A Senior Application Scientist's Guide to Comparative Docking Studies of Pyrrole Derivatives with the EGFR Kinase Domain

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth walkthrough for conducting comparative molecular docking studies, using pyrrole derivatives as a case study against the Epidermal Growth Factor Receptor (EGFR) kinase domain. As a Senior Application Scientist, my objective is not merely to present a protocol but to elucidate the scientific rationale behind each step, ensuring a robust and reproducible in silico experiment.

Introduction: The Convergence of a Privileged Scaffold and a Critical Target

The pyrrole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] Its unique electronic properties and ability to serve as a versatile synthetic handle have made it a focal point in drug discovery.[3] Pyrrole-containing molecules, particularly pyrrolo[2,3-d]pyrimidines, have shown remarkable efficacy as kinase inhibitors by mimicking the adenine core of ATP, thereby competing for the enzyme's binding site.[4][5]

Kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[6][7][8] The Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase, is a well-validated therapeutic target.[9] Overactivity of EGFR can lead to uncontrolled cell proliferation, making it a prime target for inhibitor development.[6]

Molecular docking is an indispensable computational technique in structure-based drug design.[10][11] It predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein, offering critical insights into potential therapeutic efficacy before costly synthesis and in vitro testing.[12] This guide will detail a rigorous workflow for comparing a series of novel pyrrole derivatives against the EGFR kinase domain, establishing a framework for predicting their inhibitory potential.

The Experimental Blueprint: A Comparative Docking Workflow

Our workflow is designed to be a self-validating system, where each stage builds upon the last with logical and scientific coherence. We will use a combination of widely accepted, open-source software to ensure accessibility and reproducibility.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis P_Prep 1. Target Protein Preparation (EGFR Kinase Domain) L_Prep 2. Ligand Library Preparation (Pyrrole Derivatives) Grid 3. Binding Site Definition (Grid Box Generation) L_Prep->Grid Dock 4. Molecular Docking (AutoDock Vina) Grid->Dock Validation 5. Protocol Validation (Re-docking & RMSD) Dock->Validation Results 6. Results Analysis (Binding Energy & Pose) Validation->Results SAR 7. Comparative Analysis & SAR (Interaction Mapping) Results->SAR PDB PDB Database (e.g., 2GS6) PDB->P_Prep Ligands Ligand Structures (SDF/MOL2) Ligands->L_Prep

Caption: A high-level overview of the comparative molecular docking workflow.

Phase 1: Foundational Preparation

The quality of your docking results is fundamentally dependent on the meticulous preparation of both the target protein and the ligands. Garbage in, garbage out.

Step 1: Target Protein Preparation (The Lock)

The goal here is to prepare a clean, structurally correct receptor model. We will use the crystal structure of the active EGFR kinase domain, for instance, PDB ID: 2GS6 .[13]

Protocol:

  • Obtain the Structure: Download the PDB file from the RCSB Protein Data Bank.

  • Clean the Structure: Load the PDB file into a molecular visualization tool like UCSF Chimera or AutoDockTools.[12][14]

    • Rationale: Crystal structures are not perfect models. They contain non-essential molecules and may lack certain atoms.

    • Action:

      • Remove all water molecules (HOH). While specific water molecules can be critical for binding (bridging interactions), for a standard comparative screen, their removal simplifies the system.

      • Remove any co-crystallized ligands and ions that are not part of the protein itself.

  • Process the Protein:

    • Rationale: The docking software requires a chemically complete protein with correct charges.

    • Action:

      • Add polar hydrogen atoms. PDB files from X-ray crystallography typically do not include hydrogens.

      • Assign partial charges to each atom (e.g., Kollman charges). This is crucial for the scoring function to calculate electrostatic interactions.[15]

  • Save the Processed File: Save the cleaned, hydrogen-added, and charged protein structure in the PDBQT format, which is required by AutoDock Vina.

Step 2: Ligand Library Preparation (The Keys)

Here, we prepare our set of pyrrole derivatives for docking. This includes a known reference inhibitor for comparison and our novel test compounds.

Protocol:

  • Obtain/Draw Ligand Structures: Create 2D or 3D structures of your pyrrole derivatives using software like ChemDraw or an open-source alternative. Save them in a standard format like SDF or MOL2.

  • Convert to 3D and Optimize:

    • Rationale: A ligand's 3D conformation is critical for how it fits into the binding pocket. We need a low-energy, realistic starting conformation.

    • Action: Use a tool like Open Babel to convert 2D structures to 3D and perform an initial energy minimization (e.g., using the MMFF94 force field).[16]

  • Prepare for Docking:

    • Rationale: Similar to the protein, the ligand file needs to be in a specific format with defined properties for the docking software.

    • Action (Using AutoDockTools):

      • Load each 3D ligand structure.

      • Add polar hydrogens.

      • Assign Gasteiger charges, which are well-suited for small organic molecules.[17]

      • Detect the aromatic carbons and define the rotatable bonds. The software needs to know which bonds it can twist to explore different conformations (ligand flexibility).[17]

  • Save Ligand Files: Save each prepared ligand in the PDBQT format.

Phase 2: The Docking Simulation

With our components prepared, we can now simulate the binding event.

Step 3: Defining the Binding Site (Grid Generation)

We must tell the docking program where to perform its search. We will define a three-dimensional "grid box" that encompasses the ATP-binding site of EGFR.

Protocol:

  • Identify the Active Site: Load your prepared protein PDBQT file into AutoDockTools. If you are using a PDB structure that contains a known inhibitor (like 2GS6), the active site is easily identified by the location of that inhibitor.[13] The ATP-binding site in kinases is located in the cleft between the N- and C-terminal lobes.[18]

  • Generate the Grid Box:

    • Rationale: The grid box confines the conformational search of the ligand to the region of interest, saving immense computational time and increasing the chances of finding the correct binding pose.[19]

    • Action: Center the grid box on the co-crystallized ligand or the center of the predicted binding pocket. Adjust the dimensions (in x, y, and z) to ensure the box is large enough to accommodate any of your pyrrole derivatives and allow for full rotational freedom. A typical size might be 26 x 26 x 26 angstroms.[20]

  • Save Configuration: Save the grid box coordinates (center and size). This information will be used in a configuration file for the docking run.

Step 4: Running the Molecular Docking Simulation

We will use AutoDock Vina, a powerful and widely-used open-source docking program, for this step.[21]

Protocol:

  • Create a Configuration File: Create a simple text file (e.g., conf.txt) that specifies the input files and grid parameters.

  • Execute Vina: Run the docking simulation from the command line.

    ./vina --config conf.txt --log ligand_01_log.txt

    • Rationale: AutoDock Vina uses a Lamarckian genetic algorithm to explore ligand conformations (the search algorithm) and an empirical scoring function to estimate the binding affinity.[21] The exhaustiveness parameter controls the computational effort of the search; a higher value increases the likelihood of finding the true energy minimum but takes longer.

  • Batch Processing: Repeat this process for every pyrrole derivative in your library. This can be easily automated with a simple shell script.

Step 5: Crucial Validation of the Docking Protocol

Before analyzing your results, you must validate that your chosen parameters (especially the grid box) can accurately reproduce a known binding interaction.

Protocol:

  • Re-docking: Take the co-crystallized ligand that was originally in your PDB file (if available), prepare it as you did the other ligands, and dock it back into the protein's binding site using the exact same grid and docking parameters.

  • Calculate RMSD: Superimpose the lowest-energy docked pose of the re-docked ligand onto the original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms.

    • Trustworthiness: An RMSD value of less than 2.0 Å is considered a successful validation.[22][23] It demonstrates that your docking protocol is capable of accurately reproducing a known binding mode. If the RMSD is high, you must re-evaluate your grid box placement and size or other docking parameters.

Phase 3: Analysis & Interpretation

This is where raw data is transformed into scientific insight. The analysis must be comparative, always relating the results of your novel derivatives back to the known reference inhibitor.

G cluster_kinase Kinase Activity cluster_inhibition Competitive Inhibition ATP ATP Kinase EGFR Kinase ATP->Kinase Substrate Substrate Substrate->Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation (Signal ON) ATP_blocked ATP Kinase_inhibited EGFR Kinase ATP_blocked->Kinase_inhibited Blocked Pyrrole Pyrrole Inhibitor Pyrrole->Kinase_inhibited Binds to ATP Pocket No_Signal No Phosphorylation (Signal OFF) Kinase_inhibited->No_Signal

Caption: Pyrrole derivatives act as competitive inhibitors, blocking the ATP binding site.

Step 6: Primary Results Analysis

For each compound, AutoDock Vina will output multiple binding poses, ranked by their predicted binding affinity (docking score).

  • Binding Affinity (Score): This value, in kcal/mol, is the primary quantitative output. A more negative score suggests a more favorable binding interaction.[24][25][26] The top-ranked pose (Mode 1) has the lowest energy score.

  • Binding Pose: This is the predicted 3D orientation of the ligand within the active site. It is crucial to visually inspect this pose.[24] A good score is meaningless if the ligand is in a nonsensical position or has severe steric clashes.

Step 7: Comparative Analysis and SAR

The true value comes from comparing the ligands against each other to build a Structure-Activity Relationship (SAR).

Protocol:

  • Tabulate Quantitative Data: Summarize the binding affinities for the top pose of each compound in a clear table.

    Compound IDStructureBinding Affinity (kcal/mol)
    REF-01 (Structure of Reference Inhibitor)-9.5
    PYR-01 (Structure of Derivative 1)-8.2
    PYR-02 (Structure of Derivative 2)-10.1
    PYR-03 (Structure of Derivative 3)-7.5
  • Analyze Molecular Interactions: For the best-scoring compounds and the reference, use visualization software like PyMOL to analyze the specific non-covalent interactions with the protein's active site residues.[27][28]

    • Rationale: The binding affinity score is derived from these interactions. Understanding them explains why one compound binds better than another.

    • Key Interactions to Look For:

      • Hydrogen Bonds: Identify H-bonds between the ligand and key residues in the hinge region of the kinase (e.g., Met793 in EGFR). This is often a critical anchoring interaction for kinase inhibitors.

      • Hydrophobic Interactions: Look for interactions with hydrophobic residues in the pocket (e.g., Leu718, Val726, Ala743, Leu844).

      • Pi-Stacking or Cation-Pi Interactions: Aromatic rings in the ligand may interact with residues like Phe856.

  • Create an Interaction Map: Tabulate the key interactions to easily compare the binding modes.

    Compound IDH-Bonds to Met793Hydrophobic Contact w/ Leu844Notes
    REF-01 Yes (2.8 Å)YesForms canonical hinge interaction.
    PYR-01 NoYesLacks H-bond donor, resulting in weaker affinity.
    PYR-02 Yes (2.7 Å)YesAdditional hydrophobic group fits into a sub-pocket, increasing affinity.
    PYR-03 Yes (3.2 Å)NoBulky substituent causes a steric clash, weakening the interaction.

By synthesizing the data from these two tables, you can derive a preliminary SAR. For example, you might conclude that a hydrogen bond to Met793 is essential for strong binding and that adding a specific hydrophobic moiety to the pyrrole core (as in PYR-02) enhances affinity by engaging with a hydrophobic sub-pocket. This hypothesis can then be used to design the next generation of more potent inhibitors.

Conclusion

This guide outlines a scientifically rigorous and validated workflow for the comparative docking of pyrrole derivatives. By moving beyond a simple "black box" approach and understanding the causality behind each step—from meticulous preparation to validated simulation and detailed interaction analysis—researchers can generate reliable, actionable insights. This in silico data provides a powerful foundation for prioritizing compounds for chemical synthesis and biological evaluation, ultimately accelerating the drug discovery process.

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A Comparative Guide to the Synthesis and Reproducibility of Methyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine and its Heterocyclic Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the field of drug discovery and development, the synthesis of novel small molecules is a cornerstone of innovation. The reproducibility of these synthetic routes is paramount to ensuring the reliability of experimental data and the scalability of production. This guide provides an in-depth analysis of the synthesis of Methyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine, a functionalized pyrrole with potential applications in medicinal chemistry. We will delve into a detailed, reproducible experimental protocol and address potential challenges. Furthermore, we will objectively compare its synthesis and properties with two structurally related heterocyclic amines: N-methyl-N-(thiophen-2-ylmethyl)amine and (1-methyl-1H-imidazol-2-ylmethyl)methylamine. This comparative analysis, supported by experimental data, aims to equip researchers with the necessary insights to make informed decisions in their synthetic endeavors.

Introduction to the Target Molecule and its Analogs

This compound belongs to a class of compounds containing the pyrrole scaffold, a key structural motif in numerous biologically active molecules. The secondary amine functionality offers a site for further chemical modification, making it a valuable building block in the synthesis of more complex molecular architectures. To provide a comprehensive evaluation, we will compare this target molecule with its thiophene and imidazole analogs. These heterocycles, while structurally similar, exhibit distinct electronic properties that can influence their synthesis, reactivity, and biological activity.

Synthetic Strategy and Experimental Protocols

The synthesis of this compound can be efficiently achieved through a two-step process: the formylation of N-methylpyrrole via the Vilsmeier-Haack reaction, followed by a reductive amination with methylamine. This approach is favored for its reliability and scalability.

Part 1: Synthesis of the Precursor - 1-methyl-1H-pyrrole-2-carboxaldehyde

The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich heterocycles like N-methylpyrrole[1][2][3]. The reaction involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF)[4][5].

Experimental Protocol: Vilsmeier-Haack Formylation of N-methylpyrrole

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, place N,N-dimethylformamide (DMF) (3.5 equiv.). Cool the flask in an ice bath to 0-5 °C.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) (1.2 equiv.) dropwise to the cooled DMF via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

  • Formylation Reaction: Cool the reaction mixture back to 0-5 °C. Add a solution of N-methylpyrrole (1.0 equiv.) in a minimal amount of anhydrous dichloromethane (DCM) dropwise over 1 hour.

  • Reaction Progression: After the addition, allow the reaction mixture to warm to room temperature and then heat to 40 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate. Stir vigorously until the evolution of gas ceases and the pH is neutral or slightly basic.

  • Extraction and Purification: Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1-methyl-1H-pyrrole-2-carboxaldehyde as a pale yellow oil.

Causality and Trustworthiness: The Vilsmeier-Haack reaction's reproducibility can be influenced by the purity of the reagents and the strict control of the reaction temperature during the formation of the Vilsmeier reagent[6]. The use of anhydrous conditions is critical to prevent the decomposition of the highly reactive Vilsmeier reagent. The basic work-up is essential to neutralize the acidic reaction mixture and hydrolyze the intermediate iminium salt to the desired aldehyde[3].

Diagram: Synthesis of 1-methyl-1H-pyrrole-2-carboxaldehyde

N_methylpyrrole N-methylpyrrole Intermediate Iminium Salt Intermediate N_methylpyrrole->Intermediate Electrophilic Substitution Vilsmeier_reagent Vilsmeier Reagent (POCl₃/DMF) Vilsmeier_reagent->Intermediate Aldehyde 1-methyl-1H-pyrrole- 2-carboxaldehyde Intermediate->Aldehyde Hydrolysis Workup Aqueous Work-up (NaHCO₃) Workup->Aldehyde

Caption: Vilsmeier-Haack formylation of N-methylpyrrole.

Part 2: Synthesis of this compound

Reductive amination is a robust and widely used method for the synthesis of amines from carbonyl compounds[7]. The use of sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent offers high selectivity for the iminium ion intermediate over the starting aldehyde, minimizing side reactions[8].

Experimental Protocol: Reductive Amination

  • Imine Formation: In a round-bottom flask, dissolve 1-methyl-1H-pyrrole-2-carboxaldehyde (1.0 equiv.) in 1,2-dichloroethane (DCE). Add a solution of methylamine (1.2 equiv., e.g., 40% in water or as a solution in THF).

  • Reaction Mixture: Add acetic acid (1.1 equiv.) to the mixture and stir at room temperature for 1 hour to facilitate the formation of the iminium ion.

  • Reduction: To the stirred solution, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) portion-wise over 15 minutes. The reaction is mildly exothermic.

  • Reaction Progression: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir for 30 minutes.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a dichloromethane/methanol gradient (with 1% triethylamine to prevent streaking) to yield this compound.

Causality and Trustworthiness: The success of the reductive amination hinges on the formation of the iminium ion intermediate prior to reduction. Acetic acid acts as a catalyst for this step[8]. Sodium triacetoxyborohydride is a mild reducing agent, which is crucial for preventing the reduction of the starting aldehyde before it can react with the amine. The basic work-up removes the acetic acid and any boron-containing byproducts.

Diagram: Reductive Amination Workflow

Aldehyde 1-methyl-1H-pyrrole- 2-carboxaldehyde Iminium_ion Iminium Ion Intermediate Aldehyde->Iminium_ion Methylamine Methylamine Methylamine->Iminium_ion Condensation (AcOH catalyst) Product Methyl-(1-methyl-1H-pyrrol- 2-ylmethyl)-amine Iminium_ion->Product Reduction Reducing_agent NaBH(OAc)₃ Reducing_agent->Product

Caption: Reductive amination to the target amine.

Comparative Analysis with Heterocyclic Analogs

To provide a broader context for the synthesis and properties of this compound, we will now compare it with its thiophene and imidazole analogs.

Alternative 1: N-methyl-N-(thiophen-2-ylmethyl)amine

The synthesis of this thiophene analog can be achieved through a similar reductive amination pathway, starting from thiophene-2-carboxaldehyde.

Experimental Protocol: Synthesis of N-methyl-N-(thiophen-2-ylmethyl)amine

  • Imine Formation: Dissolve thiophene-2-carboxaldehyde (1.0 equiv.) in methanol. Add a solution of methylamine (1.2 equiv.).

  • Reduction: Cool the mixture in an ice bath and add sodium borohydride (NaBH₄) (1.5 equiv.) portion-wise.

  • Reaction Progression and Work-up: Stir the reaction at room temperature for 4-6 hours. Remove the methanol under reduced pressure. Add water to the residue and extract with diethyl ether.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate and concentrate. Purify the crude product by vacuum distillation or column chromatography.

Alternative 2: (1-methyl-1H-imidazol-2-ylmethyl)methylamine

The synthesis of the imidazole analog also follows a reductive amination protocol starting from 1-methyl-1H-imidazole-2-carboxaldehyde.

Experimental Protocol: Synthesis of (1-methyl-1H-imidazol-2-ylmethyl)methylamine

  • Imine Formation: Dissolve 1-methyl-1H-imidazole-2-carboxaldehyde (1.0 equiv.) in dichloromethane (DCM). Add methylamine (1.1 equiv.).

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 equiv.) and stir at room temperature for 12-24 hours.

  • Work-up and Purification: Quench with saturated aqueous sodium bicarbonate, extract with DCM, dry, and concentrate. Purify by column chromatography (DCM/methanol with 1% triethylamine).

Performance Comparison

The following table summarizes the key synthetic parameters and physicochemical properties of the target molecule and its analogs.

Parameter This compound N-methyl-N-(thiophen-2-ylmethyl)amine (1-methyl-1H-imidazol-2-ylmethyl)methylamine
Starting Aldehyde Synthesis Vilsmeier-Haack of N-methylpyrroleCommercially available or Vilsmeier-Haack of thiophene[9]Commercially available or oxidation of (1-methyl-1H-imidazol-2-yl)methanol
Reductive Amination Conditions NaBH(OAc)₃, AcOH, DCENaBH₄, MeOHNaBH(OAc)₃, DCM
Typical Yield Good to ExcellentGoodGood
Purification Method Column ChromatographyVacuum Distillation or Column ChromatographyColumn Chromatography
Molecular Formula C₇H₁₂N₂C₆H₉NSC₅H₉N₃
Molecular Weight 124.18 g/mol [9]127.21 g/mol [10]111.15 g/mol [11]
Predicted ¹H NMR (CDCl₃, δ ppm) ~6.6-5.9 (pyrrole-H), 3.6 (CH₂), 2.4 (N-CH₃), 3.6 (pyrrole-CH₃)~7.2-6.9 (thiophene-H), 3.8 (CH₂), 2.5 (N-CH₃)~7.0-6.8 (imidazole-H), 3.7 (CH₂), 2.4 (N-CH₃), 3.6 (imidazole-CH₃)
Predicted ¹³C NMR (CDCl₃, δ ppm) ~130-105 (pyrrole-C), 55 (CH₂), 43 (N-CH₃), 34 (pyrrole-CH₃)~145-124 (thiophene-C), 50 (CH₂), 36 (N-CH₃)~140-120 (imidazole-C), 48 (CH₂), 35 (N-CH₃), 33 (imidazole-CH₃)

Note: Predicted NMR data is based on typical chemical shifts for similar structures and should be confirmed by experimental analysis.

Discussion on Reproducibility and Experimental Choices

The reproducibility of the synthesis of this compound is generally high, provided that key experimental parameters are carefully controlled.

  • Vilsmeier-Haack Reaction: The primary source of variability in this step is the purity of the reagents and the control of the reaction temperature. The Vilsmeier reagent is sensitive to moisture, and its decomposition can lead to lower yields and the formation of byproducts[12]. Ensuring anhydrous conditions and maintaining a low temperature during the reagent formation are critical for consistent results.

  • Reductive Amination: The choice of the reducing agent is a key factor. While sodium borohydride is a potent reducing agent, it can also reduce the starting aldehyde, leading to the formation of the corresponding alcohol as a byproduct. Sodium triacetoxyborohydride is a milder and more selective reagent, which significantly improves the reproducibility and yield of the desired amine[8]. The use of an acid catalyst, such as acetic acid, is crucial for the efficient formation of the iminium ion, which is the species that is actually reduced.

The synthesis of the thiophene and imidazole analogs presents similar considerations. The electron-rich nature of the thiophene ring makes it susceptible to formylation via the Vilsmeier-Haack reaction[9]. The imidazole ring, being more electron-rich than pyrrole, can also be formylated, although regioselectivity can be an issue. The commercial availability of the starting aldehydes for the thiophene and imidazole analogs can simplify the overall synthetic process and enhance reproducibility by eliminating the variability of the formylation step.

Conclusion

The synthesis of this compound via a two-step sequence of Vilsmeier-Haack formylation and reductive amination is a reliable and reproducible method. Careful control of reaction conditions, particularly in the formylation step, is key to achieving high yields and purity. The comparative analysis with its thiophene and imidazole analogs highlights the versatility of the reductive amination protocol for the synthesis of a range of heterocyclic secondary amines. The choice between these compounds for further research will depend on the specific electronic and steric properties desired for a particular application. This guide provides a solid foundation for researchers to confidently synthesize and evaluate these valuable chemical entities.

References

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung von sekundären und tertiären p-Alkylamino-benzaldehyden. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of fully conjugated carbocycles and heterocycles. Organic Reactions, 49, 1-330.
  • Reichardt, C., & Welton, T. (2010). Solvents and solvent effects in organic chemistry. John Wiley & Sons.
  • Organic Syntheses Procedure, Pyrrole-2-carboxaldehyde. Available at: [Link]

  • Chemistry Steps, Vilsmeier-Haack Reaction. Available at: [Link]

  • Organic Chemistry Portal, Vilsmeier-Haack Reaction. Available at: [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive amination of aldehydes and ketones with sodium triacetoxyborohydride. Studies on direct and indirect reductive amination procedures. The Journal of organic chemistry, 61(11), 3849-3862.
  • PubChem, 1-Methyl-1H-pyrrole-2-carbaldehyde. Available at: [Link]

  • PubChem, this compound. Available at: [Link]

  • PubChem, N-Methyl-1-(thiophen-2-yl)methanamine. Available at: [Link]

  • PubChem, (1-methyl-1H-imidazol-2-yl)methanamine. Available at: [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
  • Organic Chemistry Portal, Amine synthesis by reductive amination. Available at: [Link]

  • PubChem, (1-methyl-1H-imidazol-2-yl)methanamine. Available at: [Link]

  • PubChem, N-Methyl-1-(thiophen-2-yl)methanamine. Available at: [Link]

  • PrepChem, Synthesis of N-Ethyl-N-methyl-2-thiophene methanamine. Available at: [Link]

  • Wikipedia, Thiophene-2-carboxaldehyde. Available at: [Link]

  • Reddit, Having some troubles with a Vislmeier-Haack reaction. Available at: [Link]

  • ScienceOpen, Supporting Information for The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. Available at: [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

Introduction

The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its inherent electronic properties and synthetic tractability have led to the development of a diverse array of derivatives targeting various physiological pathways.[2] Among these, small-molecule amines featuring a pyrrole core have garnered significant interest for their potential to modulate central nervous system (CNS) targets. This guide provides a head-to-head comparison of the functional activity of Methyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine and its structurally related analogs, with a primary focus on their inhibitory effects on monoamine oxidases (MAO), critical enzymes in the metabolism of neurotransmitters.[3] While direct functional data for this compound is not extensively available in the public domain, a comparative analysis of its close, well-characterized analogs provides valuable structure-activity relationship (SAR) insights for researchers in neuropharmacology and drug development.

This guide will delve into the comparative inhibitory potency and selectivity of these compounds against MAO-A and MAO-B isoforms, supported by experimental data from seminal studies. We will also provide detailed, field-proven protocols for key functional assays to enable researchers to conduct their own comparative evaluations.

Featured Compounds

For this comparative analysis, we will focus on the following structurally related pyrrole-based amines, for which robust functional data on MAO inhibition has been published:

  • Compound 1: this compound (Target Compound)

  • Compound 2: N-Methyl,N-(benzyl),N-(pyrrol-2-ylmethyl)amine

  • Compound 3: N-(2-benzyl),N-(1-methylpyrrol-2-ylmethyl)amine

These compounds share a common pyrrole-2-ylmethylamine core, with variations in the substitution on the amine nitrogen and the pyrrole nitrogen. This allows for a direct assessment of how these structural modifications influence their interaction with and inhibition of MAO-A and MAO-B.

Comparative Functional Data: Monoamine Oxidase Inhibition

The inhibitory activity of these pyrrole derivatives against human MAO-A and MAO-B has been systematically evaluated. The following table summarizes the IC50 values (the concentration of the compound required to inhibit 50% of the enzyme activity) and the selectivity index (SI), which indicates the preference for inhibiting one isoform over the other.[4]

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (SI = IC50 MAO-A / IC50 MAO-B)
N-Methyl,N-(benzyl),N-(pyrrol-2-ylmethyl)amine > 1000.57< 0.0057
N-(2-benzyl),N-(1-methylpyrrol-2-ylmethyl)amine 0.008> 100> 12500

Data extracted from La Regina et al., J Med Chem, 2007.[4]

Interpretation of Data:

The experimental data reveals a striking divergence in the activity and selectivity of these closely related compounds.

  • N-Methyl,N-(benzyl),N-(pyrrol-2-ylmethyl)amine demonstrates high potency and selectivity as a MAO-B inhibitor , with an IC50 value in the sub-micromolar range and poor activity against MAO-A.[4] The selectivity for MAO-B is a desirable trait for therapeutic agents aimed at treating neurodegenerative conditions like Parkinson's disease, where inhibiting dopamine breakdown by MAO-B is a key strategy.[3][5]

  • In stark contrast, N-(2-benzyl),N-(1-methylpyrrol-2-ylmethyl)amine is a highly potent and selective MAO-A inhibitor .[4] Its exceptional selectivity makes it a valuable lead compound for the development of antidepressants, as selective MAO-A inhibitors can increase the levels of serotonin and norepinephrine in the brain.[3]

The dramatic switch in selectivity with subtle structural modifications underscores the critical role of the substitution pattern in determining the pharmacological profile of these pyrrole-based amines.

Signaling Pathways and Experimental Workflow

To understand the functional consequences of MAO inhibition and the workflow for its assessment, the following diagrams provide a visual representation.

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamine_Neurotransmitter Monoamine Neurotransmitter (e.g., Dopamine, Serotonin) MAO Monoamine Oxidase (A/B) Monoamine_Neurotransmitter->MAO Metabolism VMAT2 VMAT2 Monoamine_Neurotransmitter->VMAT2 Packaging Inactive_Metabolites Inactive Metabolites MAO->Inactive_Metabolites Vesicle Synaptic Vesicle VMAT2->Vesicle Packaging Neurotransmitter_Released Released Neurotransmitter Vesicle->Neurotransmitter_Released Exocytosis Postsynaptic_Receptor Postsynaptic Receptor Neurotransmitter_Released->Postsynaptic_Receptor Signal_Transduction Signal Transduction Postsynaptic_Receptor->Signal_Transduction Pyrrole_Inhibitor Pyrrole-based MAO Inhibitor Pyrrole_Inhibitor->MAO Inhibition

Caption: Signaling pathway of monoamine oxidase (MAO) inhibition.

MAO_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Enzyme_Prep Prepare MAO-A/B Enzyme Source (e.g., human recombinant) Incubation Incubate Enzyme with Test Compound Enzyme_Prep->Incubation Compound_Prep Prepare Serial Dilutions of Pyrrole Compounds Compound_Prep->Incubation Substrate_Prep Prepare Substrate (e.g., kynuramine) Reaction_Start Initiate Reaction with Substrate Substrate_Prep->Reaction_Start Incubation->Reaction_Start Reaction_Stop Stop Reaction (e.g., with NaOH) Reaction_Start->Reaction_Stop Fixed Time (e.g., 20 min) Detection Detect Product Formation (e.g., fluorescence) Reaction_Stop->Detection Data_Analysis Calculate % Inhibition and IC50 Values Detection->Data_Analysis Selectivity_Analysis Determine Selectivity Index Data_Analysis->Selectivity_Analysis

Caption: Experimental workflow for the MAO inhibition assay.

Experimental Protocols

The following protocols are provided as a guide for researchers to perform in vitro functional assays for the characterization of pyrrole-based amines and related compounds.

Protocol 1: Monoamine Oxidase (MAO) Inhibition Assay

This protocol is adapted from established methods for determining the inhibitory activity of compounds against MAO-A and MAO-B.[4]

A. Materials and Reagents:

  • Human recombinant MAO-A and MAO-B enzymes

  • Kynuramine (substrate)

  • Clorgyline (selective MAO-A inhibitor control)

  • Selegiline (selective MAO-B inhibitor control)

  • Test compounds (dissolved in DMSO)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Sodium hydroxide (2 M)

  • 96-well microplates (black, for fluorescence)

  • Fluorescence microplate reader

B. Assay Procedure:

  • Enzyme and Compound Preparation:

    • Dilute the MAO-A and MAO-B enzymes to the desired concentration in potassium phosphate buffer.

    • Prepare serial dilutions of the test compounds and control inhibitors in the buffer. The final DMSO concentration should not exceed 1%.

  • Assay Reaction:

    • In a 96-well plate, add 50 µL of the enzyme solution to each well.

    • Add 25 µL of the test compound or control inhibitor solution to the respective wells.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the kynuramine substrate solution.

  • Incubation and Termination:

    • Incubate the reaction mixture at 37°C for 20 minutes.

    • Stop the reaction by adding 75 µL of 2 M NaOH.

  • Detection:

    • Measure the fluorescence of the product (4-hydroxyquinoline) using a microplate reader with an excitation wavelength of ~310 nm and an emission wavelength of ~400 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme and substrate without inhibitor).

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

    • Calculate the Selectivity Index (SI) by dividing the IC50 for MAO-A by the IC50 for MAO-B.

Protocol 2: Radioligand Binding Assay for Serotonin and Dopamine Receptors (General Protocol)

While specific data for the featured compounds on these targets is limited, this general protocol can be adapted to assess their affinity for G-protein coupled receptors (GPCRs) like serotonin (e.g., 5-HT1A, 5-HT2A) and dopamine (e.g., D2) receptors.

A. Materials and Reagents:

  • Cell membranes expressing the receptor of interest (e.g., human 5-HT1A or D2 receptors)

  • Radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]spiperone for D2)

  • Non-labeled competing ligand (for determining non-specific binding, e.g., serotonin for 5-HT receptors, haloperidol for D2 receptors)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions)

  • Wash buffer (ice-cold)

  • Glass fiber filters

  • Cell harvester

  • Scintillation cocktail and counter

B. Assay Procedure:

  • Assay Setup:

    • In a 96-well plate, combine the cell membrane preparation, radioligand, and either buffer (for total binding), a high concentration of the non-labeled competing ligand (for non-specific binding), or the test compound at various concentrations.

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing:

    • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Detection:

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percentage of inhibition of specific binding by the test compound at each concentration.

    • Calculate the IC50 value and subsequently the Ki (inhibitory constant) using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Conclusion and Future Directions

This guide provides a comparative overview of the functional activity of a series of pyrrole-based amines, highlighting their potential as selective inhibitors of monoamine oxidases. The stark contrast in selectivity between closely related analogs underscores the importance of subtle structural modifications in drug design. The provided experimental protocols offer a robust framework for researchers to further explore the structure-activity relationships of this promising class of compounds.

Future research should focus on expanding the functional characterization of these and other related pyrrole derivatives to a broader panel of CNS targets, including a variety of serotonin and dopamine receptor subtypes. Such studies will provide a more complete understanding of their pharmacological profiles and help to identify novel candidates for the treatment of a range of neurological and psychiatric disorders.

References

Safety Operating Guide

A Guide to the Safe Disposal of Methyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of Methyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine. As a substituted pyrrole and a secondary amine, this compound requires careful handling and adherence to specific disposal protocols to ensure personnel safety and environmental protection. This guide is designed for researchers, scientists, and drug development professionals, synthesizing technical data with established laboratory safety practices. The procedures outlined are based on the known hazards of its constituent chemical classes and authoritative safety data for structurally related compounds.

Hazard Assessment and Chemical Profile

Understanding the inherent risks of this compound is the foundation of its safe disposal. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, we can infer its hazard profile from its functional groups: an N-methylated pyrrole ring and a secondary amine.

  • Pyrrole Moiety : Pyrrole and its derivatives can be flammable and toxic.[1][2] They are susceptible to polymerization, especially in the presence of light, heat, or acids, and can darken over time.[3]

  • Amine Functionality : Amines are typically basic and can cause skin and eye irritation or burns.[4][5] They can react exothermically with acids.

  • Overall Profile : The compound should be treated as a skin and eye irritant, potentially toxic if swallowed or inhaled, and combustible.[4] Thermal decomposition may release hazardous vapors, including nitrogen oxides (NOx).[3][5][6]

Table 1: Inferred Hazard Profile and Key Data

Parameter Anticipated Value/Characteristic Rationale & Source
Physical State Liquid (likely an oil) Based on similar pyrrole derivatives.[7]
Primary Hazards Skin Irritation (Category 2), Serious Eye Irritation (Category 2) Common for amine and pyrrole compounds.[4]
Flammability Combustible / Flammable Liquid Pyrrole itself is a flammable liquid.[2]
Reactivity Stable under recommended storage conditions. Product is generally considered stable.[7]
Incompatibilities Strong oxidizing agents, acids, acid chlorides, acid anhydrides.[7][8] Amines are basic; pyrroles can be oxidized.[9][10][11][12]

| Hazardous Decomposition | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2). | Expected from the combustion of nitrogenous organic compounds.[3][5][6] |

Regulatory Framework for Disposal

Disposal of chemical waste is strictly regulated. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste under the Resource Conservation and Recovery Act (RCRA). The end-user is responsible for determining if a waste is hazardous.[3]

This compound would likely be classified as hazardous waste based on the following characteristics:

  • Ignitability (EPA Waste Code D001) : If it has a flash point below 140°F (60°C).[13] Pyrrole derivatives are often flammable.[2]

  • Reactivity (EPA Waste Code D003) : Unlikely, but possible if it undergoes violent change.[14]

  • Toxicity : If it meets specific toxicity criteria, which would require experimental data.

Given its properties, this compound must be managed as hazardous waste. All disposal activities must comply with federal, state, and local environmental regulations.[4]

Pre-Disposal Procedures and Spill Management

Proper handling and containment before final disposal are critical to prevent exposure and environmental release.

Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure the following PPE is worn:

  • Eye/Face Protection : Government-approved safety goggles or a face shield.[4]

  • Skin Protection : Compatible, chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves before use and use proper removal technique.[1][4] A lab coat or protective clothing is mandatory.

  • Respiratory Protection : Use only in a well-ventilated area, preferably within a chemical fume hood. If inhalation risk is high, a government-approved respirator is necessary.[4]

Spill Cleanup Protocol

In the event of a spill, immediate and correct action is crucial.

  • Evacuate & Ventilate : Clear the area of all personnel and ensure adequate ventilation. Remove all sources of ignition.[1][8]

  • Containment : Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[4] Cover drains if necessary.

  • Absorb : For small spills, use an inert, non-combustible absorbent material such as sand, vermiculite, or dry earth.

  • Collection : Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and closed container for hazardous waste disposal.[1][3][6]

  • Decontamination : Ventilate the area and wash the spill site after material pickup is complete.[4]

  • Waste Disposal : The collected spill material is considered hazardous waste and must be disposed of according to the procedures in Section 4.

Approved Disposal Methods

On-site chemical neutralization is not recommended for this class of compounds due to the potential for uncontrolled reactions and the production of unknown byproducts. The following are the industry-standard, accepted methods for disposal.

Method 1: High-Temperature Incineration (Preferred)

This is the most effective and environmentally sound method for destroying organic amine and pyrrole-based compounds.

  • Causality : Incineration at high temperatures ensures the complete thermal decomposition of the molecule into less harmful components like CO2, water, and nitrogen oxides. The subsequent use of afterburners and scrubbers in modern incinerators is essential to remove these acidic NOx gases, preventing their release into the atmosphere.

  • Protocol :

    • Contact a licensed professional waste disposal service to handle the material.[4]

    • If permissible by the service, the material may be dissolved or mixed with a combustible solvent (e.g., a high-boiling point hydrocarbon) to ensure complete combustion.

    • The mixture is then burned in a chemical incinerator equipped with an afterburner and scrubber, in full compliance with all environmental regulations.[4]

Method 2: Consolidation and Licensed Waste Contractor

For virtually all laboratory settings, the safest and most compliant method is to use a licensed hazardous waste management company.

  • Causality : Waste contractors have the specialized equipment, permits, and expertise to transport, treat, and dispose of hazardous chemicals safely and in accordance with the law. This transfers the liability of final disposal to a certified expert.

  • Protocol :

    • Segregation : Do not mix this compound with other waste streams, especially incompatible ones (see Section 5). Keep chemicals in their original or appropriately labeled containers.

    • Labeling : The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". The accumulation start date and hazard characteristics (e.g., "Irritant," "Combustible") should also be visible.

    • Storage : Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials. The container should be kept tightly closed and upright.[4][8]

    • Arrangement for Pickup : Follow your institution's procedures to schedule a pickup with your licensed environmental waste contractor. Provide them with an accurate description of the waste.

Waste Segregation and Chemical Incompatibilities

Accidental mixing of incompatible chemicals can lead to violent reactions, explosions, or the release of toxic gases.[9] this compound must be stored and disposed of separately from the materials listed below.

Table 2: Chemical Incompatibilities

Incompatible Class Specific Examples Consequence of Mixing
Strong Oxidizing Agents Nitric acid, perchloric acid, peroxides, permanganates, chromic acid.[10][11][12] Vigorous, potentially explosive reaction; fire risk.
Strong Acids Hydrochloric acid, sulfuric acid. Exothermic (heat-generating) neutralization reaction.

| Acid Chlorides & Anhydrides | Acetyl chloride, acetic anhydride.[7][8] | Violent reaction, release of toxic fumes. |

Disposal Decision Workflow

The following diagram outlines the decision-making process for the safe disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Phase 1: Preparation & Assessment cluster_action Phase 2: Action & Containment cluster_disposal Phase 3: Final Disposal start Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess Assess Waste Type ppe->assess spill Small Spill (<100mL) assess->spill Accidental Release bulk Bulk Waste / Routine Disposal assess->bulk Planned Disposal contain_spill 1. Absorb with Inert Material 2. Collect in Sealable Container spill->contain_spill contain_bulk 1. Place in Original or Labeled Container 2. Ensure Container is Sealed bulk->contain_bulk label_waste Label Container as 'Hazardous Waste' (Include Chemical Name & Hazards) contain_spill->label_waste contain_bulk->label_waste segregate Store in Designated Area AWAY from Incompatibles (Acids, Oxidizers) label_waste->segregate contact_vendor Arrange Pickup with Licensed Waste Disposal Contractor segregate->contact_vendor end Disposal Complete contact_vendor->end

Caption: Decision workflow for safe containment and disposal.

References

  • Acros Organics, Pyrrole - Safety Data Sheet (2). URL: [Link]

  • U.S. Environmental Protection Agency, EPA Hazardous Waste Codes. URL: [Link]

  • U.S. Environmental Protection Agency, Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste. URL: [Link]

  • Labor Security System, Incompatibility of major chemicals. URL: [Link]

  • Dan The Lab Safety Man, Chemical Incompatibility Chart. URL: [Link]

  • University of California, Riverside, Chemical Incompatibility Tables. URL: [Link]

  • U.S. Environmental Protection Agency, Guidelines for the Disposal of Small Quantities of Unused Pesticides. URL: [Link]

  • Hartono, A. et al., Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research. URL: [Link]

  • University of Maryland, EPA Hazardous Waste Codes. URL: [Link]

  • Fine, N. A., & Rochelle, G. T., Thermal Decomposition of N-nitrosopiperazine. Energy Procedia. URL: [Link]

  • U.S. Environmental Protection Agency, Hazardous Waste Characteristics. URL: [Link]

  • Urben, P. G., Incompatibilities of chemicals. Journal of Chemical Health and Safety. URL: [Link]

  • Volkov, A. M. et al., Kinetics of thermal decomposition of methyl derivatives of 7H-difurazanofuxanoazepine and 7H-tryfurasanoazepine. Russian Journal of Physical Chemistry B. URL: [Link]

  • Tiekink, E. R. T., 2-[(1-Methyl-1H-pyrrol-2-yl)methylidene]propanedinitrile. Acta Crystallographica Section E. URL: [Link]

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Personal protective equipment for handling Methyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: Methyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine

As Senior Application Scientist, this guide provides essential, field-tested protocols for the safe handling, use, and disposal of this compound. This document is structured to provide immediate, actionable information for researchers, scientists, and drug development professionals. Our commitment is to empower your research with the highest standards of safety and operational excellence.

Hazard Assessment: A Proactive Approach

  • Pyrrole Derivatives: The pyrrole core is a fundamental component of many biological molecules.[1] However, simple and substituted pyrroles should be handled with care, as related compounds like N-Methylpyrrole are flammable and can cause skin and eye irritation.[2]

  • Volatile Amines: Amines as a class can be corrosive, irritant, and volatile.[3][4] They can cause irritation to the skin, eyes, and respiratory tract.[5][6] Inhalation of vapors should be minimized.[7]

Based on this analysis, this compound should be treated as a substance that is likely to be a skin and eye irritant, potentially corrosive, and harmful if inhaled .[8][9] All handling procedures must be designed to prevent direct contact and inhalation.

The Hierarchy of Controls: Your First Line of Defense

Personal Protective Equipment (PPE) is the final, but critical, layer of protection. It should always be used in conjunction with robust engineering and administrative controls.

  • Engineering Controls: The most effective control is to handle the chemical in a controlled environment. All operations involving weighing, transferring, or mixing of this compound must be conducted inside a certified chemical fume hood.[4][7][10] The fume hood provides critical protection against the inhalation of volatile vapors.[11]

  • Administrative Controls: Your laboratory's standard operating procedures (SOPs) and a comprehensive Chemical Hygiene Plan (CHP) are essential.[10] All personnel must be trained on the specific hazards and handling procedures for this compound before work begins.[4]

Personal Protective Equipment (PPE): A Detailed Protocol

The selection of appropriate PPE is paramount to ensuring personal safety.[12] The following recommendations are based on the anticipated hazards of the compound.

Eye and Face Protection
  • Mandatory: Chemical splash goggles are required at all times when handling this compound.[10][13] They provide a seal around the eyes, protecting against splashes and vapors.

  • Recommended for High-Risk Tasks: When handling larger quantities (>50 mL) or if there is a significant splash risk, a full face shield should be worn in addition to safety goggles.[13][14]

Hand Protection
  • Glove Selection: Chemical-resistant gloves are mandatory.[11] Nitrile gloves are a common and effective choice for incidental contact with many amines. However, no single glove material is impervious to all chemicals.[10][11]

  • Protocol: Always double-glove when handling this compound. This provides an extra layer of protection and allows for the safe removal of the outer glove if contamination is suspected. Before use, always inspect gloves for any signs of degradation or punctures.[9] Remove gloves using the proper technique to avoid skin contact and wash hands thoroughly after work is completed.[9][10]

Body Protection
  • A full-length, long-sleeved laboratory coat is required.[10]

  • For procedures with a higher risk of splashing, such as large-scale transfers, a chemical-resistant apron should be worn over the lab coat.[12]

  • Shoes must fully cover the feet; open-toed shoes, sandals, or porous footwear are strictly prohibited in the laboratory.[7][10]

Respiratory Protection

When used inside a certified chemical fume hood, respiratory protection is typically not required. However, in the event of a large spill or a failure of engineering controls, a respirator may be necessary. A risk assessment should determine the appropriate type of respirator, which may include an air-purifying respirator (APR) with organic vapor cartridges.[3][15]

Operational Plans: From Receipt to Disposal

A clear, step-by-step process ensures safety and reproducibility.

Experimental Workflow: Weighing and Solution Preparation

The following diagram outlines the critical steps and decision points for safely handling this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep_ppe 1. Don PPE (Double Gloves, Goggles, Lab Coat) prep_hood 2. Verify Fume Hood is Operational prep_ppe->prep_hood handling_weigh 3. Weigh Compound in Fume Hood prep_hood->handling_weigh handling_dissolve 4. Prepare Solution in Fume Hood handling_weigh->handling_dissolve cleanup_seal 5. Tightly Seal Primary Container handling_dissolve->cleanup_seal cleanup_waste 6. Dispose of Contaminated Materials in Labeled Waste cleanup_seal->cleanup_waste cleanup_clean 7. Clean Work Area cleanup_waste->cleanup_clean cleanup_doff 8. Doff PPE (Outer Gloves First) cleanup_clean->cleanup_doff

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.